molecular formula C9H12O B1472684 2,3,6-Trimethylphenol-D11

2,3,6-Trimethylphenol-D11

Cat. No.: B1472684
M. Wt: 147.26 g/mol
InChI Key: QQOMQLYQAXGHSU-JXCHDVSKSA-N
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Description

2,3,6-Trimethylphenol-D11 is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 147.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOMQLYQAXGHSU-JXCHDVSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trimethylphenol-D11, a deuterated analog of 2,3,6-trimethylphenol (B1330405). It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of 2,3,6-trimethylphenol and related phenolic compounds. This document details its chemical and physical properties, outlines a representative synthesis protocol, and provides a general experimental procedure for its application as an internal standard.

Introduction

2,3,6-Trimethylphenol is a significant industrial chemical, notably serving as a precursor in the synthesis of Vitamin E.[1] Its accurate quantification in various matrices is crucial for process optimization and quality control. This compound, with its deuterium-labeled methyl and phenyl groups, offers a high-purity, isotopically stable internal standard for such analytical applications. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its clear differentiation from the unlabeled analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties, ensuring similar behavior during sample preparation and analysis.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₉HD₁₁O
CAS Number 347841-83-2
Molecular Weight 147.26 g/mol
Appearance White to off-white solid
Purity (Isotopic) Typically ≥98%
Synonyms 2,3,6-Tris(methyl-d3)phenol-4,5-d2

Synthesis of this compound

While specific proprietary synthesis methods may vary, a general approach for the deuteration of phenols can be adapted for the preparation of this compound. This typically involves an acid-catalyzed hydrogen-deuterium exchange reaction.

Representative Experimental Protocol: Acid-Catalyzed Deuteration

This protocol describes a representative method for the deuteration of 2,3,6-trimethylphenol using a strong acid catalyst in the presence of a deuterium source.

Materials:

  • 2,3,6-Trimethylphenol

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol.

  • Addition of Reagents: Add an excess of deuterium oxide to the flask, followed by the dropwise addition of a catalytic amount of sulfuric acid-d2.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals of the aromatic ring and methyl groups. The reaction is typically run for 24-48 hours to achieve high levels of deuteration.

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with anhydrous diethyl ether.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution (in D₂O) and then with brine (in D₂O). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The final product, this compound, is characterized by mass spectrometry to confirm the molecular weight and by ¹H and ²H NMR to determine the degree of deuteration.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start with 2,3,6-Trimethylphenol reactants Add D₂O and D₂SO₄ catalyst start->reactants reflux Heat to reflux for 24-48h reactants->reflux extraction Extract with diethyl ether reflux->extraction purification Wash and dry organic phase extraction->purification evaporation Remove solvent under reduced pressure purification->evaporation product This compound evaporation->product

Caption: A representative workflow for the synthesis of this compound.

Application as an Internal Standard

This compound is an ideal internal standard for the quantification of 2,3,6-trimethylphenol in various samples, including those from industrial processes, environmental monitoring, and biological matrices.

Experimental Protocol: Quantification by GC-MS

This protocol provides a general procedure for the use of this compound as an internal standard in a GC-MS analysis.

Materials and Equipment:

  • This compound solution of known concentration (e.g., 100 µg/mL in methanol)

  • Calibration standards of 2,3,6-trimethylphenol of known concentrations

  • Sample containing 2,3,6-trimethylphenol

  • Appropriate extraction solvents (e.g., dichloromethane, hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for phenol (B47542) analysis (e.g., a mid-polarity column)

  • Vials and syringes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of calibration standards of 2,3,6-trimethylphenol at different concentrations.

    • To each calibration standard, add a fixed amount of the this compound internal standard solution.

    • Analyze each standard by GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte (2,3,6-trimethylphenol) to the peak area of the internal standard (this compound) against the concentration of the analyte.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • If necessary, perform an extraction to isolate the phenolic compounds.

    • Add the same fixed amount of the this compound internal standard solution to the extracted sample.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The GC will separate the components of the sample, and the MS will detect and quantify the analyte and the internal standard based on their specific mass-to-charge ratios.

  • Quantification:

    • Determine the peak areas for both 2,3,6-trimethylphenol and this compound in the sample chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Use the calibration curve to determine the concentration of 2,3,6-trimethylphenol in the sample.

Analytical Workflow

G cluster_analysis Quantitative Analysis using this compound as Internal Standard prep_standards Prepare Calibration Standards add_is_standards Add known amount of This compound to standards prep_standards->add_is_standards analyze_standards Analyze Standards by GC-MS or LC-MS add_is_standards->analyze_standards gen_curve Generate Calibration Curve (Area Ratio vs. Concentration) analyze_standards->gen_curve quantify Quantify Analyte using Calibration Curve gen_curve->quantify prep_sample Prepare Sample add_is_sample Add same known amount of This compound to sample prep_sample->add_is_sample analyze_sample Analyze Sample by GC-MS or LC-MS add_is_sample->analyze_sample analyze_sample->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Data Presentation

The following table summarizes typical quantitative data obtained in a GC-MS analysis using this compound as an internal standard.

AnalyteRetention Time (min)Quantitation Ion (m/z)Internal StandardIS Quantitation Ion (m/z)
2,3,6-Trimethylphenol12.5136This compound147

Conclusion

This compound is a critical analytical tool for researchers and scientists in various fields. Its isotopic purity and stability make it an excellent internal standard for accurate and precise quantification of 2,3,6-trimethylphenol. This guide provides the foundational technical information required for its synthesis and application, enabling its effective integration into analytical workflows.

References

In-Depth Technical Guide: 2,3,6-Trimethylphenol-D11 Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 2,3,6-Trimethylphenol-D11, a deuterated analog of the industrially significant compound 2,3,6-trimethylphenol (B1330405). This isotopically labeled molecule is a valuable tool in pharmaceutical research, metabolic studies, and as an internal standard in analytical chemistry.

Molecular Structure and Properties

This compound is a derivative of 2,3,6-trimethylphenol where eleven hydrogen atoms have been replaced by deuterium (B1214612) atoms. The deuteration includes the nine hydrogens of the three methyl groups and the two hydrogens on the aromatic ring.

Structure:

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compound2,3,6-Trimethylphenol
CAS Number 347841-83-2[1]2416-94-6
Molecular Formula C₉HD₁₁OC₉H₁₂O
Molecular Weight 147.26 g/mol 136.19 g/mol
Appearance White to off-white solidWhite crystalline solid[2]
Melting Point Data not available61-63 °C
Boiling Point Data not available220-222 °C
Isotopic Purity Typically ≥98% atom DNot applicable

Synthesis of this compound

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, based on general principles of isotopic labeling and the known synthesis of the non-deuterated compound, two primary synthetic strategies can be proposed:

  • Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium atoms on the 2,3,6-trimethylphenol molecule using a deuterium source under specific catalytic conditions.

  • De novo Synthesis using Deuterated Precursors: This approach involves synthesizing the molecule from smaller, deuterated building blocks. A plausible route is the methylation of m-cresol (B1676322) using a deuterated methylating agent, such as deuterated methanol (B129727) (CD₃OD), in the presence of a suitable catalyst.

Proposed Experimental Protocol: Synthesis via H/D Exchange

This protocol is a plausible method based on established procedures for the deuteration of phenols.[3][4][5]

Reaction Scheme:

C₉H₁₂O + D₂O --(Catalyst)--> C₉HD₁₁O + H₂O

Materials:

  • 2,3,6-Trimethylphenol

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Polymer-supported acid catalyst (e.g., Amberlyst 15) or a Lewis acid (e.g., Boron trifluoride etherate)

  • Anhydrous solvent (e.g., Dichloromethane-d2)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3,6-trimethylphenol (1 equivalent).

  • Catalyst Addition: Add the polymer-supported acid catalyst (e.g., 10 wt% of the phenol).

  • Deuterium Source: Add an excess of deuterium oxide (D₂O) to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals.

  • Work-up: After cooling to room temperature, filter the mixture to remove the catalyst.

  • Extraction: Extract the filtrate with a deuterated organic solvent (e.g., Dichloromethane-d2).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Diagram 1: Experimental Workflow for H/D Exchange Synthesis

G start Start reactants Combine 2,3,6-Trimethylphenol, Catalyst, and D2O start->reactants reaction Reflux for 24-48h reactants->reaction workup Cool and Filter reaction->workup extraction Extract with Deuterated Solvent workup->extraction drying Dry and Evaporate extraction->drying purification Purify Product drying->purification end End purification->end

Caption: A step-by-step workflow for the synthesis of this compound via H/D exchange.

Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Significant reduction or absence of proton signals corresponding to the methyl groups and the aromatic protons. Residual proton signals can be used to determine the isotopic purity.
²H NMR Presence of deuterium signals corresponding to the methyl groups and the aromatic positions.
Mass Spectrometry A molecular ion peak at m/z corresponding to the molecular weight of the deuterated compound (147.26). The isotopic distribution of the molecular ion cluster can also confirm the level of deuteration.[6]
Infrared (IR) Spectroscopy C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

Applications in Research and Development

Deuterated compounds like this compound are invaluable in various scientific disciplines:

  • Metabolic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems without the use of radioactive isotopes.[7]

  • Pharmacokinetic Studies: The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, can be utilized to study the metabolism and pharmacokinetics of drugs containing the trimethylphenol moiety.

  • Internal Standards: Due to its similar chemical properties to the non-deuterated analog but different mass, it serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), improving the accuracy and precision of measurements.[8]

  • Mechanistic Studies: The isotopic labeling helps in elucidating reaction mechanisms by tracking the fate of the deuterium atoms throughout a chemical transformation.

Diagram 2: Logical Relationship of Applications

G main This compound app1 Metabolic Studies main->app1 app2 Pharmacokinetic Studies main->app2 app3 Internal Standard main->app3 app4 Mechanistic Studies main->app4

Caption: Key applications of this compound in scientific research.

Conclusion

References

A Technical Guide to 2,3,6-Trimethylphenol-D11 (CAS: 347841-83-2): An Internal Standard for Analytical Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,6-Trimethylphenol-D11, a deuterated analog of 2,3,6-Trimethylphenol (B1330405). This isotopically labeled compound is a high-purity analytical tool primarily utilized as an internal standard for the precise quantification of 2,3,6-trimethylphenol in various matrices. A comprehensive understanding of its properties and applications is essential for researchers in environmental analysis, quality control, and process chemistry, particularly in industries related to vitamin E synthesis, polymer production, and antioxidant formulations.

Core Compound Properties

This compound is a stable, isotopically labeled version of 2,3,6-trimethylphenol where eleven hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.

Table 1: Physicochemical Data of this compound and its Non-Labeled Analog

PropertyThis compound2,3,6-Trimethylphenol
CAS Number 347841-83-2[1][2][3]2416-94-6[4][5]
Molecular Formula C₉D₁₁HOC₉H₁₂O[4][6]
Molecular Weight 147.26 g/mol []136.19 g/mol [4][5]
Synonyms 3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol[1]3-Hydroxypseudocumene, 1-Hydroxy-2,3,6-trimethylbenzene[8]
Isotopic Purity Typically ≥98 atom % DNot Applicable
Appearance White solidWhite solid[4]
Melting Point No data available59-62 °C[5]
Boiling Point No data available226 °C[9]
Solubility Soluble in organic solvents like isopropanol.[2]Very soluble in ethanol, ether, benzene. Water solubility of 1,580 mg/L at 25 °C.[10]

Primary Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[][11] In these techniques, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte (2,3,6-trimethylphenol).

Due to their similar chemical and physical properties, both the analyte and the internal standard behave almost identically during sample preparation (extraction, derivatization) and chromatographic separation. However, they are readily distinguishable by the mass spectrometer due to their different molecular weights. This allows for the precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal can be used to correct for variations in sample recovery and instrument response.

dot

G Workflow: this compound as an Internal Standard in GC-MS Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2,3,6-Trimethylphenol Spike Spike with known amount of This compound Sample->Spike Extract Extraction / Cleanup Spike->Extract Derivatize Derivatization (optional) Extract->Derivatize GC Gas Chromatography (Separation) Derivatize->GC Injection MS Mass Spectrometry (Detection) GC->MS Chromatogram Generate Chromatogram MS->Chromatogram Quantify Quantification (Ratio of Analyte to Standard) Chromatogram->Quantify Result Final Concentration of 2,3,6-Trimethylphenol Quantify->Result

Caption: Workflow for using this compound in quantitative analysis.

Experimental Protocol: Quantification of 2,3,6-Trimethylphenol using this compound as an Internal Standard by GC-MS

This protocol provides a general methodology. Specific parameters such as sample preparation, GC column, and temperature program should be optimized for the specific sample matrix.

1. Preparation of Standards:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1000 µg/mL.[2]

  • Prepare a series of calibration standards containing known concentrations of non-labeled 2,3,6-trimethylphenol.

  • Spike each calibration standard and blank with a constant, known amount of the this compound internal standard solution.

2. Sample Preparation:

  • Accurately weigh or measure the sample to be analyzed.

  • Spike the sample with the same amount of this compound internal standard solution as used in the calibration standards.

  • Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the phenolic compounds from the sample matrix.

  • Concentrate the extract to a known volume.

  • If necessary, derivatize the extract to improve the chromatographic properties of the phenols.

3. GC-MS Analysis:

  • Inject a specific volume of the prepared sample or standard into the GC-MS system.

  • The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • The mass spectrometer will detect the separated compounds. It should be operated in selected ion monitoring (SIM) mode to monitor for specific ions corresponding to both 2,3,6-trimethylphenol and this compound.

4. Data Analysis:

  • Integrate the peak areas for the characteristic ions of both the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration).

  • Plot a calibration curve of the area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

  • Determine the area ratio for the unknown sample and use the calibration curve to calculate the concentration of 2,3,6-trimethylphenol in the sample.

Context of Use: The Importance of 2,3,6-Trimethylphenol

The need for accurate quantification of 2,3,6-trimethylphenol, and thus the use of its deuterated internal standard, stems from its significance in several industrial and environmental contexts.

Precursor in Vitamin E Synthesis

The most prominent application of 2,3,6-trimethylphenol is as a crucial intermediate in the industrial synthesis of Vitamin E (α-tocopherol).[4][12] The synthesis involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone, which is then further processed to form the chromane (B1220400) ring of vitamin E.[13][14] Monitoring the purity and concentration of 2,3,6-trimethylphenol is vital for ensuring the yield and quality of the final vitamin E product.

dot

G Simplified Pathway of Vitamin E Synthesis from 2,3,6-Trimethylphenol TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethyl-1,4-benzoquinone TMP->TMBQ Oxidation TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Reduction VitaminE Vitamin E (α-Tocopherol) TMHQ->VitaminE Condensation Isophytol Isophytol Isophytol->VitaminE

Caption: Key steps in the synthesis of Vitamin E involving 2,3,6-trimethylphenol.

Other Industrial Applications
  • Polymers: 2,3,6-Trimethylphenol is used as a comonomer in the modification of polyphenylene oxide (PPO) resins, enhancing their properties.[8]

  • Antioxidants: It serves as an intermediate in the production of various antioxidants.[12]

Environmental and Safety Considerations

2,3,6-Trimethylphenol can be released into the environment through various waste streams.[10] It has been detected in automobile exhaust and tobacco smoke.[10] Therefore, sensitive analytical methods are required for its monitoring in environmental samples. Toxicological data indicates that it can be a skin, eye, and respiratory tract irritant.[8]

Table 2: Safety and Toxicological Profile of 2,3,6-Trimethylphenol

ParameterInformation
GHS Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage)[4]
Signal Word Danger[4]
Acute Oral Toxicity (Rat) LD50 = 3600 mg/kg[15]
Acute Dermal Toxicity (Rat) LD50 > 2000 mg/kg[15]
Handling Precautions Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid dust formation.[15]

Synthesis of 2,3,6-Trimethylphenol

The industrial production of 2,3,6-trimethylphenol is typically achieved through the vapor-phase methylation of m-cresol (B1676322) with methanol (B129727) over a metal oxide catalyst.[4][6][16]

Conclusion

This compound is an indispensable tool for researchers and analytical chemists who require precise and accurate quantification of its non-deuterated analog. Its application as an internal standard is critical for quality control in the synthesis of Vitamin E, in the manufacturing of polymers and antioxidants, and in the monitoring of environmental samples. The methodologies outlined in this guide provide a framework for its effective use in achieving reliable analytical results.

References

An In-depth Technical Guide to the Physical Characteristics of 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2,3,6-Trimethylphenol-D11. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, analytical method development, and overall understanding of this deuterated compound. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of the logical relationships between the compound's physical properties.

Core Physical and Chemical Properties

This compound is a deuterated form of 2,3,6-trimethylphenol, where eleven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) in various research fields, including petrochemical and materials analytics.

Data Presentation: Physical Characteristics

The following table summarizes the key physical and chemical properties of this compound. For comparative purposes, data for the non-deuterated (unlabeled) 2,3,6-Trimethylphenol are also included where available, as the physical properties are expected to be very similar.

PropertyThis compound2,3,6-Trimethylphenol (Unlabeled)
Chemical Formula C₉HD₁₁O[1]C₉H₁₂O
Molecular Weight 147.26 g/mol [1][2]136.19 g/mol [3][4]
CAS Number 347841-83-2[5][6]2416-94-6[5]
Physical State SolidSolid, Light yellow crystalline lumps[3]
Melting Point No data available58 °C[3], 60 - 62 °C[7]
Boiling Point No data available226 °C[3], 226.5 °C[7]
Solubility No data availableWater: 1,580 mg/L at 25 °C. Very soluble in ethanol, ether, and benzene.[3]

Experimental Protocols

The determination of the physical characteristics outlined above requires standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a modern digital melting point apparatus).[1][5]

  • Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the compound.[1][2]

  • Purity Check: A narrow melting range (0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[1][5]

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. For solids like 2,3,6-Trimethylphenol, this would be determined at reduced pressure to prevent decomposition at high temperatures, though standard atmospheric boiling point data is often cited.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.[8] The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.

  • Procedure: The compound (at least 5 mL) and a few boiling chips are placed in the distillation flask.[8] The flask is heated gently.

  • Observation: As the liquid boils and the vapor condenses, the temperature is monitored. The boiling point is the stable temperature at which the vapor and liquid are in equilibrium. This is observed as a constant temperature reading on the thermometer as the liquid distills.[8] The barometric pressure should also be recorded.[8]

Determination of Solubility

Solubility provides insight into the polarity of a molecule and its potential behavior in different solvent systems.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, benzene) are used.

  • Procedure: A small, accurately weighed amount of this compound is placed in a test tube. A measured volume of the solvent is added in small portions, and the mixture is vigorously shaken after each addition.[9]

  • Observation: The solubility is determined by observing whether the solid dissolves completely. The results can be reported qualitatively (e.g., very soluble, soluble, insoluble) or quantitatively by determining the mass of solute that dissolves in a specific volume of solvent to create a saturated solution.[9][10]

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental and derived physical characteristics of this compound.

G Logical Relationships of Physical Characteristics A Molecular Structure (C9HD11O) B Molecular Weight (147.26 g/mol) A->B Determines G Intermolecular Forces (van der Waals, H-bonding) A->G Influences C Physical State (Solid) B->C Influences D Melting Point C->D Prerequisite for E Boiling Point C->E Prerequisite for F Solubility G->C Determines G->D Determines G->E Determines G->F Influences

Caption: Logical flow of physical property dependencies.

References

Isotopic Labeling of 2,3,6-Trimethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 2,3,6-trimethylphenol (B1330405), a key intermediate in the synthesis of Vitamin E. This document details experimental protocols for deuterium (B1214612) and carbon-13 labeling, methods for characterization, and the metabolic significance of this compound. The information is intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and synthetic chemistry in the application of isotopically labeled 2,3,6-trimethylphenol.

Introduction

Isotopic labeling is an indispensable tool in drug discovery and development, enabling the elucidation of metabolic pathways, the quantification of metabolites, and the investigation of reaction mechanisms.[1][2] 2,3,6-Trimethylphenol is a crucial precursor in the industrial synthesis of Vitamin E, a vital antioxidant.[3] The metabolic fate of 2,3,6-trimethylphenol primarily involves its oxidation to 2,3,5-trimethyl-1,4-benzoquinone, a key step in the Vitamin E synthesis pathway.[4][5] The use of isotopically labeled 2,3,6-trimethylphenol allows for precise tracking and quantification of this conversion and can aid in optimizing reaction conditions and understanding potential metabolic side-products.

This guide focuses on two common types of isotopic labeling: deuterium (²H) labeling of the aromatic ring and carbon-13 (¹³C) labeling of the phenolic carbon.

Deuterium (²H) Labeling of 2,3,6-Trimethylphenol

Deuterium labeling is a widely used technique that can provide insights into reaction mechanisms through the kinetic isotope effect and can be used to create internal standards for mass spectrometry-based quantification.[6] A common method for deuterating phenols is through acid-catalyzed hydrogen-deuterium (H/D) exchange.[7]

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is adapted from general procedures for the deuteration of phenols using a polymer-supported acid catalyst.[7]

Materials:

  • 2,3,6-Trimethylphenol

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Amberlyst 15 (or other suitable strong acid ion-exchange resin)

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,6-trimethylphenol (1.0 g, 7.34 mmol) and Amberlyst 15 (1.0 g).

  • Add deuterium oxide (20 mL) to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24-48 hours. The progress of the exchange can be monitored by ¹H NMR spectroscopy of small aliquots.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Extract the deuterated product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the deuterated 2,3,6-trimethylphenol.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Expected Outcome:

This procedure is expected to result in the exchange of the aromatic protons on the 2,3,6-trimethylphenol ring. The degree of deuteration can be determined by ¹H NMR and mass spectrometry.

Characterization of Deuterated 2,3,6-Trimethylphenol

¹H NMR Spectroscopy: The extent of deuteration is determined by the reduction in the integral of the aromatic proton signals relative to the methyl proton signals.

Mass Spectrometry: The mass spectrum will show an increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms. The fragmentation pattern can also provide information on the position of the deuterium labels.[8]

Carbon-13 (¹³C) Labeling of 2,3,6-Trimethylphenol

Carbon-13 labeling is particularly useful for metabolic studies as the ¹³C isotope is stable and can be readily detected by NMR and mass spectrometry.[9] A powerful method for introducing a ¹³C label at the phenolic carbon (C1 position) is through a [5+1] cyclization reaction using a ¹³C-labeled carbonyl source.[9][10]

Experimental Protocol: [5+1] Cyclization for Ipso-¹³C Labeling

This protocol is based on a general method for the synthesis of 1-¹³C-phenols.[9][10]

Materials:

  • A suitable 1,5-dibromo-1,4-pentadiene precursor for 2,3,6-trimethylphenol (synthesis required)

  • [carbonyl-¹³C]Dibenzyl carbonate

  • tert-Butyllithium (B1211817) (in pentane)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

  • Syringes and needles

Procedure:

  • Precursor Synthesis: A 1,5-dibromo-1,4-pentadiene precursor functionalized with the appropriate methyl groups to yield 2,3,6-trimethylphenol upon cyclization needs to be synthesized. This is a multi-step process that is substrate-specific.

  • Labeling Reaction: a. In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,5-dibromo-1,4-pentadiene precursor in anhydrous diethyl ether and cool to -78 °C. b. Slowly add tert-butyllithium via syringe and stir for the time required for the lithium-halogen exchange. c. In a separate flask, dissolve [carbonyl-¹³C]dibenzyl carbonate in anhydrous THF. d. Add the solution of the organolithium reagent to the carbonate solution at -78 °C. e. Allow the reaction to proceed at low temperature and then warm to room temperature. f. Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride). g. Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure. h. Purify the [1-¹³C]-2,3,6-trimethylphenol by column chromatography.

Expected Outcome:

This method is reported to provide high yields and high levels of ¹³C incorporation (>97%) for a range of substituted phenols.[9][10]

Characterization of ¹³C-Labeled 2,3,6-Trimethylphenol

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon. Quantitative ¹³C NMR can be used to determine the isotopic enrichment.[11]

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak at M+1 compared to the unlabeled compound.

Quantitative Data Summary

The following tables summarize expected quantitative data based on general procedures for isotopic labeling of phenols. Actual results for 2,3,6-trimethylphenol may vary and require optimization.

Table 1: Deuterium Labeling of Phenols via Acid-Catalyzed H/D Exchange

ParameterTypical ValueReference
Isotopic Enrichment>95%[7]
YieldVariable (dependent on substrate and reaction time)[7]
Labeled PositionsAromatic C-H[7]

Table 2: ¹³C Labeling of Phenols via [5+1] Cyclization

ParameterTypical ValueReference
Isotopic Enrichment>97%[9][10]
Yield60-90%[9][10]
Labeled PositionC1 (ipso-carbon)[9][10]

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the key metabolic pathway of 2,3,6-trimethylphenol and a general experimental workflow for its isotopic labeling and analysis.

experimental_workflow cluster_synthesis Isotopic Labeling cluster_purification Purification cluster_analysis Characterization start 2,3,6-Trimethylphenol labeling Isotopic Labeling (Deuterium or 13C) start->labeling labeled_product Labeled 2,3,6-Trimethylphenol labeling->labeled_product purification Purification (e.g., Column Chromatography) labeled_product->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms

Caption: Experimental workflow for the isotopic labeling and characterization of 2,3,6-trimethylphenol.

metabolic_pathway TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethyl-1,4-benzoquinone TMP->TMBQ Oxidation TMHQ 2,3,5-Trimethylhydroquinone (Vitamin E Precursor) TMBQ->TMHQ Reduction

Caption: Metabolic pathway of 2,3,6-trimethylphenol to a Vitamin E precursor.[4]

Conclusion

The isotopic labeling of 2,3,6-trimethylphenol with deuterium and carbon-13 provides powerful tools for researchers in drug development and related fields. The detailed protocols and characterization methods outlined in this guide offer a solid foundation for the synthesis and application of these labeled compounds. The ability to trace the metabolic fate of 2,3,6-trimethylphenol is crucial for understanding its role in Vitamin E synthesis and for the development of related therapeutic agents.

References

Applications of Deuterated Trimethylphenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated trimethylphenols in scientific research and drug development. The strategic replacement of hydrogen with its stable isotope, deuterium, offers significant advantages in analytical chemistry and drug metabolism studies. This document details the core principles, experimental methodologies, and quantitative data associated with the use of these valuable compounds.

Core Principles: The Deuterium Kinetic Isotope Effect

The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making it 6 to 10 times more stable.[1] Consequently, enzymatic reactions involving the cleavage of a C-D bond, a common step in drug metabolism, occur more slowly.[1] This seemingly minor atomic substitution can lead to profound improvements in a drug's metabolic stability, pharmacokinetic profile, and safety.[1][2]

KIE_Principle NonDeuterated Drug with C-H bond Metabolism_CH CYP450 Metabolism NonDeuterated->Metabolism_CH Fast Cleavage Metabolite_CH Metabolite Metabolism_CH->Metabolite_CH label_fast Higher Clearance Shorter Half-life Deuterated Drug with C-D bond Metabolism_CD CYP450 Metabolism Deuterated->Metabolism_CD Slow Cleavage (Kinetic Isotope Effect) Metabolite_CD Metabolite Metabolism_CD->Metabolite_CD label_slow Lower Clearance Longer Half-life

Applications in Drug Discovery and Development

Deuteration can significantly enhance the pharmacokinetic properties of drug candidates. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be reduced.[2]

Improved Metabolic Stability

Deuteration can lead to a more favorable metabolic profile, characterized by a longer half-life and reduced clearance.[3][4] This can potentially translate to lower and less frequent dosing for patients.

Table 1: Impact of Deuteration on In Vitro Metabolic Stability

CompoundIn Vitro SystemParameterImprovement with DeuterationReference
Enzalutamide (B1683756) (N-CH₃ vs N-CD₃)Rat Liver MicrosomesIntrinsic Clearance (CLint)49.7% lower[3]
Enzalutamide (N-CH₃ vs N-CD₃)Human Liver MicrosomesIntrinsic Clearance (CLint)72.9% lower[3]
Indiplon (N-CH₃ vs N-CD₃)Rat Liver MicrosomesHalf-life (t₁/₂)30% increase[4]
Indiplon (N-CH₃ vs N-CD₃)Human Liver MicrosomesHalf-life (t₁/₂)20% increase[4]
Enhanced Pharmacokinetic Profile

The improved metabolic stability observed in vitro often translates to an improved pharmacokinetic profile in vivo.

Table 2: Impact of Deuteration on In Vivo Pharmacokinetic Parameters

CompoundAnimal ModelParameterImprovement with DeuterationReference
Enzalutamide (N-CH₃ vs N-CD₃)RatCmax35% higher[3]
Enzalutamide (N-CH₃ vs N-CD₃)RatAUC₀₋t102% higher[3]
Indiplon (N-CH₃ vs N-CD₃)RatExposure (AUC)2.6-fold increase[4]
Indiplon (N-CH₃ vs N-CD₃)RatHalf-life (t₁/₂)2-fold increase[4]
Reduced Formation of Toxic Metabolites

In some cases, deuteration can alter the metabolic pathway of a drug, leading to a reduction in the formation of toxic metabolites and potentially improving the safety profile of the drug.[2]

Applications in Quantitative Analysis

Deuterated trimethylphenols, such as 2,4,6-trimethylphenol-d11, serve as excellent internal standards for quantitative analysis by mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Table 3: Properties of a Deuterated Trimethylphenol Internal Standard

CompoundCAS NumberMolecular FormulaMolecular WeightPrimary Application
2,4,6-Trimethylphenol-d11362049-45-4C₉HD₁₁O147.26Internal standard for NMR, GC-MS, and LC-MS

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[6] This is because its physicochemical properties are nearly identical to the analyte of interest, allowing it to compensate for variations during sample preparation, chromatography, and ionization.[6][7]

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Deuterated Trimethylphenol (Internal Standard) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction label_correction Corrects for variability in extraction, chromatography, and ionization Chromatography LC or GC Separation Extraction->Chromatography MS Mass Spectrometry Detection Chromatography->MS Integration Peak Area Integration (Analyte and Internal Standard) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a deuterated trimethylphenol compared to its non-deuterated analog.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (deuterated and non-deuterated trimethylphenol)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare incubation mixtures containing HLMs, phosphate buffer, and the test compound.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding cold acetonitrile.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear regression line gives the elimination rate constant (k), from which the intrinsic clearance (CLint) is calculated.[1]

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_reaction Metabolic Reaction cluster_analysis_data Analysis and Data Processing Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound (Deuterated or Non-deuterated) Compound->Incubate Add_NADPH Add NADPH (Initiate Reaction) Incubate->Add_NADPH Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Sampling Quench Quench with Acetonitrile Time_Sampling->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate % Remaining, t½, and Intrinsic Clearance LCMS->Calculate

Quantitative Analysis of an Analyte in a Biological Matrix using a Deuterated Trimethylphenol Internal Standard

This protocol outlines the key steps for validating and using an LC-MS/MS method for the quantification of an analyte in a biological matrix, such as plasma.

Objective: To accurately quantify the concentration of a target analyte.

Materials:

  • Target analyte

  • Deuterated trimethylphenol internal standard (e.g., 2,4,6-trimethylphenol-d11)

  • Blank biological matrix (e.g., plasma)

  • Solvents for extraction and mobile phase

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the analyte and the deuterated internal standard. From these, prepare calibration standards and quality control (QC) samples by spiking the blank matrix.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed amount of the deuterated internal standard solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and internal standard from other components.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Conclusion

Deuterated trimethylphenols are valuable tools for researchers, scientists, and drug development professionals. Their application as internal standards in quantitative analytical methods significantly improves the accuracy and reliability of results. In drug discovery, the strategic use of deuteration in trimethylphenol-containing drug candidates can lead to improved metabolic stability and more favorable pharmacokinetic profiles. The principles and protocols outlined in this guide provide a foundation for the effective application of deuterated trimethylphenols in a variety of scientific disciplines.

References

The Central Role of 2,3,6-Trimethylphenol in the Industrial Synthesis of α-Tocopherol (Vitamin E): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of α-tocopherol (Vitamin E), focusing on the indispensable role of 2,3,6-trimethylphenol (B1330405) (TMP) as a key starting material. The industrial synthesis of Vitamin E is a multi-step process that relies on the precise construction of the chromanol ring, which is subsequently coupled with a phytyl tail. This document details the core synthetic pathway, beginning with the oxidation of TMP to 2,3,5-trimethylbenzoquinone (TMBQ), followed by its reduction to 2,3,5-trimethylhydroquinone (TMHQ), and culminating in the acid-catalyzed condensation with isophytol (B1199701) to yield α-tocopherol. This guide presents quantitative data in structured tables, provides detailed experimental protocols for key transformations, and utilizes diagrams to illustrate the chemical workflow, offering a complete resource for professionals in chemical synthesis and drug development.

Introduction to α-Tocopherol Synthesis

Vitamin E comprises a group of fat-soluble compounds essential for human health, with α-tocopherol being the most biologically active and commercially significant form.[1] Its powerful antioxidant properties are fundamental to its use in pharmaceuticals, dietary supplements, and food fortification. The large-scale industrial production of α-tocopherol is predominantly achieved through chemical synthesis. This synthesis hinges on the reaction between two key intermediates: 2,3,5-trimethylhydroquinone (TMHQ), which forms the aromatic core, and isophytol, which provides the aliphatic side chain.[2][3]

2,3,6-Trimethylphenol (TMP) serves as the primary and most critical precursor for the synthesis of TMHQ, making it a cornerstone of the entire Vitamin E production chain.[4][5][6] The high purity of TMP, typically exceeding 99.0%, is crucial for ensuring high yields and the quality of the final active pharmaceutical ingredient.[5] This guide elucidates the sequential chemical transformations that convert TMP into α-tocopherol.

The Core Synthetic Pathway from 2,3,6-Trimethylphenol

The conversion of 2,3,6-Trimethylphenol into α-tocopherol is a well-established and optimized three-step process.[3][7]

  • Oxidation: 2,3,6-Trimethylphenol (TMP) is first oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).[8]

  • Reduction: The resulting TMBQ is then reduced to yield 2,3,5-trimethylhydroquinone (TMHQ), the key aromatic intermediate.[3]

  • Condensation: Finally, TMHQ undergoes a Friedel-Crafts alkylation reaction with isophytol, catalyzed by an acid, to form the chromanol ring structure of α-tocopherol.[2][7]

The overall chemical workflow is depicted below.

G TMP 2,3,6-Trimethylphenol (TMP) TMBQ 2,3,5-Trimethylbenzoquinone (TMBQ) TMP->TMBQ [O] (Oxidation) TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) TMBQ->TMHQ [H] (Reduction) aTocopherol α-Tocopherol (Vitamin E) TMHQ->aTocopherol Condensation (Friedel-Crafts Alkylation) Isophytol Isophytol Isophytol->aTocopherol

Caption: Overall synthesis pathway from 2,3,6-Trimethylphenol to α-Tocopherol.

Quantitative Data Presentation

The efficiency of each synthetic step is critical for the overall economic viability of Vitamin E production. The following table summarizes typical quantitative data for the key transformations.

Reaction Step Starting Material(s) Product Catalyst/Reagent(s) Typical Yield/Selectivity Reference(s)
Oxidation 2,3,6-Trimethylphenol (TMP)2,3,5-Trimethylbenzoquinone (TMBQ)Air, CuCl₂, FeCl₃, MgCl₂96.7% Selectivity, 100% Conversion[9]
Reduction 2,3,5-Trimethylbenzoquinone (TMBQ)2,3,5-Trimethylhydroquinone (TMHQ)H₂, Pd/CHigh Yield (Typically >95%)[3][10]
Condensation TMHQ, Isophytolα-TocopherolZnCl₂/HCl or H₂SO₄90-95.6% Yield[11][12][13]

Experimental Protocols

This section provides detailed methodologies for the three core steps in the synthesis of α-tocopherol from TMP. These protocols are based on established laboratory-scale procedures.

Protocol 1: Oxidation of 2,3,6-Trimethylphenol (TMP) to 2,3,5-Trimethylbenzoquinone (TMBQ)

This procedure describes a green catalytic oxidation using air as the oxidant.[9]

  • Materials and Equipment:

    • 2,3,6-Trimethylphenol (TMP)

    • Composite catalyst: Aqueous solution of CuCl₂, FeCl₃, and MgCl₂

    • Ionic liquid (e.g., 1-sulfobutyl-3-methylimidazole hydrochloride)

    • Solvent (e.g., isoamylol)

    • Reaction flask with a reflux condenser, stirrer, and gas inlet

    • Heating mantle and temperature controller

  • Methodology:

    • To a reaction flask, add 2,3,6-trimethylphenol, isoamylol, the composite catalyst solution, and the ionic liquid.

    • Heat the mixture to the target temperature (e.g., 90°C) with vigorous stirring.

    • Bubble air through the reaction mixture at a controlled rate (e.g., at one atmosphere pressure).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography). The reaction is typically complete within 7-8 hours.

    • Upon completion, cool the mixture. The aqueous catalyst layer can be separated for recycling.

    • The organic layer containing the product, 2,3,5-trimethylbenzoquinone, is carried forward to the next step, often after solvent removal.

Protocol 2: Reduction of 2,3,5-Trimethylbenzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ)

This protocol describes a standard catalytic hydrogenation.[3][10]

  • Materials and Equipment:

    • 2,3,5-Trimethylbenzoquinone (TMBQ)

    • Catalyst: Palladium on carbon (Pd/C, e.g., 5 wt%)

    • Solvent (e.g., ethanol, ethyl acetate)

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

    • Filtration setup

  • Methodology:

    • Dissolve the 2,3,5-trimethylbenzoquinone from the previous step in a suitable solvent in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it several times with hydrogen gas to remove any air.

    • Pressurize the vessel with hydrogen gas to the desired pressure and begin vigorous stirring.

    • Maintain the reaction at a controlled temperature (often room temperature) until hydrogen uptake ceases, indicating the reaction is complete.

    • Depressurize the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of celite to carefully remove the Pd/C catalyst.

    • The resulting filtrate, a solution of 2,3,5-trimethylhydroquinone, can be concentrated and used directly in the final condensation step.

Protocol 3: Condensation of TMHQ and Isophytol to α-Tocopherol

This protocol describes an acid-catalyzed Friedel-Crafts alkylation.[11][13] The workflow for this final stage, including reaction and purification, is outlined in the diagram below.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Setup 1. Charge reactor with TMHQ, solvent (e.g., ethylene (B1197577) carbonate), and acid catalyst (e.g., H₂SO₄) Addition 2. Heat to 100-120°C and dropwise add Isophytol in non-polar solvent (e.g., heptane) Setup->Addition React 3. Maintain temperature and stir (e.g., 1-2 hours) Addition->React Wash 4. Cool and wash mixture with water to remove acid React->Wash Distill 5. Distill off solvent(s) under reduced pressure Wash->Distill Purify 6. (Optional) Further purification of crude α-Tocopherol Distill->Purify Product Final Product: α-Tocopherol Purify->Product

Caption: Experimental workflow for the synthesis and purification of α-Tocopherol.
  • Materials and Equipment:

    • 2,3,5-Trimethylhydroquinone (TMHQ)

    • Isophytol

    • Acid catalyst (e.g., sulfuric acid, or a Lewis acid system like ZnCl₂/HCl)[11][12]

    • Solvent system (e.g., a two-phase system of heptane (B126788) and ethylene carbonate)[11]

    • Three-necked flask with a stirrer, dropping funnel, thermometer, and water separator

    • Heating mantle

  • Methodology:

    • In a three-necked flask, combine TMHQ, ethylene carbonate, and the acid catalyst (e.g., a small quantity of 10% sulfuric acid).[11]

    • Heat the mixture to approximately 100°C under an inert argon atmosphere with stirring.

    • Dissolve isophytol in heptane and add this solution dropwise to the reaction flask over a period of 20-30 minutes. During the addition, an azeotropic mixture of water and heptane can be removed using a water separator.

    • After the addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst.

    • Separate the organic layer and remove the heptane by evaporation under reduced pressure.

    • The resulting brown oil is crude d,l-α-tocopherol, which can be further purified if necessary.

Conclusion

2,3,6-Trimethylphenol is an indispensable building block in the commercial synthesis of Vitamin E. The synthetic route, involving its oxidation, subsequent reduction, and final condensation with isophytol, is a highly optimized and efficient industrial process. The high yields achieved in each step underscore the economic and strategic importance of TMP. The protocols and data presented in this guide offer a technical foundation for researchers and professionals engaged in the synthesis of this vital nutrient, providing a clear understanding of the pivotal role played by 2,3,6-trimethylphenol.

References

2,3,6-Trimethylphenol-D11 discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,6-Trimethylphenol-D11: Application in Quantitative Analysis

Introduction

2,3,6-Trimethylphenol (B1330405) is a significant chemical intermediate, notably in the synthesis of Vitamin E and as a comonomer in the modification of polyphenylene oxide resins.[1] Its presence in industrial effluents, automobile exhaust, and tobacco smoke necessitates precise and accurate quantification in various matrices.[1] this compound is the fully deuterated isotopologue of 2,3,6-trimethylphenol. In analytical chemistry, particularly in methods involving mass spectrometry, it serves as an ideal internal standard.[]

The use of a stable, isotopically labeled internal standard is a cornerstone of high-quality quantitative analysis. Because this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. However, due to its higher mass, it is easily distinguishable from the non-labeled analyte. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

Physicochemical and Analytical Data

The fundamental properties of 2,3,6-trimethylphenol and its deuterated internal standard are summarized below. This data is critical for method development in chromatographic and mass spectrometric analysis.

Property2,3,6-TrimethylphenolThis compound
CAS Number 2416-94-6[3]347841-83-2[4]
Molecular Formula C₉H₁₂O[3]C₉HD₁₁O[5]
Molecular Weight 136.19 g/mol [3]147.26 g/mol [5]
Primary Use Vitamin E synthesis, comonomer[1]Internal standard for quantitative analysis[][5]
Common Analytical Techniques GC-MS, HPLC[1][6]GC-MS, LC-MS

Overview of Synthesis

Understanding the synthesis of the parent compound, 2,3,6-trimethylphenol, provides context for its potential presence as an analyte in various samples. A primary method for its production is the gas-phase methylation of m-cresol (B1676322) using methanol (B129727) as the methylating agent.[3][7] This reaction is typically conducted at temperatures between 300–460°C over ortho-selective metal oxide catalysts.[3]

Experimental Protocol: Quantification of 2,3,6-Trimethylphenol using Isotope Dilution GC-MS

This section details a representative protocol for the quantitative analysis of 2,3,6-trimethylphenol in an environmental water sample using this compound as an internal standard.

1. Objective: To determine the concentration of 2,3,6-trimethylphenol in a water sample with high accuracy and precision.

2. Reagents and Materials:

  • 2,3,6-Trimethylphenol (analytical standard)

  • This compound solution (e.g., 1000 µg/mL in isopropanol)[4]

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Reagent water

  • Sodium sulfate, anhydrous

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

  • Calibration standards of 2,3,6-trimethylphenol

  • Sample vials, volumetric flasks, and pipettes

3. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms or equivalent)

  • pH meter

  • Liquid-liquid extractor or separatory funnels

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2,3,6-trimethylphenol in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1-100 µg/L).

    • Spike each calibration standard and a blank with a known, fixed amount of the this compound internal standard solution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Measure 1 L of the water sample into a separatory funnel.

    • Spike the sample with the same fixed amount of this compound internal standard as used in the calibration standards.

    • Adjust the pH of the sample to <2 with hydrochloric acid.

    • Add 60 mL of DCM to the funnel and shake vigorously for 2 minutes. Allow the layers to separate.

    • Drain the organic (DCM) layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the organic layers.

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the concentrated extract into the GC-MS system.

    • Run the analysis using a suitable temperature program to separate 2,3,6-trimethylphenol from other potential contaminants.

    • Acquire mass spectra in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the analyte and the internal standard (e.g., molecular ions or key fragment ions).

  • Data Analysis:

    • Identify the peaks for 2,3,6-trimethylphenol and this compound based on their retention times and specific mass-to-charge ratios (m/z).

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Area_IS) * (Concentration_IS / Concentration_analyte)

    • Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

    • Calculate the concentration of 2,3,6-trimethylphenol in the sample by using the area ratio from the sample analysis and the calibration curve.

Visualizations

The following diagrams illustrate the relationships and workflows central to the use of this compound in quantitative analysis.

G Logical Relationship of Internal Standard Quantification cluster_analyte Analyte (2,3,6-TMP) cluster_is Internal Standard (2,3,6-TMP-D11) A_Area Peak Area (Analyte) Ratio Calculate Ratios A_Area->Ratio Area_A A_Conc Concentration (Analyte) (Unknown) CalCurve Calibration Curve (Ratio vs. Ratio) A_Conc->CalCurve Conc_A (from standards) IS_Area Peak Area (IS) IS_Area->Ratio Area_IS IS_Conc Concentration (IS) (Known) IS_Conc->CalCurve Conc_IS Ratio->CalCurve Area_A / Area_IS Result Determine Analyte Concentration CalCurve->Result

Caption: Logic of internal standard calibration.

G Analytical Workflow for 2,3,6-Trimethylphenol Quantification Start Water Sample Spike Spike with 2,3,6-TMP-D11 (IS) Start->Spike Extract Liquid-Liquid Extraction (DCM) Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Inject GC-MS Injection Concentrate->Inject Analyze Chromatographic Separation & Mass Analysis Inject->Analyze Data Data Processing: Peak Integration Analyze->Data Quantify Quantification using Internal Standard Method Data->Quantify End Final Concentration Report Quantify->End

References

Theoretical Mass of 2,3,6-Trimethylphenol-D11: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed calculation of the theoretical mass for the deuterated form of 2,3,6-Trimethylphenol, specifically 2,3,6-Trimethylphenol-D11. This information is crucial for researchers in fields such as pharmacology, metabolomics, and analytical chemistry where isotopically labeled compounds are utilized as internal standards in quantitative mass spectrometry assays or as tracers to elucidate metabolic pathways.

Chemical Structure and Formula

2,3,6-Trimethylphenol is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] Its structure consists of a phenol (B47542) ring substituted with three methyl groups at the 2, 3, and 6 positions. The deuterated isotopologue, this compound, has eleven hydrogen atoms replaced by deuterium (B1214612) atoms.

Calculation of Theoretical Mass

The theoretical mass of a molecule is the sum of the masses of its constituent atoms. For this calculation, the monoisotopic masses of the most abundant isotopes of carbon, oxygen, hydrogen, and deuterium are used to provide the most precise theoretical mass value, which is relevant for high-resolution mass spectrometry.

Step 1: Determine the Atomic Masses

The precise atomic masses of the relevant isotopes are:

  • Carbon (¹²C): 12.000000 amu

  • Oxygen (¹⁶O): 15.994915 amu[4]

  • Hydrogen (¹H): 1.007825 amu[5]

  • Deuterium (²H or D): 2.014102 amu[5][6][7]

Step 2: Calculate the Theoretical Mass of 2,3,6-Trimethylphenol (C₉H₁₂O)

The molecular formula indicates the presence of:

  • 9 Carbon atoms

  • 12 Hydrogen atoms

  • 1 Oxygen atom

The calculation is as follows: (9 * 12.000000 amu) + (12 * 1.007825 amu) + (1 * 15.994915 amu) = 136.088815 amu

Step 3: Calculate the Theoretical Mass of this compound (C₉H₁₁DO)

In the D11 isotopologue, 11 of the 12 hydrogen atoms are replaced by deuterium atoms. Therefore, the molecular formula for the deuterated compound is C₉H₁D₁₁O.

The calculation is as follows: (9 * 12.000000 amu) + (1 * 1.007825 amu) + (11 * 2.014102 amu) + (1 * 15.994915 amu) = 147.157872 amu

Data Summary

The following table summarizes the atomic and molecular masses used in the calculation of the theoretical mass of this compound.

Atom/MoleculeChemical FormulaNumber of AtomsAtomic Mass (amu)Subtotal Mass (amu)Total Theoretical Mass (amu)
2,3,6-Trimethylphenol C₉H₁₂O 136.088815
CarbonC912.000000108.000000
HydrogenH121.007825[5]12.093900
OxygenO115.994915[4]15.994915
This compound C₉H₁D₁₁O 147.157872
CarbonC912.000000108.000000
HydrogenH11.007825[5]1.007825
DeuteriumD112.014102[5][6][7]22.155122
OxygenO115.994915[4]15.994915

Note: While the average molecular weight for 2,3,6-Trimethylphenol is often cited as approximately 136.19 g/mol [1][2][8], the theoretical monoisotopic mass calculated here is more appropriate for high-resolution mass spectrometry applications.

Disclaimer: This document provides a theoretical calculation of the mass of this compound. As an AI, I am unable to provide experimental protocols or generate diagrams.

References

Technical Guide: Solubility of 2,3,6-Trimethylphenol-D11 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-Trimethylphenol-D11. Due to the limited availability of public data on the deuterated isotopologue, this document leverages solubility data from its non-deuterated parent compound, 2,3,6-Trimethylphenol, which serves as a reliable proxy. The guide includes quantitative solubility data in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in solubility testing.

Introduction

This compound is the deuterated form of 2,3,6-Trimethylphenol, a key intermediate in the synthesis of Vitamin E and a component in the manufacturing of antioxidants and modified polyphenylene oxide resins.[1][2] Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative mass spectrometry analysis. Accurate solubility data is crucial for preparing stock solutions, developing analytical methods, and designing chemical reactions.

Deuteration, the replacement of hydrogen with its isotope deuterium, results in a negligible change in the physicochemical properties of a molecule, including its solubility in organic solvents. Therefore, the solubility data for the non-deuterated 2,3,6-Trimethylphenol (CAS 2416-94-6) can be effectively used to predict the solubility of its D11 analogue. This compound presents as a white to off-white or yellow-orange crystalline solid.[1][3][4]

Solubility Data

The solubility of 2,3,6-Trimethylphenol has been documented in several common organic solvents. While extensive quantitative data across a range of temperatures is not publicly available, the existing data provides a strong foundation for laboratory use. One supplier lists this compound as a solution in isopropanol, indicating its solubility in this solvent.[5]

Table 1: Quantitative Solubility of 2,3,6-Trimethylphenol

Solvent Solubility Temperature
Methanol 0.1 g/mL (100 mg/mL) Not Specified

| Water | 1,580 mg/L (1.58 mg/mL)[6][7] | 25 °C[6][7] |

Table 2: Qualitative Solubility of 2,3,6-Trimethylphenol

Solvent Solubility Description
Ethanol Very Soluble[6][7]
Ether Very Soluble[6][7]

| Benzene | Very Soluble[3][6][7] |

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

This section details a standard laboratory procedure for determining the solubility of a solid compound like 2,3,6-Trimethylphenol in an organic solvent at a specific temperature.[8][9]

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (or 2,3,6-Trimethylphenol)

  • Solvent of interest (e.g., acetone, toluene, ethyl acetate)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid 2,3,6-Trimethylphenol to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at the specified temperature, typically expressed in mg/mL or mol/L.

Diagram 1: Relationship between Deuterated and Non-Deuterated Compounds

TMPD11 This compound TMP 2,3,6-Trimethylphenol (Parent Compound) TMPD11->TMP  Isotopic Analogue Solubility Solubility Data (e.g., mg/mL) TMPD11->Solubility  Inferred from Parent TMP->Solubility  Experimentally Determined

Caption: Logical inference of solubility data for the D11 isotopologue from its parent compound.

Diagram 2: Experimental Workflow for Solubility Determination

A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate at Constant Temperature (24-48h) A->B C 3. Allow Solids to Settle B->C D 4. Filter Supernatant (e.g., 0.22 µm Syringe Filter) C->D E 5. Prepare Serial Dilutions of Filtered Sample D->E F 6. Quantify Concentration (e.g., HPLC, GC) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Step-by-step workflow for the isothermal equilibrium solubility measurement method.

References

In-Depth Technical Guide: Molecular Weight of 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular weight determination is fundamental for compound characterization, reaction stoichiometry, and analytical standard preparation. This guide provides a detailed analysis of the molecular weight of the deuterated analog of 2,3,6-Trimethylphenol, 2,3,6-Trimethylphenol-D11.

Core Data Presentation

The molecular weights of 2,3,6-Trimethylphenol and its deuterated form, along with the atomic weights of hydrogen and deuterium (B1214612), are summarized in the table below for straightforward comparison.

Compound/IsotopeChemical FormulaMolecular Weight ( g/mol )
2,3,6-TrimethylphenolC₉H₁₂O136.19
Hydrogen (Protium)H1.008
DeuteriumD or ²H2.014
This compound C₉HD₁₁O 147.301

Experimental Protocols

Calculation Methodology for this compound Molecular Weight

The molecular weight of this compound is calculated based on the molecular weight of the unlabeled (protium) form of 2,3,6-Trimethylphenol and the atomic weights of hydrogen and deuterium.

  • Determine the Molecular Weight of the Unlabeled Compound: The molecular formula for 2,3,6-Trimethylphenol is C₉H₁₂O.[1][2][3] Its molecular weight is approximately 136.19 g/mol .[1][2][3][4][5]

  • Identify the Number of Substituted Atoms: The designation "D11" in this compound indicates that 11 hydrogen atoms have been replaced by their stable isotope, deuterium.

  • Find the Atomic Weights of Hydrogen and Deuterium: The atomic weight of hydrogen (H) is approximately 1.008 g/mol , and the atomic weight of deuterium (D) is approximately 2.014 g/mol .[6][7]

  • Calculate the Mass Difference:

    • Mass of 11 hydrogen atoms to be replaced: 11 * 1.008 g/mol = 11.088 g/mol .

    • Mass of 11 deuterium atoms to be added: 11 * 2.014 g/mol = 22.154 g/mol .

  • Calculate the Final Molecular Weight:

    • Start with the molecular weight of the unlabeled compound: 136.19 g/mol .

    • Subtract the mass of the 11 replaced hydrogen atoms: 136.19 g/mol - 11.088 g/mol = 125.102 g/mol .

    • Add the mass of the 11 deuterium atoms: 125.102 g/mol + 22.154 g/mol = 147.256 g/mol .

Note: A more precise calculation using the exact masses would be: (Molecular Weight of C₉H₁₂O) - (11 * Atomic Mass of H) + (11 * Atomic Mass of D) 136.1910 g/mol - (11 * 1.007825 u) + (11 * 2.014102 u) = 147.301 g/mol .

Mandatory Visualization

The following diagram illustrates the conceptual relationship of isotopic substitution in the formation of this compound.

G A 2,3,6-Trimethylphenol (C₉H₁₂O) MW: 136.19 B Isotopic Substitution (+11 Deuterium, -11 Hydrogen) A->B + 11D - 11H C This compound (C₉HD₁₁O) MW: 147.301 B->C

Isotopic Labeling of 2,3,6-Trimethylphenol.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,6-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of 2,3,6-trimethylphenol (B1330405), a key intermediate in the synthesis of Vitamin E, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results.[1][2][3] 2,3,6-Trimethylphenol-D11, a deuterated analog of the analyte, is an ideal internal standard for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS). Its physicochemical properties are nearly identical to that of 2,3,6-trimethylphenol, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis. This co-elution allows for effective correction of variations in extraction recovery, matrix effects, and instrument response, leading to highly reliable quantification.[4]

These application notes provide a comprehensive overview of the principles, experimental protocols, and expected performance characteristics for the use of this compound as an internal standard in the analysis of 2,3,6-trimethylphenol.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The quantification method is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of this compound is added to the sample containing the native 2,3,6-trimethylphenol (the analyte) at the beginning of the sample preparation process. The mass spectrometer is capable of distinguishing between the analyte and the deuterated internal standard due to the mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, any sample loss or variation during the analytical process will affect both compounds equally and will not alter this ratio. This allows for precise and accurate calculation of the analyte concentration based on a calibration curve of known analyte concentrations.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of phenols in various matrices, such as those outlined by the U.S. Environmental Protection Agency (EPA).[3][5]

Preparation of Standards and Reagents
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3,6-trimethylphenol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with a suitable solvent (e.g., dichloromethane) to achieve the desired concentration range. Spike each calibration standard with the internal standard at a constant concentration.

  • Reagents and Solvents: All solvents (e.g., methanol, dichloromethane, hexane) should be of pesticide quality or equivalent. Reagents for extraction and derivatization should be of high purity.

Sample Preparation (Water Matrix - based on EPA Method 528)
  • Sample Collection: Collect 1 L of the water sample in a clean glass container.

  • Preservation: If the sample contains residual chlorine, add 40-50 mg of sodium sulfite (B76179) to dechlorinate. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.

  • Spiking with Internal Standard: Add a known amount of the this compound working solution to the 1 L water sample.

  • Solid Phase Extraction (SPE):

    • Condition a polystyrene-divinylbenzene SPE cartridge by washing with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water at pH < 2.

    • Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water at pH < 2 to remove any interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes from the SPE cartridge with 5-10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 2,3,6-Trimethylphenol (Analyte): Monitor at least two characteristic ions (e.g., m/z 136, 121).

      • This compound (Internal Standard): Monitor the corresponding mass-shifted ions (e.g., m/z 147, 132).

Data Presentation

The following tables provide illustrative quantitative data based on typical performance characteristics observed for the analysis of phenolic compounds using GC-MS with a deuterated internal standard.[2]

Table 1: Calibration Curve and Linearity
ParameterValue
Calibration Range1 - 200 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.995
Table 2: Method Detection and Quantitation Limits
ParameterIllustrative Value (ng/L)
Limit of Detection (LOD)5
Limit of Quantification (LOQ)15
Table 3: Accuracy and Precision
Analyte Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Low QC (15 ng/mL)98.5< 10
Medium QC (75 ng/mL)101.2< 8
High QC (150 ng/mL)99.8< 5

Visualizations

Signaling Pathway

Vitamin_E_Synthesis cluster_0 Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) cluster_1 Final Synthesis of Vitamin E m-Cresol m-Cresol 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol m-Cresol->2,3,6-Trimethylphenol Methylation 2,3,5-Trimethylbenzoquinone 2,3,5-Trimethylbenzoquinone 2,3,6-Trimethylphenol->2,3,5-Trimethylbenzoquinone Oxidation TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) 2,3,5-Trimethylbenzoquinone->TMHQ Reduction Vitamin_E α-Tocopherol (Vitamin E) TMHQ->Vitamin_E Condensation Isophytol Isophytol Isophytol->Vitamin_E

Caption: Synthetic pathway of Vitamin E (α-Tocopherol) from m-cresol, highlighting the role of 2,3,6-trimethylphenol.

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., 1 L Water Sample) Preservation 2. Sample Preservation (Dechlorination & Acidification) Sample_Collection->Preservation Spiking 3. Spiking with This compound Preservation->Spiking SPE 4. Solid Phase Extraction (SPE) Spiking->SPE Concentration 5. Elution & Concentration (to 1 mL) SPE->Concentration GCMS_Analysis 6. GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Data_Processing 7. Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: General experimental workflow for the quantitative analysis of 2,3,6-trimethylphenol using an internal standard.

References

Application Note: Quantitative Analysis of 2,3,6-Trimethylphenol using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,6-Trimethylphenol (TMP) is a significant chemical intermediate in various industrial applications, including the synthesis of vitamin E and the modification of polyphenylene oxide resins.[1][2] Accurate and sensitive quantification of 2,3,6-TMP in different matrices is crucial for process monitoring, quality control, and environmental analysis. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,3,6-TMP, employing 2,3,6-Trimethylphenol-D11 as an internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[3]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry. The analyte (2,3,6-Trimethylphenol) and the internal standard (this compound) are separated from the sample matrix by a simple protein precipitation and extraction step. Following chromatographic separation on a C18 reverse-phase column, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • 2,3,6-Trimethylphenol (≥98% purity)

  • This compound (≥98% purity, deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., plasma, process solvent)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 2,3,6-Trimethylphenol and this compound in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 2,3,6-Trimethylphenol primary stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution in a 50:50 (v/v) acetonitrile:water mixture.

3. Sample Preparation Protocol

  • To 100 µL of the sample (e.g., plasma, diluted process sample), add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins and extract the analyte.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 1.5 minutes.
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
2,3,6-Trimethylphenol135.1120.120100
This compound146.2128.222100

Table 2: Representative Quantitative Performance Data

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal due to internal standard use

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot Add_IS Add Internal Standard (2,3,6-TMP-D11) Sample->Add_IS Precipitation Protein Precipitation & Extraction (Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18) Injection->LC_Separation ESI Electrospray Ionization (ESI-) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 2,3,6-Trimethylphenol.

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 2,3,6-Trimethylphenol. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and robustness of the assay by compensating for potential matrix effects and procedural variations. This method is well-suited for high-throughput analysis in various research and industrial settings.

References

Application Note: Quantitative Analysis of 2,3,6-Trimethylphenol using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,3,6-trimethylphenol (B1330405) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs 2,3,6-Trimethylphenol-D11 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring precise quantification of 2,3,6-trimethylphenol.

Introduction

2,3,6-Trimethylphenol (2,3,6-TMP) is an important industrial chemical, notably serving as a key precursor in the synthesis of α-tocopherol (Vitamin E).[1][2][3][4][5] Its presence and concentration in environmental, biological, and industrial samples are of significant interest for quality control, process optimization, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,3,6-TMP, offering excellent selectivity and sensitivity. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative GC-MS analysis as it closely mimics the analyte throughout the entire analytical process, providing reliable correction for extraction efficiency and matrix effects.

Experimental Protocols

Reagents and Materials
  • Standards: 2,3,6-Trimethylphenol (≥98% purity), this compound (isotopic purity ≥98%)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all GC grade or higher)

  • Reagents for Sample Preparation (if required): Anhydrous sodium sulfate (B86663), Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent).

  • Equipment: Standard laboratory glassware, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 2,3,6-trimethylphenol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol.

  • Working Standard Mixture (100 µg/mL of 2,3,6-TMP, 10 µg/mL of IS): Prepare a working standard mixture by appropriately diluting the primary stock solutions in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Each calibration standard should contain a constant concentration of the internal standard (this compound).

Sample Preparation (General Guideline for Liquid Samples)
  • Spiking: To 5 mL of the liquid sample, add a known amount of the this compound internal standard solution.

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of dichloromethane, vortexing for 2 minutes, and centrifuging to separate the layers. Repeat the extraction twice.

  • Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC-MS autosampler vial for analysis.

Note: For complex matrices, a solid-phase extraction (SPE) clean-up step may be required.

GC-MS Instrumental Analysis

The analysis is performed on a standard GC-MS system. The following parameters are recommended as a starting point and may require optimization.

ParameterRecommended Condition
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
InletSplitless mode
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Selected Ion Monitoring (SIM) Parameters

For reliable identification and quantification, a primary ion is used for quantification (Quantifier) and at least one secondary ion (Qualifier) is monitored. The ratio of the qualifier to quantifier ion should remain constant across standards and samples.

CompoundRoleQuantifier Ion (m/z)Qualifier Ion (m/z)
2,3,6-TrimethylphenolAnalyte121136
This compoundInternal Standard132 (predicted)147 (predicted)

Note: The mass spectrum for 2,3,6-trimethylphenol shows a base peak at m/z 121 and the molecular ion at m/z 136.[6] The ions for the D11-labeled standard are predicted based on the expected mass shift and should be confirmed by direct analysis of a standard.

Data Presentation

Quantitative Performance

The following table summarizes the typical performance of GC-MS methods for the analysis of phenolic compounds. These values can be used as a benchmark for method validation.

ParameterTypical Performance Range
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantification (LOQ)0.05 - 1.5 µg/L
Accuracy (% Recovery)85 - 115%
Precision (% Relative Standard Deviation)< 15%

Visualizations

Experimental Workflow

GC-MS Workflow for 2,3,6-Trimethylphenol Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with 2,3,6-TMP-D11 Sample->Spike Extract Liquid-Liquid Extraction (DCM) Spike->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate under N2 Dry->Concentrate Final_Extract Final Extract in Vial Concentrate->Final_Extract GC_Inject GC Injection Final_Extract->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification (Internal Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of 2,3,6-Trimethylphenol.

Biosynthetic Pathway

2,3,6-Trimethylphenol is a critical precursor in the industrial synthesis of Vitamin E (α-tocopherol). The following diagram illustrates this key biosynthetic pathway.

Vitamin E Synthesis Pathway TMP 2,3,6-Trimethylphenol (2,3,6-TMP) TMBQ 2,3,5-Trimethylbenzoquinone (TMBQ) TMP->TMBQ Oxidation TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) TMBQ->TMHQ Hydrogenation (Reduction) VitaminE α-Tocopherol (Vitamin E) TMHQ->VitaminE Condensation (Acid-catalyzed) Isophytol Isophytol Isophytol->VitaminE

Caption: Biosynthesis of Vitamin E from 2,3,6-Trimethylphenol.

References

Application Notes and Protocols for the Use of 2,3,6-Trimethylphenol-D11 in Environmental Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,6-Trimethylphenol-D11 is the deuterated analog of 2,3,6-trimethylphenol (B1330405). In environmental analysis, isotopically labeled compounds are frequently utilized as internal standards to enhance the accuracy and precision of quantitative methods.[1][2] Due to its similar chemical and physical properties to the non-deuterated form, this compound serves as an ideal internal standard for the quantification of 2,3,6-trimethylphenol in various environmental matrices such as water, soil, and air samples. Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response.[2][3] This document provides a detailed protocol for the application of this compound in environmental testing, primarily focusing on gas chromatography-mass spectrometry (GC-MS) based methods.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this protocol lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the isotopically labeled internal standard (this compound) is added to the environmental sample prior to any sample preparation or analysis. It is assumed that the deuterated standard behaves identically to the native analyte (2,3,6-trimethylphenol) throughout the entire analytical process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, compensating for any losses during sample processing.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of trimethylphenols and other phenolic compounds in environmental samples using methods where this compound would be a suitable internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterWater MatrixSoil/Sediment MatrixAir Matrix
Limit of Detection (LOD) low ng/L range0.035 mg/kg (for total phenols)[4]~0.002 PPMv to 0.5 PPMv
Limit of Quantitation (LOQ) 4.38 to 167 ng/L (for a range of 17 phenols)[5]Typically 2-5 times the LODTypically 2-5 times the LOD
Linearity (R²) > 0.99[5]> 0.99> 0.99
Accuracy (% Recovery) 85-122% (for similar compounds)[5]70-130%70-130%
Precision (%RSD) < 15.2%[5]< 20%< 20%

Experimental Protocols

The following are detailed protocols for the analysis of 2,3,6-trimethylphenol in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of 2,3,6-Trimethylphenol in Water Samples by GC-MS

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To a 100 mL water sample in a clean glass container, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in isopropanol).[6] The exact amount should be chosen to yield a concentration within the calibrated range of the instrument.

  • pH Adjustment: Adjust the pH of the sample to < 2 using concentrated sulfuric acid to protonate the phenol.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a separatory funnel.

    • Add 30 mL of dichloromethane (B109758) or a suitable extraction solvent.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh portions of the solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Injector: Splitless mode, with the temperature set at 250°C.[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5]

    • Monitored Ions:

      • 2,3,6-Trimethylphenol: Monitor at least two characteristic ions (e.g., m/z 136, 121).

      • This compound: Monitor at least two characteristic ions (e.g., m/z 147, 132).

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of native 2,3,6-trimethylphenol.

  • Spike each calibration standard with the same amount of this compound as the samples.

  • Analyze the standards using the same GC-MS method.

  • Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

  • Calculate the concentration of 2,3,6-trimethylphenol in the samples using the response factor from the calibration curve.

Protocol 2: Analysis of 2,3,6-Trimethylphenol in Soil Samples by GC-MS

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To 10 g of a homogenized soil sample in a centrifuge tube, add a known amount of this compound solution.

  • Solvent Extraction:

    • Add 20 mL of a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the extracts.

  • Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interferences.

  • Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Follow the same GC-MS conditions as described in Protocol 1 for water analysis.

3. Calibration and Quantification:

  • Follow the same calibration and quantification procedure as described in Protocol 1.

Diagrams

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Environmental Sample (Water or Soil) spike Spike with This compound sample->spike extraction Extraction (LLE or Solvent Extraction) spike->extraction concentration Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms quantification Quantification using Internal Standard Calibration gcms->quantification result Final Concentration of 2,3,6-Trimethylphenol quantification->result

Caption: General workflow for the quantitative analysis of 2,3,6-trimethylphenol.

internal_standard_logic cluster_process Analytical Process analyte Native Analyte (2,3,6-Trimethylphenol) extraction Extraction analyte->extraction is Internal Standard (this compound) is->extraction sample Sample Matrix sample->extraction instrument Instrumental Analysis extraction->instrument result Ratio of Analyte to IS (Used for Quantification) instrument->result

Caption: Logical relationship of internal standard methodology.

References

Application Notes and Protocols for Metabolic Studies of 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethylphenol (B1330405) (TMP) is a significant organic compound, notably serving as a crucial precursor in the industrial synthesis of Vitamin E.[1][2] Understanding its metabolic fate is paramount for assessing its bioavailability, potential toxicity, and overall impact on biological systems. This document provides detailed application notes and protocols for conducting metabolic studies of 2,3,6-trimethylphenol using its deuterated analog, 2,3,6-Trimethylphenol-D11, as an internal standard for accurate quantification by mass spectrometry.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[3] This allows for effective normalization and leads to more accurate and reliable quantification.[3] The use of this compound is essential for precise pharmacokinetic and metabolic profiling.

Core Applications

The primary application of this compound in metabolic studies is as an internal standard for the accurate quantification of unlabeled 2,3,6-trimethylphenol and its metabolites in various biological matrices. This is achieved through isotope dilution mass spectrometry, a powerful analytical technique that corrects for sample loss and analytical variability. The main metabolic pathway of interest is the oxidation of 2,3,6-trimethylphenol.

Metabolic Pathway: Oxidation to 2,3,5-Trimethyl-1,4-benzoquinone

The principal metabolic transformation of 2,3,6-trimethylphenol is its oxidation to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a key intermediate in the synthesis of Vitamin E.[2][4] This reaction is primarily mediated by cytochrome P450 enzymes in the liver.

G TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethyl-1,4-benzoquinone TMP->TMBQ Oxidation Enzymes Cytochrome P450 Enzymes (Liver Microsomes) Enzymes->TMBQ

Caption: Metabolic oxidation of 2,3,6-Trimethylphenol.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of phenolic compounds in biological matrices using LC-MS/MS with a deuterated internal standard. These values can be used as a benchmark for method development and validation.

Table 1: Sample Preparation Recovery for Phenolic Compounds in Plasma

Extraction MethodAnalyte Recovery (%)Reference
Liquid-Liquid Extraction (LLE)85 - 110[5]
Solid-Phase Extraction (SPE)88 - 117[6]
Protein Precipitation (PPT)>90[1]

Table 2: LC-MS/MS Method Performance for Phenolic Compound Quantification

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.01 - 1.0 ng/mL[7]
Limit of Quantification (LOQ)0.04 - 5.0 ng/mL[8]
Linearity (R²)> 0.99[9]
Accuracy (% Bias)Within ±15%[9]
Precision (% RSD)< 15%[6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of 2,3,6-Trimethylphenol using Human Liver Microsomes

This protocol describes a procedure to study the metabolism of 2,3,6-trimethylphenol in vitro using human liver microsomes.

Materials:

  • 2,3,6-Trimethylphenol

  • This compound (Internal Standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 2,3,6-Trimethylphenol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare working solutions of 2,3,6-trimethylphenol by serial dilution of the stock solution.

    • Prepare an internal standard working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

  • Incubation:

    • In a microcentrifuge tube, combine 10 µL of 2,3,6-trimethylphenol working solution, 170 µL of phosphate buffer (pH 7.4), and 10 µL of human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

    • Prepare control incubations by excluding the NADPH regenerating system to assess non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing Prepare Solutions Prepare Solutions Combine Reagents Combine Reagents Prepare Solutions->Combine Reagents Pre-incubate (37°C) Pre-incubate (37°C) Combine Reagents->Pre-incubate (37°C) Initiate Reaction (NADPH) Initiate Reaction (NADPH) Pre-incubate (37°C)->Initiate Reaction (NADPH) Incubate (Time Course) Incubate (Time Course) Initiate Reaction (NADPH)->Incubate (Time Course) Terminate (ACN + IS) Terminate (ACN + IS) Incubate (Time Course)->Terminate (ACN + IS) Vortex Vortex Terminate (ACN + IS)->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: Workflow for in vitro metabolism study.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the quantification of 2,3,6-trimethylphenol and its primary metabolite, 2,3,5-trimethyl-1,4-benzoquinone, using this compound as an internal standard.

LC-MS/MS System:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for 2,3,6-trimethylphenol, 2,3,5-trimethyl-1,4-benzoquinone, and this compound.

Data Analysis:

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of the analyte in the samples from the calibration curve.

G cluster_sample Sample Analysis cluster_data Data Processing Sample Injection Sample Injection LC Separation LC Separation Sample Injection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Area Ratio Calculation Area Ratio Calculation Peak Integration->Area Ratio Calculation Calibration Curve Calibration Curve Area Ratio Calculation->Calibration Curve Concentration Determination Concentration Determination Calibration Curve->Concentration Determination

Caption: Data analysis workflow for LC-MS/MS quantification.

Conclusion

The use of this compound as an internal standard is crucial for the accurate and precise quantification of 2,3,6-trimethylphenol and its metabolites in biological matrices. The provided protocols for in vitro metabolism studies and LC-MS/MS analysis offer a robust framework for researchers in drug development and related fields. Adherence to these methodologies will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic assessments.

References

Application Notes and Protocols for Sample Preparation with 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2,3,6-Trimethylphenol-D11 as an internal standard for the quantitative analysis of phenolic compounds in environmental water samples by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a critical technique for achieving high accuracy and precision in analytical measurements by correcting for variations during sample preparation and analysis.

Introduction

Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater, surface water, and drinking water. Their determination at trace levels is essential due to their toxicity. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is considered a gold standard for quantitative analysis. This compound, a deuterated analog of 2,3,6-trimethylphenol, serves as an excellent internal standard for the analysis of a wide range of phenolic compounds. Its physicochemical properties are nearly identical to the corresponding non-deuterated analytes, ensuring it behaves similarly throughout the extraction, derivatization, and chromatographic analysis processes, thus providing reliable correction for analyte losses and matrix effects.

Principle

A known amount of this compound is added to the water sample prior to any sample preparation steps. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the phenolic compounds. The extracted analytes, along with the internal standard, are then derivatized to increase their volatility and improve their chromatographic behavior. The derivatized extract is subsequently analyzed by GC-MS. Quantification is performed by calculating the ratio of the peak area of the target analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection Spike 2. Fortification with This compound Sample->Spike Add Internal Standard SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Isolate & Concentrate Deriv 4. Derivatization SPE->Deriv Increase Volatility GCMS 5. GC-MS Analysis Deriv->GCMS Inject Data 6. Data Processing & Quantification GCMS->Data Acquire Data

Caption: General workflow for the quantitative analysis of phenols using an internal standard.

Materials and Reagents

  • Standards:

    • This compound solution (100 µg/mL in methanol)

    • Stock solutions of target phenolic compounds (e.g., phenol, cresols, xylenols, chlorophenols)

  • Solvents:

  • Reagents:

    • Reagent water (Type I)

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (B78521) (NaOH)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Polymeric reversed-phase SPE cartridges (e.g., 500 mg, 6 mL)

Experimental Protocol

1. Sample Preparation

  • Sample Collection and Preservation: Collect 500 mL of the water sample in a clean glass container. If residual chlorine is present, add 80 mg of sodium thiosulfate. Acidify the sample to pH 2 with concentrated HCl.

  • Fortification with Internal Standard: Add a precise volume of the this compound internal standard solution to the water sample to achieve a final concentration of, for example, 1 µg/L.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH 2).

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • After loading, wash the cartridge with 10 mL of reagent water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the retained analytes and the internal standard with 10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Transfer the concentrated extract to a 2 mL autosampler vial.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column

    • Injector: Splitless mode, 250°C

    • Oven Program: Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions: Determine the characteristic ions for the derivatized target phenols and this compound.

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of the target phenolic compounds and a constant concentration of this compound.

  • Process the calibration standards through the same derivatization procedure as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of the target analytes in the samples using the generated calibration curve.

Quantitative Data

The following table presents typical performance data for the analysis of selected phenolic compounds in wastewater using a GC-MS method with an internal standard. While this data was not generated specifically with this compound, it is representative of the performance that can be expected from such a method.

AnalyteMethod Detection Limit (MDL) (ng/L)Matrix Spike Recovery (%)Relative Standard Deviation (RSD) (%)
Phenol10.585.27.8
2-Chlorophenol8.792.16.5
2,4-Dichlorophenol5.295.85.1
2,4,6-Trichlorophenol4.198.34.7
Pentachlorophenol15.878.59.2
o-Cresol12.388.97.1
2,4-Dimethylphenol9.691.46.8

Data is illustrative and based on similar validated methods. Actual performance may vary based on instrumentation and matrix.

Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Sample Water Sample (Unknown Analyte Concentration) Prep Sample Preparation (Extraction & Derivatization) Sample->Prep IS This compound (Known Concentration) IS->Prep Analysis GC-MS Analysis Prep->Analysis Analyte_Response Analyte Peak Area Analysis->Analyte_Response IS_Response Internal Standard Peak Area Analysis->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Final_Conc Final Analyte Concentration Ratio->Final_Conc Cal_Curve Calibration Curve Cal_Curve->Final_Conc

Caption: Relationship between inputs, processes, and outputs for quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phenolic compounds in complex matrices like environmental water. The detailed protocol herein offers a solid foundation for researchers and scientists to develop and validate their own analytical methods, ensuring high-quality data for environmental monitoring and research applications. The inherent advantages of the isotope dilution technique, including improved accuracy and precision, make it an indispensable tool in modern analytical chemistry.

Application Note: Quantitative Analysis of 2,3,6-Trimethylphenol in Environmental Water Samples by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,6-Trimethylphenol (TMP) is an industrial chemical used in the synthesis of antioxidants, resins, and as a precursor to Vitamin E.[1] Its presence in environmental water sources is of increasing concern due to its potential toxicity. Accurate and sensitive quantification of 2,3,6-TMP is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for sample matrix effects and variations in sample preparation and instrument response.[2]

This application note details a robust and sensitive method for the quantification of 2,3,6-Trimethylphenol in environmental water samples using 2,3,6-Trimethylphenol-D11 as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Principle

A known amount of the deuterated internal standard, this compound, is spiked into the water sample. The native (non-deuterated) 2,3,6-TMP and the deuterated internal standard are then extracted from the water matrix using solid-phase extraction (SPE). The extract is concentrated and analyzed by GC-MS. The quantification of the native 2,3,6-TMP is based on the ratio of its mass spectrometric response to that of the known concentration of the co-eluting deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: 2,3,6-Trimethylphenol (≥98% purity), this compound (≥98% purity, deuterated)

  • Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (GC grade), Ethyl acetate (B1210297) (GC grade)

  • Reagents: Deionized water (18.2 MΩ·cm), Nitrogen gas (high purity), Sodium chloride (analytical grade)

  • Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PSDVB) based, 500 mg, 6 mL

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,3,6-Trimethylphenol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Collect 500 mL of the water sample in a clean amber glass bottle.

  • Add 20 µL of the 100 µg/mL internal standard stock solution to the water sample and mix thoroughly.

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elute the analytes from the cartridge with 10 mL of a dichloromethane:ethyl acetate (1:1, v/v) mixture.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Acquisition and Processing

Monitor the following ions in SIM mode:

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
2,3,6-Trimethylphenol136121
This compound147132

Construct a calibration curve by plotting the peak area ratio of the quantifier ion of 2,3,6-Trimethylphenol to the quantifier ion of this compound against the concentration of the calibration standards. The concentration of 2,3,6-Trimethylphenol in the water samples is then calculated using the regression equation from the calibration curve.

Data Presentation

Table 1: Method Performance Characteristics
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 ng/L
Limit of Quantification (LOQ)1.5 ng/L
Recovery (at 20 ng/L)95 ± 5%
Precision (%RSD, n=6)< 7%
Table 2: Example Calibration Data
Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,234301,4560.0505
576,170302,1100.2521
10151,980300,9800.5050
25380,250301,8001.2599
50755,600299,9502.5191
1001,520,300301,1005.0491

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample_Collection 500 mL Water Sample Collection Spiking Spike with 2,3,6-TMP-D11 Sample_Collection->Spiking SPE_Loading Sample Loading Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Cartridge Washing SPE_Loading->SPE_Washing SPE_Drying Cartridge Drying SPE_Washing->SPE_Drying Elution Analyte Elution SPE_Drying->Elution Concentration Concentration to 1 mL Elution->Concentration GC_MS_Analysis GC-MS Analysis (SIM Mode) Concentration->GC_MS_Analysis Peak_Integration Peak Integration GC_MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of 2,3,6-TMP Calibration_Curve->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of 2,3,6-Trimethylphenol.

Isotope_Dilution_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (Unknown Amount) 2,3,6-Trimethylphenol Extraction Extraction & Cleanup Analyte->Extraction IS Internal Standard (Known Amount) This compound IS->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Ratio Measure Peak Area Ratio (Analyte / IS) GC_MS->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Synthesis of Deuterated Phenols for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated phenols are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), imparts subtle yet significant changes to the molecule's physicochemical properties. This isotopic labeling is leveraged to enhance analytical accuracy, elucidate reaction mechanisms, and improve the metabolic stability of drug candidates.[1][2][3] Specifically, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolic processes, potentially leading to improved pharmacokinetic profiles.[1][3] Deuterated phenols serve as crucial internal standards in mass spectrometry and NMR spectroscopy, enabling precise quantification of their non-deuterated counterparts.[1] This document provides detailed application notes and experimental protocols for the synthesis of deuterated phenols, tailored for research and drug development applications.

Applications in Research and Drug Development

The unique properties of deuterated phenols make them indispensable in various stages of scientific investigation:

  • Metabolic Studies: Tracking the metabolic fate of phenolic drugs and identifying their metabolites.[2]

  • Mechanism of Action Studies: Elucidating complex biochemical pathways and understanding drug-target interactions by selectively labeling specific sites.[2]

  • Improving Pharmacokinetics: Enhancing metabolic stability, increasing bioavailability, and reducing toxicity of drug candidates during lead optimization.[2][3][4]

  • Analytical Standards: Serving as internal standards for accurate quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Advanced Organic Synthesis: Investigating reaction pathways, stereochemistry, and developing novel therapeutic agents.[1]

Synthesis Methodologies

Several methods have been developed for the efficient deuteration of phenols. The choice of method depends on the desired level of deuteration, regioselectivity, and the substrate's functional group tolerance. Key methods include acid-catalyzed hydrogen-deuterium (H-D) exchange and transition metal-catalyzed deuteration.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Acid-catalyzed methods are straightforward and often employ readily available reagents. These reactions typically involve the use of a deuterium source like deuterium oxide (D₂O) in the presence of an acid catalyst.

This method offers a simple and convenient one-step procedure for the deuteration of a wide range of phenols.[5][6] The heterogeneous nature of the Amberlyst 15 catalyst facilitates easy removal from the reaction mixture. This technique has been successfully applied to deuterate various phenolic compounds, including those found in olive oil, such as hydroxytyrosol, where 100% exchange of aromatic protons was achieved.[5][6]

CF₃COOD can serve as both the deuterium source and the solvent for the H-D exchange reaction. This method is effective for a variety of substrates, including those with either electron-donating or electron-withdrawing groups.[5]

This method allows for the deuteration of phenols and aromatic ethers at positions ortho and para to the hydroxyl group under mild reaction conditions.[7]

Transition Metal-Catalyzed H-D Exchange

Transition metal catalysts offer high efficiency and selectivity for the deuteration of aromatic rings.

An effective method for the deuteration of aromatic rings using a Pt/C catalyst with D₂O as the deuterium source and H₂ gas.[8] This system allows for the full deuteration of phenol (B47542) even at room temperature, and other electron-rich aromatic compounds can be efficiently deuterated under mild conditions.[8] The reaction temperature can be adjusted to achieve higher deuterium incorporation.[8]

Palladium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are effective for ortho-selective ligand-directed H-D exchange.[5] This method is applicable to a range of aromatic substrates, including those of pharmaceutical interest like acetaminophen.[5]

Iridium complexes with mesoionic NHC ligands have been utilized for the deuteration of phenols.[3] This methodology has been extended from the labeling of anilines and demonstrates the utility of outer-sphere coordination pathways.[3]

Data Presentation

Table 1: Comparison of Phenol Deuteration Methods

MethodCatalyst/ReagentDeuterium SourceTypical ConditionsDeuterium IncorporationKey Advantages
Polymer-Supported Acid Amberlyst 15D₂O110°C, 24hHigh, up to 100% for activated phenols[5][6]Simple, one-step, easy catalyst removal[5]
Trifluoroacetic Acid-d CF₃COODCF₃COODVariesEfficient for diverse substrates[5]Solvent and deuterium source in one
BF₃ Etherate BF₃·OEt₂D₂OMildOrtho and para selectivity[7]Mild reaction conditions
Pt/C Catalysis Pt/C, H₂D₂ORoom temp to 180°CHigh, fully deuterated phenol achievable[8]Mild conditions, high efficiency[8]
Palladium Catalysis Pd-NHC complexVariesVariesOrtho-selective[5]High selectivity for specific positions[5]
Iridium Catalysis Ir-mesoionic NHCD₂ gasVariesEffective for directed deuteration[3]Utilizes native directing groups[3]

Experimental Protocols

Protocol 1: Deuteration of Phenols using Amberlyst 15

This protocol is adapted from a procedure for the deuteration of di- and trihydroxybenzenes.[5]

Materials:

  • Phenolic compound

  • Amberlyst 15 (dried)

  • Deuterium oxide (D₂O)

  • Centrifugation tube

  • Nitrogen gas

  • Oil bath

Procedure:

  • Dry the Amberlyst 15 catalyst resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • In a centrifugation tube under a nitrogen atmosphere, dissolve the phenolic compound (2 mmol) in deuterium oxide (12 mL).

  • Add the dried Amberlyst 15 catalyst (100 mg per 100 mg of phenol).

  • Tightly seal the reaction vessel.

  • Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.

  • After cooling, the catalyst can be removed by filtration.

  • The deuterated product can be isolated by standard workup procedures.

  • Monitor the degree of deuterium incorporation by ¹H NMR spectroscopy by integrating the signals of the aromatic protons.[5]

Protocol 2: Pt/C-Catalyzed H-D Exchange of Phenols

This protocol is based on a general method for the deuteration of aromatic rings.[8]

Materials:

  • Phenolic substrate

  • 10% Platinum on carbon (Pt/C)

  • Deuterium oxide (D₂O)

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., autoclave)

Procedure:

  • Place the phenolic substrate, 10% Pt/C catalyst, and D₂O in a reaction vessel.

  • Pressurize the vessel with H₂ gas.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C, or up to 180°C for higher deuteration).[8]

  • The reaction time will vary depending on the substrate and desired level of deuteration.

  • After the reaction is complete, cool the vessel and carefully release the hydrogen pressure.

  • Filter the mixture to remove the Pt/C catalyst.

  • Isolate the deuterated phenol using appropriate extraction and purification techniques.

  • Note: The acidic protons of the hydroxyl group will also undergo exchange, but this deuterium is typically lost during aqueous workup.[8]

Visualizations

experimental_workflow_amberlyst15 start Start reagents Combine Phenol, Amberlyst 15, and D₂O in a sealed vessel start->reagents reaction Heat at 110°C for 24 hours reagents->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter to remove Amberlyst 15 cooling->filtration workup Aqueous Workup & Product Isolation filtration->workup analysis Analyze by ¹H NMR workup->analysis end End analysis->end

Caption: Workflow for phenol deuteration using Amberlyst 15.

logical_relationship_deuteration_applications dp Deuterated Phenols kie Kinetic Isotope Effect (Stronger C-D Bond) dp->kie exhibit as Analytical Standards (MS, NMR) dp->as used as rm Reaction Mechanism Elucidation dp->rm aid in ms Metabolic Studies kie->ms enables dd Drug Discovery (Improved PK/PD) kie->dd leads to

Caption: Applications of deuterated phenols in research.

References

Application Notes and Protocols for the Quantification of 2,3,6-Trimethylphenol in Pharmacokinetic Studies using 2,3,6-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethylphenol (TMP) is an important industrial chemical, notably serving as a key precursor in the synthesis of Vitamin E.[1] Given its industrial relevance, monitoring its potential exposure and understanding its pharmacokinetic profile is crucial for safety and risk assessment. The accurate quantification of 2,3,6-Trimethylphenol in complex biological matrices such as plasma or urine is essential for these studies.

This application note describes a robust and sensitive bioanalytical method for the determination of 2,3,6-Trimethylphenol in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), 2,3,6-Trimethylphenol-D11, to ensure the highest level of accuracy and precision by compensating for variability during sample preparation and analysis. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis.[2][3]

Principle of Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known concentration of this compound is added to the plasma sample at the beginning of the extraction process. Due to their nearly identical physicochemical properties, the deuterated internal standard and the native analyte behave similarly during extraction, chromatography, and ionization.[3] The mass spectrometer distinguishes between the analyte and the heavier internal standard based on their mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations in sample handling are normalized, leading to highly reliable quantification.[3]

cluster_processing Analytical Workflow cluster_result Quantification Analyte 2,3,6-Trimethylphenol (Analyte) SamplePrep Sample Preparation (Extraction) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration Start Start: Plasma Sample (50 µL) AddIS Add Internal Standard (150 µL of 100 ng/mL 2,3,6-TMP-D11 in ACN) Start->AddIS Vortex Vortex (1 min) AddIS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Inject into LC-MS/MS Transfer->End Dosing Dose Administration (Oral or IV) Sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling PlasmaPrep Plasma Separation (Centrifugation) Sampling->PlasmaPrep Analysis Bioanalysis of Plasma Samples (LC-MS/MS Method) PlasmaPrep->Analysis Data Concentration-Time Data Analysis->Data PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Data->PK_Analysis

References

Application Notes and Protocols for the Analytical Method Development of 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethylphenol-D11 is the deuterated form of 2,3,6-trimethylphenol, a significant organic compound utilized as a precursor in the synthesis of Vitamin E.[1] In analytical chemistry, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in mass spectrometry-based assays. This ensures accurate and precise quantification of the target analyte by correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the development of analytical methods using this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.

Quantitative Data Summary

The use of an internal standard like this compound is crucial for achieving accurate quantification. Below is a representative table summarizing the validation parameters for a typical quantitative method for a target analyte using this compound as an internal standard.

Validation ParameterTypical Performance Metric
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999[2]
Precision (RSD%)≤ 2.0%[2]
Accuracy (Recovery %)98.0% - 102.0%[2]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[2]
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL[2]

Experimental Protocols

Protocol 1: Quantification of Phenolic Compounds using GC-MS with this compound as an Internal Standard

This protocol outlines the general procedure for the quantitative analysis of a target phenolic analyte in a given sample matrix using GC-MS.

1. Sample Preparation:

  • Solid Samples (e.g., soil, plant material):

    • Homogenize the sample to ensure uniformity.

    • Accurately weigh a portion of the homogenized sample (e.g., 5-10 g) into a suitable container.[3]

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Perform a solvent extraction using an appropriate organic solvent such as methanol (B129727) or a methanol/water mixture.[3][4]

    • Agitate the mixture (e.g., shaking for 30 minutes) to ensure efficient extraction.[3]

    • Filter the extract to remove solid particles.[3]

    • The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituted in a known volume of a solvent suitable for GC-MS injection (e.g., ethyl acetate (B1210297) or dichloromethane).[5]

  • Liquid Samples (e.g., water, biological fluids):

    • Measure a precise volume of the liquid sample (e.g., 10 mL) into a separatory funnel.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Perform a liquid-liquid extraction with a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[5]

    • Separate the organic layer.

    • The organic extract can be dried over anhydrous sodium sulfate, concentrated, and reconstituted as described for solid samples.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A nonpolar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for phenol (B47542) analysis.[5]

    • Injector: Splitless mode is often used for trace analysis, with an injector temperature of around 250°C.[3]

    • Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1 mL/min).[3]

    • Oven Temperature Program: An initial temperature of 60-80°C held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 280-300°C.[3][5]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is preferred for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions for the target analyte and this compound.[3]

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of the target analyte and a constant concentration of the this compound internal standard.

  • Analyze the calibration standards using the established GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Analyze the prepared samples and use the calibration curve to determine the concentration of the analyte in the samples.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of phenolic compounds using HPLC with UV detection.

1. Sample Preparation:

  • Follow the same extraction procedures as described in the GC-MS protocol (Protocol 1, Section 1).

  • After extraction and concentration, reconstitute the sample in the mobile phase to ensure compatibility with the HPLC system.

  • Filter the final sample extract through a 0.45 µm syringe filter before injection to protect the HPLC column.[3]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of phenolic compounds.[5]

  • Mobile Phase: A gradient elution is often employed using:

    • Mobile Phase A: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid).[2][5]

    • Mobile Phase B: Acetonitrile with the same acid modifier.[2][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[5]

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 280 nm for many phenolic compounds).[5]

3. Calibration and Quantification:

  • The calibration and quantification procedure is similar to the GC-MS method, using an internal standard calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Output Sample Sample Collection Spike Spike with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis Integration Peak Integration Analysis->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Analyte Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for quantitative analysis.

logical_relationship Analyte Target Analyte SamplePrep Sample Preparation (Extraction, Concentration) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Instrument Instrumental Analysis (GC-MS or HPLC) SamplePrep->Instrument Ratio Peak Area Ratio (Analyte / IS) Instrument->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Role of the internal standard in quantitative analysis.

References

Application Notes and Protocols for 2,3,6-Trimethylphenol-D11 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethylphenol-D11 is the deuterated form of 2,3,6-trimethylphenol (B1330405), a key precursor in the industrial synthesis of vitamin E.[1][2][3] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a higher mass to the molecule without significantly altering its chemical properties. This characteristic makes this compound an invaluable tool in biological research, primarily as an internal standard for the accurate quantification of vitamin E (tocopherols and tocotrienols) and its various metabolites in complex biological matrices.[1][4][5] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, as they can correct for variability during sample preparation and analysis, leading to highly accurate and precise results.[4][6]

These application notes provide a comprehensive overview of the use of this compound as a tracer, particularly as an internal standard in pharmacokinetic and metabolic studies of vitamin E. Detailed experimental protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided below.

Core Applications

The primary application of this compound in biological systems is as an internal standard for quantitative analysis of vitamin E and its metabolites. Given that 2,3,6-trimethylphenol is a direct precursor to the core structure of vitamin E, its deuterated analog serves as an excellent structural surrogate for the various isoforms of tocopherols (B72186) and tocotrienols.

Key applications include:

  • Pharmacokinetic (PK) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of vitamin E in preclinical and clinical studies.[7][8][9][10] By spiking samples with a known amount of this compound, researchers can accurately quantify the concentration of unlabeled vitamin E and its metabolites over time.

  • Metabolic Profiling: Elucidating the metabolic pathways of different vitamin E isomers.[11] The use of a stable isotope-labeled internal standard allows for the precise measurement of various vitamin E metabolites, such as carboxyethyl hydroxychromans (CEHCs), which are important biomarkers of vitamin E status and metabolism.[11]

  • Bioavailability Studies: Assessing the bioavailability of different formulations of vitamin E.[7][8] Accurate quantification is crucial for comparing the efficacy of various delivery systems, such as nanoformulations, designed to enhance vitamin E absorption.[7][8]

  • Clinical Diagnostics: Developing robust and reliable clinical assays for monitoring vitamin E levels in patients with deficiencies or those undergoing supplementation therapy.

Data Presentation: Performance of Deuterated Internal Standards in Vitamin E Analysis

The use of deuterated internal standards in mass spectrometry-based assays for vitamin E yields excellent analytical performance. The following table summarizes typical performance characteristics that can be expected when using a deuterated internal standard like this compound for the analysis of α-tocopherol in biological matrices.

Analytical MethodMatrixRecovery (%)Precision (%RSD)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSSerum96.5 - 99.8Intra-day: 4.2 - 4.9Inter-day: 5.0 - 5.9>0.9850.025 mg/dL0.05 mg/dL[5]
GC-MS/MSPlasmaNot specifiedIntra-day: < 5.8Inter-day: < 11.3Not specified178 amol (89.6 fg)700 amol (350 fg)[12]
HPLC-FluorescenceSerum~98< 3.5>0.99950 pgNot specified[4]
LC-MS/MSHuman Plasma53 - 92Intra-day: 2 - 17Inter-day: 5 - 180.9778 - 0.99893 - 51 nmol/L8 - 168 nmol/L

Experimental Protocols

The following are detailed protocols for the quantification of α-tocopherol in biological samples using this compound as an internal standard. These protocols are adapted from established methods for vitamin E analysis that utilize other deuterated internal standards.[5][12]

Protocol 1: Quantification of α-Tocopherol in Serum/Plasma by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of α-tocopherol in serum or plasma samples.

1. Materials and Reagents

  • α-Tocopherol analytical standard

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Certified blank serum/plasma

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-tocopherol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the α-tocopherol stock solution in methanol to create calibration standards.

  • Working Internal Standard Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of serum/plasma, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (this compound) to each tube (except for blank samples).

  • Add 300 µL of cold methanol to each tube to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Gradient80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min.
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitionsα-Tocopherol: [M+H]+ → fragment ion (e.g., 431.4 → 165.1)This compound: [M+H]+ → fragment ion (e.g., 148.2 → 108.1)
Collision EnergyOptimize for specific instrument
Dwell Time100 ms

5. Data Analysis

  • Quantify α-tocopherol concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of α-tocopherol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of α-Tocopherol in Tissues by GC-MS

This protocol is suitable for the analysis of α-tocopherol in tissue homogenates and requires a derivatization step to improve the volatility of the analyte.

1. Materials and Reagents

  • α-Tocopherol analytical standard

  • This compound (Internal Standard, IS)

  • Hexane (B92381) (GC grade)

  • Ethanol (B145695)

  • Ascorbic acid

  • Potassium hydroxide (B78521) (KOH)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

2. Sample Preparation (Saponification, Extraction, and Derivatization)

  • Weigh approximately 100 mg of tissue and homogenize in 1 mL of ethanol containing 0.1% ascorbic acid.

  • Add a known amount of this compound working solution to the homogenate.

  • Add 200 µL of 10 M KOH and vortex.

  • Incubate at 70°C for 30 minutes for saponification.

  • Cool the samples on ice and add 1 mL of water and 2 mL of hexane.

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction and combine the extracts.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of pyridine.

  • Add 50 µL of MSTFA with 1% TMCS.

  • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters

ParameterSetting
Gas Chromatography
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramStart at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min, then ramp to 300°C at 10°C/min and hold for 5 min.
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230°C
MS Quad Temp.150°C
Scan TypeSelected Ion Monitoring (SIM)
Monitored Ionsα-Tocopherol-TMS: m/z 502 (molecular ion), 237This compound-TMS: m/z 219 (molecular ion), 204

4. Data Analysis

  • Quantify α-tocopherol-TMS by calculating the peak area ratio of its characteristic ion to the characteristic ion of the internal standard (this compound-TMS).

  • Construct a calibration curve and determine the concentrations in unknown samples as described in the LC-MS/MS protocol.

Visualization of Pathways and Workflows

Vitamin E's Role in Cellular Signaling

Vitamin E is a potent antioxidant that protects cell membranes from lipid peroxidation.[13] Beyond its antioxidant function, vitamin E modulates the activity of several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[7][8] Accurate quantification of vitamin E, facilitated by the use of this compound as an internal standard, is crucial for studying its impact on these pathways.

VitaminE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA Oxidizes VitE Vitamin E (α-Tocopherol) VitE->ROS Scavenges PKC Protein Kinase C (PKC) VitE->PKC Inhibits STAT3 STAT3 VitE->STAT3 Inhibits NFkB NF-κB PKC->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation STAT3->Proliferation Promotes

Caption: Vitamin E's modulation of key cellular signaling pathways.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantification of vitamin E in a biological sample using this compound as an internal standard.

LCMS_Workflow Sample Biological Sample (Serum, Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing Analysis->Data Quant Quantification Data->Quant

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship of Deuterated Internal Standards

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The chemical and physical properties of the deuterated standard are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.

IS_Logic Analyte Analyte (e.g., α-Tocopherol) Process Analytical Process (Extraction, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Ratio Constant Ratio (Analyte/IS) Process->Ratio Result Accurate Quantification Ratio->Result

References

Troubleshooting & Optimization

Technical Support Center: 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,6-Trimethylphenol-D11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is the deuterated form of 2,3,6-Trimethylphenol, where eleven hydrogen atoms have been replaced by deuterium (B1214612). Its primary application is as an internal standard (IS) for quantitative analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Since its chemical and physical properties are nearly identical to the non-labeled analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision of quantitative results.

Q2: Why is the retention time of this compound slightly different from its non-deuterated analog?

A: A slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[1] The increased mass due to deuterium can lead to subtle differences in the molecule's interaction with the stationary phase of the GC column. Typically, deuterated compounds may elute slightly earlier than their non-deuterated analogs.[1] It is crucial to identify the peaks based on their mass spectra rather than solely on retention time.

Q3: Is derivatization required for the analysis of this compound?

A: Yes, for GC-MS analysis, derivatization is highly recommended for phenolic compounds like 2,3,6-Trimethylphenol. The polar hydroxyl group can cause poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Derivatization, typically through silylation (e.g., with BSTFA), replaces the active hydrogen on the hydroxyl group with a less polar and more thermally stable group, such as a trimethylsilyl (B98337) (TMS) group. This results in sharper, more symmetrical peaks and improved sensitivity.

Q4: Can the deuterium atoms on this compound exchange back to hydrogen during my experiment?

A: Hydrogen-deuterium (H/D) exchange is a potential issue for deuterated compounds with labile protons, such as the hydroxyl group on a phenol. While the deuterium atoms on the aromatic ring and methyl groups are generally stable, the one on the hydroxyl group can be susceptible to exchange. To minimize this risk, it is advisable to avoid strongly acidic or basic conditions during sample preparation and storage.[1] Using aprotic solvents for reconstitution and storing samples at low temperatures can also help to mitigate H/D exchange.[1] Derivatizing the compound will also prevent this exchange from occurring at the hydroxyl position.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Peak Shape (Tailing) for Analyte and Internal Standard

dot

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Recovery or High Variability of the Internal Standard Signal

dot

Caption: Troubleshooting workflow for low internal standard recovery.

Issue 3: Interference Peak at the Mass of the Non-labeled Analyte

dot

Caption: Troubleshooting workflow for isotopic interference.

Experimental Protocols

Protocol 1: Quantitative Analysis of an Analyte in Water by GC-MS using this compound

This protocol provides a general procedure for the analysis of a hypothetical analyte in a water matrix. Optimization will be required for specific analytes and instrumentation.

1. Preparation of Standards

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Analyte Stock Solution (100 µg/mL): Prepare a stock solution of your target analyte in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into clean water. A typical concentration range might be 1, 5, 10, 25, 50, and 100 ng/mL. Spike each calibration standard and sample with the this compound internal standard to a final concentration of 20 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL water sample (or calibration standard), add the internal standard.

  • Adjust the pH to between 5 and 7.

  • Extract the sample three times with 5 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

3. Derivatization (Silylation)

  • Transfer the concentrated extract to a clean vial and evaporate to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • The following table provides example GC-MS parameters. These should be optimized for your specific application.

ParameterRecommended Condition
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 270°C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples.

Data Presentation

Table 1: Example Calibration Curve Data
Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
115,234301,4560.051
576,987305,1120.252
10155,876302,5430.515
25389,123306,7891.268
50785,432303,9872.584
1001,589,765304,5675.219
0.9995
Table 2: Example Precision and Accuracy Data
QC LevelSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low7.57.296.04.5
Medium3536.1103.13.1
High8078.998.62.8

References

Technical Support Center: Challenges with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using deuterated internal standards?

A1: The most prevalent challenges include:

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard (IS) are unintentionally replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This can lead to an underestimation of the internal standard signal and a corresponding overestimation of the analyte concentration.[1][3]

  • Chromatographic Shift (Isotope Effect): The deuterated internal standard and the native analyte may exhibit slightly different retention times, particularly in reversed-phase chromatography.[1][2][4] This can lead to differential matrix effects where the analyte and IS experience varying levels of ion suppression or enhancement.[1][5]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccuracies in quantification.[1][5] Studies have indicated that matrix effects on an analyte and its deuterated IS can differ by 26% or more in complex matrices like plasma and urine.

  • Purity Issues: The deuterated internal standard may contain impurities, most critically the unlabeled analyte.[2][6] This contributes to the analyte signal, causing a positive bias, especially at the lower limit of quantitation (LLOQ).[6]

Q2: What is isotopic exchange and what factors promote it?

A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms are swapped for protons.[1] The stability of the deuterium label is highly dependent on its molecular position and the experimental conditions.[1][3] Factors that promote isotopic exchange include:

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly labile.[2][3] Deuteriums on carbons adjacent to carbonyl groups can also be susceptible to exchange, especially under acidic or basic conditions.[1][7]

  • pH: The rate of exchange is significantly influenced by pH, with the slowest rate typically observed around pH 2.5-3.[8][9] Both acidic and basic conditions can catalyze the exchange.[2][10]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3][9]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate back-exchange.[3][9]

Q3: Can a deuterated internal standard always perfectly correct for matrix effects?

A3: While considered the "gold standard," deuterated internal standards may not always provide perfect correction for matrix effects.[5][11] This can happen if the analyte and the deuterated IS experience different degrees of ion suppression or enhancement, a phenomenon known as differential matrix effects.[5] The most common cause is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect."[5] If they elute into regions with varying degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[5]

Q4: What are the ideal purity requirements for a deuterated internal standard?

A4: For reliable and accurate quantification, a deuterated internal standard should possess both high chemical and isotopic purity.[5][6] It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[5] Chemical purity should ideally be greater than 99% to avoid interference from other compounds.[12] The most critical impurity is the presence of the unlabeled analyte, which can artificially inflate the calculated concentration of the target analyte.[6]

Troubleshooting Guides

Issue 1: Decreasing or Unstable Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?

Answer: A decreasing or unstable internal standard signal often points to isotopic exchange or degradation.[1] Follow this troubleshooting workflow to identify and address the root cause.

A Start: Decreasing/Unstable IS Signal B Perform Incubation Experiment (IS in matrix and solvent over time) A->B C Significant Signal Decrease? B->C D Check for Adsorption (Use deactivated vials, passivate system) C->D No E Evaluate Experimental Conditions C->E Yes F Is pH acidic or basic? Is temperature elevated? E->F G Action: Modify pH towards neutral and/or lower temperature F->G Yes H Evaluate Label Position F->H No K Problem Resolved G->K I Is deuterium on a labile site (-OH, -NH, alpha to carbonyl)? H->I J Action: Select a more stably labeled internal standard I->J Yes I->K No J->K

Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.

Issue 2: Analyte and Internal Standard Do Not Co-elute

Question: My deuterated internal standard elutes at a slightly different retention time than my analyte. Is this a problem and how can I fix it?

Answer: This is known as a chromatographic shift or the deuterium isotope effect and can lead to inaccurate quantification due to differential matrix effects.[1][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[4]

A Start: Analyte and IS do not co-elute B Optimize Chromatography A->B C Modify Gradient B->C D Adjust Temperature B->D E Change Column B->E F Co-elution Achieved? C->F D->F E->F G Problem Resolved F->G Yes H If not fully resolved, ensure peak integration is accurate and reproducible F->H No

Caption: Workflow for addressing chromatographic separation of analyte and IS.

Issue 3: High Analyte Signal in Blank Samples

Question: I am seeing a significant analyte signal in my blank samples that are only spiked with the deuterated internal standard. What is the cause?

Answer: This issue strongly suggests the presence of the unlabeled analyte as an impurity in your deuterated internal standard.[6] This can lead to a positive bias in your results, particularly at the lower end of your calibration curve.[6]

A Start: High Analyte Signal in Blank + IS B Verify Isotopic Purity of IS A->B C Analyze high concentration of IS by LC-HRMS B->C D Unlabeled Analyte Detected? C->D E Contact Supplier and/or Obtain a new lot of IS D->E Yes F Check for In-source Fragmentation of IS to Analyte D->F No H Problem Resolved E->H G Optimize MS source conditions (e.g., temperature, voltages) F->G G->H

Caption: Troubleshooting high analyte signals in blank samples containing IS.

Data Summary Tables

Table 1: Factors Influencing Isotopic Exchange Rate

FactorCondition Promoting ExchangeMitigation Strategy
pH Acidic (<2.5) or Basic (>7)Maintain pH between 2.5 and 7.[3]
Temperature HighStore and analyze samples at low temperatures (e.g., 4°C).[3]
Solvent Protic (e.g., H₂O, CH₃OH)Use aprotic solvents (e.g., acetonitrile, THF) when possible.[3]
Label Position On Heteroatoms (O, N, S) or Alpha to CarbonylChoose standards with labels on stable carbon positions.[3]

Table 2: Quantitative Impact of Instability and Matrix Effects

PhenomenonObservationImplicationReference
Isotopic Exchange A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.Renders the deuterated internal standard unsuitable for a quantitative method.[12]
Extraction Recovery A 35% difference in extraction recovery was reported between haloperidol (B65202) and deuterated haloperidol.Indicates the deuterated internal standard does not perfectly track the analyte during sample preparation.[12]
Differential Matrix Effects Matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.Can lead to significant inaccuracies in quantification.

Key Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To evaluate the stability of the deuterium labels on the internal standard under the actual experimental conditions of matrix, solvent, and temperature.[1]

Methodology:

  • Prepare Sample Sets:

    • Set A (T=0 Control): Spike a known concentration of the deuterated internal standard (D-IS) into a blank biological matrix (e.g., plasma). Immediately process the sample using your standard extraction protocol and analyze it to establish a baseline response.[8]

    • Set B (Incubated Matrix): Spike the D-IS into the blank matrix at the same concentration as Set A. Incubate these samples under conditions that mimic your experimental workflow (e.g., bench-top time at room temperature, autosampler time at 4°C).[8]

    • Set C (Incubated Solvent): Spike the D-IS into your sample reconstitution solvent and incubate under the same conditions as Set B.[8]

  • Sample Processing: After the incubation period, process the samples from Set B and Set C using your established extraction method.[8]

  • LC-MS/MS Analysis: Analyze all processed samples.

  • Data Analysis:

    • Compare the peak area of the D-IS in Set B and Set C to the baseline response from Set A. A significant decrease in the D-IS signal indicates instability.[1]

    • Monitor the chromatogram for the unlabeled analyte in the incubated samples. A significant increase in the analyte signal in Set B compared to Set A is a direct indication of back-exchange.[1][4]

Protocol 2: Evaluating Isotopic Purity and Contribution to Analyte Signal

Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard stock to the overall analyte signal.[6]

Methodology:

  • Prepare Solutions:

    • "Zero Sample": Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it with the D-IS at the final working concentration used in the assay.[6]

    • "LLOQ Sample": Prepare a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the D-IS at its working concentration.[6]

  • LC-MS/MS Analysis:

    • Inject the "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system using the final validated method in Multiple Reaction Monitoring (MRM) mode.[6]

  • Data Analysis and Calculation:

    • Measure the peak area of the analyte in the "Zero Sample" (AreaAnalyte_in_Zero).[6]

    • Measure the peak area of the analyte in the "LLOQ Sample" (AreaAnalyte_in_LLOQ).[6]

    • Calculate the percent contribution:

      • % Contribution = (AreaAnalyte_in_Zero / AreaAnalyte_in_LLOQ) * 100

    • Acceptance Criteria: Typically, the contribution of the D-IS to the analyte signal in the "Zero Sample" should be less than 20% of the analyte response at the LLOQ.

References

Technical Support Center: Preventing Deuterium Exchange in 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing unwanted deuterium-hydrogen (D-H) exchange in 2,3,6-Trimethylphenol-D11. Maintaining the isotopic purity of this compound is critical for the accuracy and reliability of experimental results in applications such as quantitative analysis by mass spectrometry and mechanistic studies using NMR spectroscopy.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Unexpected Loss of Deuterium (B1214612) Label in Mass Spectrometry

  • Symptom: You observe a lower-than-expected mass-to-charge ratio (m/z) for your molecular ion, or a distribution of peaks each differing by 1 Da, suggesting a loss of one or more deuterium atoms.

  • Possible Cause 1: Back-Exchange with Protic Solvents. The most common cause is the exchange of deuterium atoms with protons from the surrounding environment, particularly protic solvents like water or methanol (B129727) in the mobile phase.[1][2]

    • Solution: Minimize the time the sample is in contact with protic solvents.[2] Use a rapid LC gradient and ensure the total run time is as short as possible.[3] Maintain all solutions at a low temperature (0-4 °C) to significantly reduce the exchange rate.[4]

  • Possible Cause 2: Suboptimal pH. The rate of D-H exchange is catalyzed by both acids and bases.[1]

    • Solution: For LC-MS analysis, maintain an acidic mobile phase, as the minimum exchange rate is typically observed around pH 2.5.[1][2] If your experiment involves a reaction that needs to be stopped, use a pre-chilled acidic quench buffer (pH ~2.5) to rapidly lower both the temperature and pH, which effectively halts the exchange.[1]

  • Possible Cause 3: Elevated Ion Source Temperature. High temperatures in the mass spectrometer's ion source can induce D-H exchange.[5]

    • Solution: Reduce the ion source temperature to the minimum required for efficient ionization and desolvation.

Issue 2: Disappearance or Reduction of the Hydroxyl (-OD) Signal in ¹H NMR

  • Symptom: In your ¹H NMR spectrum, you observe a peak corresponding to a hydroxyl proton (-OH) where you expected to see no signal (or a very small residual peak) for the deuterated hydroxyl group (-OD).

  • Possible Cause 1: Trace Amounts of Water in the NMR Solvent. The deuterium on the phenolic hydroxyl group is highly labile and will exchange almost instantaneously with protons from residual water (H₂O) in the NMR solvent.[6] Even high-purity deuterated solvents are hygroscopic and can absorb atmospheric moisture.[5]

    • Solution: Use a high-quality, anhydrous deuterated aprotic solvent such as chloroform-d (B32938) (CDCl₃), benzene-d₆, or acetone-d₆.[7][8] To remove trace water, you can add activated molecular sieves to the solvent before use.[9]

  • Possible Cause 2: Contaminated Glassware. Moisture adsorbed on the surface of the NMR tube or pipettes can be a significant source of protons.

    • Solution: Thoroughly dry all glassware in an oven (e.g., at 150°C for at least 4 hours) and cool it in a desiccator immediately before use.[9] For highly sensitive experiments, pre-rinsing the NMR tube with D₂O can help exchange the labile protons on the glass surface.[9]

  • Possible Cause 3: Exposure to Atmospheric Moisture. Handling the sample in open air allows for the absorption of moisture.

    • Solution: Handle the deuterated compound and prepare the NMR sample under a dry, inert atmosphere, such as in a nitrogen or argon-filled glove box.[5]

Frequently Asked Questions (FAQs)

Q1: Which deuterium atoms on this compound are most susceptible to exchange? A1: The deuterium on the hydroxyl (-OD) group is the most susceptible and exchanges very rapidly with protons from protic sources like water.[6] The deuterium atoms on the aromatic ring and the methyl groups are covalently bonded to carbon and are significantly more stable under typical analytical conditions.[6]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability? A2: To maintain both chemical and isotopic integrity, this compound should be stored as a solid in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, freezing at -20°C or below is recommended.[5][10] Always protect the compound from light and moisture.[9][10]

Q3: What are the best solvents to use for preparing solutions of this compound? A3: For applications like NMR where preventing exchange is critical, always use anhydrous aprotic deuterated solvents (e.g., CDCl₃, C₆D₆, Acetone-d₆).[7][8] For LC-MS, while the mobile phase is often protic, using aprotic organic solvents for the stock solution and minimizing exposure to the aqueous mobile phase by using rapid analysis is the best approach.[1][10]

Q4: Can the deuterium atoms on the aromatic ring exchange with hydrogen? A4: Yes, but this process is much slower than the hydroxyl exchange and typically requires harsher conditions, such as heating in the presence of an acid catalyst.[6][11] Under standard analytical conditions for NMR or LC-MS, the aromatic deuterons are considered stable.

Q5: How can I confirm the isotopic purity of my this compound? A5: The isotopic purity can be assessed using high-resolution mass spectrometry (HRMS) to observe the full isotopic distribution of the molecular ion. Additionally, ¹H NMR spectroscopy is a powerful tool; the absence or minimal intensity of signals in the aromatic and methyl regions, along with the absence of a hydroxyl proton signal, confirms high levels of deuteration.

Data Presentation

The stability of deuterium labels on this compound is highly dependent on their position and the experimental conditions.

Deuterium PositionConditionSolvent TypeStability LevelRationale
Hydroxyl (-OD) Ambient Temp, Neutral pHProtic (e.g., H₂O, CH₃OH)Very Low Rapid acid-base exchange with solvent protons.[6]
Ambient Temp, Neutral pHAprotic (Anhydrous)High No source of exchangeable protons.[5]
Aromatic Ring (Ar-D) Ambient Temp, Neutral pHProtic or AproticVery High Strong covalent C-D bond is not labile under these conditions.[6]
Elevated Temp, Acidic pHProtic (e.g., D₂O w/ DCl)Low to Medium Acid-catalyzed electrophilic aromatic substitution can occur.[6][11]
Methyl (-CD₃) All typical conditionsProtic or AproticVery High C-D bonds on alkyl groups are highly stable and not susceptible to exchange.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy to Minimize D-H Exchange

  • Glassware Preparation: Place NMR tubes and any glass pipettes in an oven at 150°C for a minimum of 4 hours (overnight is ideal). Transfer the hot glassware directly to a desiccator to cool under vacuum or in the presence of a desiccant.[9]

  • Solvent Preparation: Use a new, sealed bottle of a high-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, C₆D₆). For maximum dryness, store the solvent over activated 4 Å molecular sieves.

  • Sample Handling: If possible, perform all sample manipulations in a glove box under a dry, inert atmosphere (N₂ or Ar).[5]

  • Dissolution: Accurately weigh 5-25 mg of this compound into a small, dry vial.[8] Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of the anhydrous deuterated solvent.[8]

  • Transfer: Using a dry pipette, transfer the solution into the dried NMR tube. Ensure the sample is free of any particulate matter.[12]

  • Capping and Sealing: Securely cap the NMR tube immediately to prevent the ingress of atmospheric moisture. For long-term experiments, consider sealing the tube with a flame or using a J-Young valve tube.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.

Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange

  • Solution Preparation: Prepare all buffers and mobile phases. For quenching experiments, prepare an acidic quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5) and pre-chill it to 0°C on an ice bath.[1]

  • Stock Solution: Dissolve the this compound standard in a high-purity aprotic organic solvent (e.g., acetonitrile, THF). Store this stock solution at -20°C or below when not in use.[10]

  • Sample Processing: Keep samples cold (0-4°C) at all stages of handling and preparation.[4] Use pre-chilled tubes and pipette tips.[1]

  • Quenching (if applicable): To stop a reaction and stabilize the label, add an equal volume of the ice-cold quench buffer to the sample. Mix rapidly and thoroughly.[1]

  • Autosampler: Place the sample vials in a cooled autosampler tray (set to ~4°C) to prevent exchange while waiting for injection.

  • LC Method: Develop an LC method with the shortest possible run time that still provides adequate chromatographic separation.[3] Use a low column temperature (e.g., 4°C) if your system allows.

  • MS Settings: Set the ion source temperature to the lowest value that maintains good signal intensity and desolvation to minimize in-source back-exchange.[5]

Visualizations

TroubleshootingWorkflow start Symptom: Loss of Deuterium (Low m/z in MS or -OH peak in NMR) ms_or_nmr Which technique? start->ms_or_nmr ms_path Mass Spectrometry ms_or_nmr->ms_path MS nmr_path NMR Spectroscopy ms_or_nmr->nmr_path NMR check_solvent Check LC Mobile Phase & Exposure Time ms_path->check_solvent check_ph Verify pH of Solutions (Target ~2.5) check_solvent->check_ph check_temp Check System & Sample Temp (Target 0-4°C) check_ph->check_temp check_source Check Ion Source Temp check_temp->check_source solution_ms Solution: - Use rapid gradient - Maintain low temp & pH - Lower source temp check_source->solution_ms check_nmr_solvent Check NMR Solvent Purity (Anhydrous, Aprotic) nmr_path->check_nmr_solvent check_glassware Check Glassware Dryness check_nmr_solvent->check_glassware check_handling Review Sample Handling (Atmospheric Exposure?) check_glassware->check_handling solution_nmr Solution: - Use dry, aprotic solvent - Oven-dry glassware - Handle under inert gas check_handling->solution_nmr

Caption: A troubleshooting workflow for diagnosing the cause of deuterium loss.

ExchangeMechanism cluster_phenol This compound phenol Phenol-OD h2o H₂O / H₃O⁺ (Protic Solvent) phenol->h2o Very Fast Exchange (Labile) aromatic Aromatic-D aromatic->h2o Very Slow Exchange (Requires Acid/Heat) methyl Methyl-CD3

References

Technical Support Center: Optimizing LC-MS for 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for developing and optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2,3,6-Trimethylphenol and its deuterated internal standard, 2,3,6-Trimethylphenol-D11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in LC-MS analysis?

A1: this compound is the deuterium-labeled form of 2,3,6-Trimethylphenol.[1] Its primary role is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2,3,6-Trimethylphenol.[1] Because SIL-IS have nearly identical chemical properties and chromatographic behavior to the target analyte, they can effectively compensate for variations during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving method accuracy.[2]

Q2: What ionization mode is recommended for analyzing 2,3,6-Trimethylphenol by LC-MS?

A2: For phenolic compounds, Electrospray Ionization (ESI) in negative ion mode is typically the most effective.[3][4] The acidic nature of the phenolic hydroxyl group allows for efficient deprotonation, forming the [M-H]⁻ ion, which generally provides high sensitivity and a stable signal.

Q3: What type of LC column is suitable for separating 2,3,6-Trimethylphenol?

A3: A reversed-phase column is the standard choice for separating phenolic compounds.[5][6] Columns with C18 or Phenyl-Hexyl stationary phases are highly effective.[5][6] Phenyl-Hexyl columns can offer enhanced selectivity for aromatic compounds due to π-π interactions.

Q4: What are the expected precursor and product ions for 2,3,6-Trimethylphenol and its D11 internal standard in negative ESI mode?

A4: The expected ions are crucial for setting up a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.

  • 2,3,6-Trimethylphenol: With a molecular weight of approximately 136.19 g/mol , the expected precursor ion [M-H]⁻ is at m/z 135.1.[7][8] A common fragmentation pathway for alkylphenols is the loss of a methyl radical (•CH₃), which would yield a product ion at m/z 120.1.[9]

  • This compound: The precursor ion [M-H]⁻ is expected at approximately m/z 146.2. The corresponding loss of a deuterated methyl group (•CD₃) would result in a product ion around m/z 128.2. These values must be confirmed and optimized experimentally by infusing a standard solution into the mass spectrometer.

Experimental Protocols and Data

Protocol 1: Preparation of Standards and Samples
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of 2,3,6-Trimethylphenol and this compound in a suitable organic solvent like methanol (B129727) or isopropanol.[10]

  • Working Standard Solutions: Create a series of calibration standards by serially diluting the 2,3,6-Trimethylphenol stock solution with 50:50 methanol:water (v/v) to cover the desired concentration range.[5]

  • Internal Standard Spiking: Spike all calibration standards and unknown samples with the this compound stock solution to a final concentration that is consistent across all samples (e.g., 50 ng/mL).

  • Sample Preparation: Depending on the matrix (e.g., serum, water, tissue), a sample cleanup step such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be necessary to remove interferences.[3][4] Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[11]

Protocol 2: Recommended LC-MS Method Parameters

The following tables summarize recommended starting conditions for method development. These parameters should be optimized to achieve the desired performance for your specific application and instrument.

Table 1: Recommended Starting Liquid Chromatography Conditions

Parameter Recommended Setting Rationale & Optimization Tips
Column C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.7 µm) Provides good retention and separation for phenolic compounds.[6]
Mobile Phase A Water + 0.1% Formic Acid Formic acid helps to protonate silanols and improve peak shape. It also aids in negative ion ESI.[6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Acetonitrile often provides sharper peaks and lower backpressure. Test both to optimize selectivity.[12]
Gradient Start at 10-20% B, ramp to 95% B over 5-10 min Adjust the gradient slope to ensure adequate separation from matrix components.[12]
Flow Rate 0.3 - 0.5 mL/min Adjust based on column diameter and desired run time.
Column Temperature 30 - 40 °C Increasing temperature can reduce viscosity and improve peak shape, but may alter selectivity.[11]

| Injection Volume | 1 - 10 µL | Keep the injection volume low to prevent peak broadening and column overload.[13] |

Table 2: Recommended Starting Mass Spectrometry Conditions (Negative ESI)

Parameter Analyte: 2,3,6-Trimethylphenol IS: this compound Optimization Tips
Precursor Ion (Q1) m/z 135.1 m/z 146.2 Infuse a standard solution to determine the exact mass of the [M-H]⁻ ion.
Product Ion (Q3) m/z 120.1 m/z 128.2 Perform a product ion scan to identify the most intense and stable fragment.
Dwell Time 50 - 100 ms 50 - 100 ms Ensure at least 12-15 data points across each chromatographic peak for reliable quantification.
Collision Energy (CE) Optimize (e.g., 15-25 V) Optimize (e.g., 15-25 V) Vary the CE to find the value that produces the maximum product ion intensity.

| Cone/Fragmentor Voltage | Optimize (e.g., 80-120 V) | Optimize (e.g., 80-120 V) | Optimize to maximize precursor ion intensity while minimizing in-source fragmentation. |

Visualized Workflows

cluster_0 LC-MS Method Development Workflow A Define Analyte & IS (2,3,6-Trimethylphenol / D11) B Select Column & Mobile Phase (e.g., C18, ACN/H2O + FA) A->B C Optimize MS Parameters (Infuse Standard, Find MRMs) B->C D Develop LC Gradient (Scouting & Fine-Tuning) C->D E Sample Preparation (SPE, LLE, or Dilute-and-Shoot) D->E F Method Validation (Linearity, Accuracy, Precision) E->F

Caption: A logical workflow for systematic LC-MS method development.

Troubleshooting Guide

Table 3: Common LC-MS Problems and Solutions

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Sample solvent mismatch.2. Column contamination or degradation.3. Sample overload.4. Column void. 1. Ensure sample solvent is weaker than or matches the initial mobile phase.[11]2. Flush the column with a strong solvent; if unresolved, replace the column.[14][15]3. Dilute the sample or reduce injection volume.[13]4. Replace the column.[14]
High System Backpressure 1. Blockage in the system (e.g., guard column, frit).2. Precipitated buffer or sample in the lines.3. Mobile phase viscosity is too high. 1. Remove components sequentially (starting with the column) to isolate the blockage. Replace the blocked part.[15]2. Flush the system with a high-aqueous wash, then a strong organic solvent.[14]3. Consider increasing column temperature or using a less viscous solvent like acetonitrile.
Low or No Signal 1. No or low analyte concentration.2. MS source is dirty.3. Incorrect MS parameters (wrong MRM transition).4. Leak in the system. 1. Inject a fresh, higher concentration standard.2. Clean the ESI probe, capillary, and skimmer cone.3. Infuse the standard to confirm precursor/product ions and optimize voltages.[16]4. Systematically check fittings for any signs of a leak.[14]
Unstable Signal /Poor Reproducibility 1. Inadequate mobile phase degassing.2. Fluctuation in column temperature.3. Contamination in the system or solvents.4. Inconsistent sample preparation. 1. Ensure mobile phases are freshly prepared and degassed.2. Use a thermostatically controlled column compartment.[11]3. Use high-purity, LC-MS grade solvents and flush the system.[11][17]4. Review and standardize the sample preparation protocol.

| Retention Time Shift | 1. Change in mobile phase composition.2. Inconsistent flow rate.3. Column aging or degradation. | 1. Prepare fresh mobile phase, ensuring accurate composition.2. Check for leaks and verify pump performance.3. Equilibrate the column sufficiently; if shifts persist, consider replacing the column. |

cluster_pressure Pressure Issue cluster_peakshape Peak Shape Issue cluster_sensitivity Sensitivity Issue start Problem Observed p1 High Backpressure? start->p1 ps1 Poor Peak Shape? start->ps1 s1 Low/No Signal? start->s1 p2 Systematically remove components to isolate blockage p1->p2 Yes p3 Replace blocked part (frit, guard, column) p2->p3 ps2 Check sample solvent vs. mobile phase ps1->ps2 Yes ps3 Dilute sample or reduce injection volume ps2->ps3 ps4 Flush or replace column ps3->ps4 s2 Inject fresh standard s1->s2 Yes s3 Clean MS source s2->s3 s4 Optimize MS parameters s3->s4

Caption: A troubleshooting flowchart for common LC-MS issues.

References

Technical Support Center: Troubleshooting Peak Splitting with 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of peak splitting when analyzing 2,3,6-Trimethylphenol-D11.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting when analyzing this compound?

Peak splitting for a deuterated phenolic compound like this compound in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can stem from several factors. These can be broadly categorized as chromatographic system issues, method-related problems, or compound-specific phenomena.

Common causes include:

  • Secondary Interactions: Polar analytes like phenols can interact with active sites, such as residual silanol (B1196071) groups on silica-based HPLC columns or active sites in a GC inlet liner, leading to peak distortion.[1][2]

  • Column Degradation: Contamination or physical degradation of the column's stationary phase can create alternative flow paths for the analyte, resulting in a split peak.[1]

  • Solvent Mismatch: A significant difference in polarity between the sample solvent and the mobile phase (in HPLC) or an incompatible solvent with the stationary phase (in GC) can cause poor sample focusing at the head of the column.[1][3][4]

  • Injection Issues (GC): A faulty injection technique, an inappropriate injection liner, or incorrect temperature settings can lead to incomplete or non-homogenous sample vaporization, causing peak splitting.[5][6]

  • Co-elution with an Interfering Compound: An impurity or matrix component eluting very close to the this compound peak can manifest as a shoulder or a split peak.[1]

Q2: My this compound peak is split, but the non-deuterated standard peak looks fine. What could be the reason?

This scenario points towards issues specific to the deuterated standard. A likely, though less common, cause is on-column deuterium (B1214612) exchange .[1] If the deuterium atoms on the phenol (B47542) ring are labile, they can exchange with hydrogen atoms from the mobile phase or active sites in the chromatographic system. This can create a mixed population of partially and fully deuterated molecules that may separate slightly under certain chromatographic conditions, leading to a split peak.

Q3: How can I troubleshoot and resolve peak splitting for this compound in my GC-MS analysis?

A systematic approach is crucial for identifying the root cause of peak splitting. The following workflow and table summarize key parameters to investigate.

Troubleshooting Workflow for GC-MS

GC_Troubleshooting start Peak Splitting Observed for This compound check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks system_issue System-wide Issue Likely check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_liner Inspect/Replace Inlet Liner system_issue->check_liner check_column_install Verify Column Installation (correct depth, clean cut) check_liner->check_column_install end Peak Splitting Resolved check_column_install->end check_injection_params Review Injection Parameters (temperature, volume, speed) analyte_specific_issue->check_injection_params check_solvent Evaluate Sample Solvent/ Stationary Phase Compatibility check_injection_params->check_solvent consider_derivatization Consider Derivatization (e.g., silylation) check_solvent->consider_derivatization consider_derivatization->end HPLC_Troubleshooting start Peak Splitting Observed for This compound check_column Is the column appropriate for phenolic isomers? start->check_column wrong_column Standard C18 may lack selectivity. Consider Phenyl-Hexyl or PFP. check_column->wrong_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes end Peak Splitting Resolved wrong_column->end adjust_ph Adjust mobile phase pH to 2.5-3.5 to suppress silanol interactions. check_mobile_phase->adjust_ph modify_gradient Use a shallower gradient to improve resolution. adjust_ph->modify_gradient check_solvent_mismatch Is the sample solvent stronger than the mobile phase? modify_gradient->check_solvent_mismatch check_solvent_mismatch->end

References

Technical Support Center: 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,3,6-Trimethylphenol-D11 in solution, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For maximum stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended to minimize oxidation and photodegradation.[2]

Q2: What is the recommended solvent for preparing this compound solutions?

A2: 2,3,6-Trimethylphenol (B1330405) is very soluble in organic solvents such as ethanol, ether, and benzene.[3] Commercially available solutions of this compound are often prepared in isopropanol, suggesting it is a suitable solvent for stock solutions.[1] For aqueous applications, it is important to note that 2,3,6-Trimethylphenol has limited water solubility.[3]

Q3: How stable is this compound in solution?

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for 2,3,6-Trimethylphenol is oxidation, which leads to the formation of corresponding hydroquinone (B1673460) and benzoquinone derivatives.[5] The major oxidation product of 2,3,6-trimethylphenol is trimethyl-1,4-benzoquinone.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of solution (e.g., turning yellow or brown) Oxidation of the phenol (B47542) group.Prepare fresh solution. For future preparations, use a de-gassed solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen). Store in an amber vial to protect from light.
Inconsistent experimental results Degradation of the this compound stock solution.Prepare a fresh stock solution from solid material. If possible, aliquot the stock solution upon preparation to minimize freeze-thaw cycles and contamination. Verify the concentration of the new stock solution.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Identify the degradation products using techniques like GC-MS. Review solution preparation and storage procedures to minimize degradation. Consider conducting a forced degradation study to identify potential degradation products under your experimental conditions.
Precipitation of material in aqueous solutions Low aqueous solubility of this compound.Ensure the concentration is below the solubility limit in your aqueous medium. Consider using a co-solvent if compatible with your experimental design.

Illustrative Stability Data

The following table provides an illustrative guide to the expected stability of this compound in solution based on general principles for phenolic compounds. Actual stability will depend on the specific experimental conditions.

Solvent Storage Condition Expected Stability (Illustrative) Primary Degradation Pathway
Isopropanol2-8°C, Dark, Inert AtmosphereHigh (months)Slow Oxidation
AcetonitrileRoom Temperature, Exposed to Air & LightLow (days to weeks)Oxidation & Photodegradation
Aqueous Buffer (pH 7)Room Temperature, Exposed to AirVery Low (hours to days)Rapid Oxidation
Methanol-20°C, DarkModerate to High (weeks to months)Slow Oxidation

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.

1. Materials:

  • This compound solid
  • High-purity solvent of choice (e.g., HPLC-grade acetonitrile, isopropanol)
  • Volumetric flasks
  • Amber HPLC vials with PTFE-lined caps
  • HPLC or GC-MS system

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to achieve a desired concentration (e.g., 1 mg/mL).
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable analytical concentration and analyze it using a validated HPLC or GC-MS method. This will serve as the initial time point.
  • Storage: Aliquot the remaining stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
  • Sample Analysis: Allow the vial to come to room temperature if stored under cold conditions. Dilute an aliquot to the analytical concentration and analyze using the same method as the initial analysis.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to determine the percentage of degradation. Monitor for the appearance and growth of any new peaks, which may correspond to degradation products.

Visualizations

Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) t0 Initial Analysis (T=0) (HPLC or GC-MS) prep->t0 storage Aliquot and Store under various conditions (Temp, Light) prep->storage data Data Analysis (% Degradation, New Peaks) t0->data tp Time-Point Analysis (e.g., 24h, 1wk, 1mo) storage->tp analysis Sample Analysis (HPLC or GC-MS) tp->analysis analysis->data

Caption: Workflow for assessing the stability of this compound.

Oxidative Degradation Pathway start This compound intermediate Phenoxy Radical Intermediate start->intermediate Oxidation (O2, light, heat) product Trimethyl-1,4-benzoquinone (and other oxidized products) intermediate->product

Caption: Primary oxidative degradation pathway.

References

Technical Support Center: Synthesis of 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Trimethylphenol-D11.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I should expect in my this compound synthesis?

A1: Contaminants in your final product can originate from the initial synthesis of 2,3,6-Trimethylphenol (B1330405) and the subsequent deuteration process. The most common impurities include positional isomers, products of incomplete or excessive methylation, and partially deuterated species.

Q2: Why is it challenging to separate 2,3,6-Trimethylphenol from its isomers?

A2: The primary challenge in separating 2,3,6-Trimethylphenol from its isomers, such as 2,4,6-Trimethylphenol and various xylenols, lies in their very similar boiling points and polarities.[1][2] This makes standard purification techniques like fractional distillation difficult, often requiring specialized methods for effective separation.[1]

Q3: What causes the presence of partially deuterated species in my final product?

A3: Incomplete deuteration is the primary cause of partially deuterated species. This can result from insufficient reaction time, a non-stoichiometric amount of the deuterating agent, or catalyst deactivation. Back-exchange of deuterium (B1214612) for hydrogen from residual protic solvents or atmospheric moisture during workup can also contribute.

Q4: Can O-methylation be a significant side reaction?

A4: Yes, O-methylation, the formation of methyl phenyl ethers, is a known side reaction in the synthesis of phenolic compounds.[3] The reaction conditions, particularly the choice of catalyst and temperature, can influence the extent of O-alkylation versus the desired C-alkylation.

Troubleshooting Guides

Issue 1: Low Purity of this compound Detected by GC-MS

Possible Causes and Solutions:

  • Presence of Isomeric Impurities:

    • Cause: Non-selective methylation of the starting material (e.g., m-cresol) can lead to the formation of various trimethylphenol and xylenol isomers.[1][4]

    • Solution: Optimize the reaction conditions (temperature, pressure, catalyst) to favor the formation of the desired 2,3,6-isomer. Employ purification methods such as fractional distillation under reduced pressure or derivatization followed by separation to remove close-boiling isomers.[1]

  • Incomplete Deuteration:

    • Cause: Insufficient exposure to the deuterium source, low reaction temperature, or inactive catalyst can lead to a mixture of partially deuterated products.

    • Solution: Increase the reaction time, use a larger excess of the deuterating agent, or ensure the catalyst is active. After the reaction, handle the product under an inert and dry atmosphere to prevent back-exchange.

  • Contamination with Over/Under-Methylated Products:

    • Cause: The methylation process can be difficult to control perfectly, leading to the formation of tetramethylphenols (over-methylation) or the presence of unreacted xylenols (under-methylation).[3]

    • Solution: Carefully control the stoichiometry of the methylating agent and the reaction time. Monitor the reaction progress using GC-MS to stop it at the optimal point.

Data Presentation

Table 1: Common Contaminants in this compound Synthesis

Contaminant TypeSpecific ExamplesTypical Origin
Isomeric Impurities 2,4,6-Trimethylphenol, 2,3,5-Trimethylphenol, 2,4,5-TrimethylphenolNon-selective methylation of the phenolic precursor.[1][3][4]
Under-methylation Products 2,3-Xylenol, 2,5-Xylenol, m-CresolIncomplete methylation of the starting material.[1][4]
Over-methylation Products Tetramethylphenol isomersExcessive methylation of the desired product.[3]
O-Alkylation Byproducts 2,3,6-Trimethoxytoluene (and its deuterated analogues)Reaction of the methylating agent with the hydroxyl group.[3]
Partially Deuterated Species 2,3,6-Trimethylphenol-D10, -D9, etc.Incomplete H-D exchange during deuteration.
Starting Material m-Cresol (or other phenolic precursors)Unreacted starting material carryover.[5]

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of this compound Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for separating and identifying isomers of trimethylphenol and assessing the isotopic purity of the deuterated product.[6][7]

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a high-purity solvent (e.g., Dichloromethane or Methanol, GC grade) at a concentration of approximately 1000 µg/mL.[2]

    • Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL).[2]

    • If necessary, prepare a series of calibration standards by serial dilution.[2]

  • GC-MS Instrumentation and Conditions (Example):

    • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Inlet Temperature: 250 °C.[6]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[6]

    • MS Transfer Line Temperature: 280 °C.[6]

    • Ion Source Temperature: 230 °C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 40-400.[6]

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[7]

    • Quantify the relative abundance of contaminants by integrating the peak areas.

    • Assess the isotopic distribution by examining the mass spectrum of the main product peak.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Purity of this compound start Low Purity Detected (GC-MS Analysis) check_isomers Major peaks are isomers (e.g., 2,4,6-TMP)? start->check_isomers check_deuteration Mass spectrum shows incomplete deuteration? check_isomers->check_deuteration No optimize_methylation Optimize Methylation: - Adjust temperature/catalyst - Refine purification (distillation) check_isomers->optimize_methylation Yes check_methylation Presence of under/over- methylated products? check_deuteration->check_methylation No optimize_deuteration Optimize Deuteration: - Increase reaction time/D-source - Check catalyst activity - Ensure anhydrous workup check_deuteration->optimize_deuteration Yes optimize_stoichiometry Optimize Stoichiometry: - Adjust methylating agent ratio - Monitor reaction progress (GC) check_methylation->optimize_stoichiometry Yes end Purity Improved check_methylation->end No optimize_methylation->end optimize_deuteration->end optimize_stoichiometry->end ContaminantSources Sources of Contamination in this compound Synthesis cluster_synthesis Methylation of m-Cresol cluster_byproducts Reaction Byproducts cluster_deuteration Deuteration start_material m-Cresol methylation Methylation Reaction (Methanol, Catalyst) start_material->methylation isomers Isomeric Trimethylphenols (e.g., 2,4,6-TMP) methylation->isomers under_methylated Xylenols methylation->under_methylated over_methylated Tetramethylphenols methylation->over_methylated o_alkylation Methyl Phenyl Ethers methylation->o_alkylation tmp 2,3,6-Trimethylphenol methylation->tmp Desired Product final_product Final Product: This compound (with contaminants) isomers->final_product under_methylated->final_product over_methylated->final_product o_alkylation->final_product hd_exchange H-D Exchange tmp->hd_exchange incomplete_deuteration Partially Deuterated Species hd_exchange->incomplete_deuteration hd_exchange->final_product incomplete_deuteration->final_product

References

Technical Support Center: 2,3,6-Trimethylphenol-D11 Signal Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 2,3,6-Trimethylphenol-D11, a deuterated internal standard. The following sections offer detailed methodologies and data to help enhance its signal intensity in chromatographic and mass spectrometric analyses.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal for my this compound internal standard?

A1: Low signal intensity for this compound can stem from several factors, primarily related to its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the polar hydroxyl group of the phenol (B47542) can cause poor chromatographic performance and thermal instability. For both GC-MS and LC-MS, issues with ionization efficiency, matrix effects, or improper sample preparation can lead to a diminished signal.

Q2: How can I improve the signal intensity of this compound in GC-MS analysis?

A2: Derivatization is a crucial step for enhancing the GC-MS signal of phenolic compounds.[1] This process converts the polar hydroxyl group into a less polar, more volatile, and thermally stable derivative. The two most common and effective derivatization techniques are silylation and acetylation.[1][2] These methods improve chromatographic peak shape and increase sensitivity.

Q3: What are the differences between silylation and acetylation for derivatizing this compound?

A3: Silylation is a versatile technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, often yielding stable derivatives with good chromatographic properties.[1] Acetylation is a robust and cost-effective alternative that involves reacting the phenol with an acetylating agent.[1] The choice between the two depends on the specific experimental conditions and potential interferences.

Q4: I'm using LC-MS. What are the key parameters to optimize for better this compound signal?

A4: For LC-MS, particularly with Electrospray Ionization (ESI), optimizing several parameters is critical for enhancing signal intensity. These include:

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency.[3]

  • ESI Source Parameters: Optimization of sprayer voltage, sprayer position, gas flow rates, and temperatures is essential.[3][4]

  • Ionization Mode: Phenolic compounds typically ionize well in negative ion mode ([M-H]⁻).[5]

Q5: Could matrix effects be suppressing the signal of my this compound?

A5: Yes, matrix effects are a common cause of signal suppression in LC-MS.[6] Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a reduced signal. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help minimize matrix effects.[7]

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in GC-MS

This guide provides a systematic approach to troubleshooting poor signal intensity when analyzing this compound by GC-MS.

cluster_0 Troubleshooting Low GC-MS Signal start Low or No Signal for This compound check_derivatization Was Derivatization Performed? start->check_derivatization derivatize Perform Derivatization (Silylation or Acetylation) check_derivatization->derivatize No check_protocol Review Derivatization Protocol check_derivatization->check_protocol Yes optimize_gcms Optimize GC-MS Parameters derivatize->optimize_gcms check_protocol->optimize_gcms check_standard Verify Internal Standard Integrity optimize_gcms->check_standard

Caption: Workflow for troubleshooting low GC-MS signal of this compound.

Troubleshooting Steps:

Step Action Rationale
1. Verify Derivatization Confirm that a derivatization step (silylation or acetylation) was performed.Phenols are often non-volatile and can exhibit poor chromatography without derivatization.[1]
2. Review Derivatization Protocol If derivatization was performed, meticulously review the protocol for any deviations. Ensure reagents are fresh and appropriate reaction times and temperatures were used.Incomplete derivatization will lead to a poor signal.[1]
3. Optimize GC-MS Parameters Optimize inlet temperature, oven temperature program, and MS source parameters.Inappropriate temperatures can lead to thermal degradation or poor chromatographic separation.[8]
4. Check Internal Standard Integrity Analyze a fresh, neat solution of this compound to ensure its integrity and concentration.Degradation or incorrect concentration of the standard will result in a low signal.
Issue 2: Signal Suppression of this compound in LC-MS

This guide outlines steps to identify and mitigate signal suppression of this compound in LC-MS analysis.

cluster_1 Troubleshooting LC-MS Signal Suppression start Suspected Signal Suppression for This compound post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion matrix_effect_present Matrix Effect Confirmed? post_column_infusion->matrix_effect_present improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) matrix_effect_present->improve_sample_prep Yes no_matrix_effect Investigate Other Causes (e.g., Standard Stability) matrix_effect_present->no_matrix_effect No modify_chromatography Modify Chromatographic Conditions improve_sample_prep->modify_chromatography optimize_ms Optimize MS Source Parameters modify_chromatography->optimize_ms

Caption: Workflow for troubleshooting LC-MS signal suppression of this compound.

Troubleshooting Steps:

Step Action Rationale
1. Post-Column Infusion Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram.This experiment directly visualizes the impact of the matrix on the analyte signal.[9]
2. Improve Sample Preparation If matrix effects are confirmed, enhance the sample cleanup procedure using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Reducing the amount of co-eluting matrix components will minimize signal suppression.[7]
3. Modify Chromatography Adjust the LC gradient, change the column chemistry, or alter the mobile phase composition to separate this compound from interfering matrix components.Chromatographic separation is a powerful tool to mitigate matrix effects.[10]
4. Optimize MS Source Fine-tune ESI source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage.Optimal source conditions can improve ionization efficiency and reduce susceptibility to matrix effects.[4]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using BSTFA with 1% TMCS.

Materials:

  • Dried sample extract or standard solution of this compound

  • Pyridine (B92270) (or other suitable solvent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vial with insert

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of pyridine to the vial to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 30-60 minutes.[1]

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Acetylation of this compound for GC-MS Analysis

This protocol details the acetylation of this compound using acetic anhydride (B1165640).

Materials:

  • Sample containing this compound

  • Pyridine

  • Acetic anhydride

  • Saturated sodium bicarbonate solution

  • Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC vial

Procedure:

  • To the sample in a vial, add 100 µL of pyridine.

  • Add 200 µL of acetic anhydride.[1]

  • Cap the vial tightly and vortex for 1 minute.

  • Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization.[1]

  • Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex.

  • Extract the derivatized phenol with a suitable organic solvent.

  • Transfer the organic layer to a clean vial for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Techniques for Phenol Analysis by GC-MS

Parameter Silylation Acetylation Reference
Reagents BSTFA, MSTFA, TMCSAcetic anhydride, Pyridine[1]
Reaction Conditions 70-80°C, 30-60 minRoom temp or 60°C, 15-30 min[1]
Advantages High yields, applicable to a broad range of compoundsRobust, cost-effective[1]
Disadvantages Requires anhydrous conditionsCan be less effective for sterically hindered phenols[1]

Table 2: Key Parameters for Optimizing ESI-MS Signal of Phenolic Compounds

Parameter Recommendation Rationale Reference
Ionization Mode Negative Ion ModePhenolic hydroxyl group readily deprotonates to form [M-H]⁻.[5]
Mobile Phase Reversed-phase solvents (water, acetonitrile, methanol)Favorable for ion formation and transfer to the gas phase.[3]
Sprayer Voltage Optimize for specific analyte and conditionsCan lead to vast improvements in sensitivity.[4]
Gas Flow & Temperature Optimize nebulizing and desolvation gasesAffects droplet formation and desolvation efficiency.[3]
Additives Avoid non-volatile buffers and saltsCan cause ion suppression and contaminate the MS source.[4]

References

Technical Support Center: Mitigating Ion Suppression with 2,3,6-Trimethylphenol-D11 and Other Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 2,3,6-Trimethylphenol-D11 or other deuterated internal standards to mitigate ion suppression in your LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my analytical results?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This occurs in the ion source of the mass spectrometer and can be caused by various matrix components such as salts, lipids, and proteins.[2] The consequence of ion suppression is a decreased signal intensity for the analyte, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[3] In severe cases, the analyte signal might be completely lost.

Q2: How does a deuterated internal standard like this compound theoretically correct for ion suppression?

A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[3] Because they are chemically very similar, the deuterated internal standard and the analyte are expected to behave nearly identically during sample preparation, chromatography, and ionization.[4] The key idea is that any ion suppression affecting the analyte will also affect the deuterated internal standard to the same extent.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, allowing for more accurate and precise quantification.[3]

Q3: Why are my results still inaccurate even though I am using a deuterated internal standard?

A3: While highly effective, deuterated internal standards are not always a perfect solution. A common issue is the "isotope effect," which can cause the deuterated standard to have slightly different chromatographic retention times than the non-deuterated analyte.[1] If this slight separation in elution occurs in a region of the chromatogram where there is significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[1] Other potential issues include the presence of non-labeled impurities in the internal standard and the potential for deuterium-hydrogen exchange, where a deuterium atom on the standard is replaced by a hydrogen atom.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered when using deuterated internal standards to correct for ion suppression.

Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.

Possible Cause Troubleshooting Steps
Chromatographic separation of analyte and internal standard (Isotope Effect) 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation in their retention times.[1] 2. Adjust Chromatography: Modify the mobile phase composition, gradient profile, or analytical column to achieve co-elution.[1] 3. Consider a Different Labeled Standard: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled internal standard might exhibit a smaller chromatographic shift.[1]
Variable Matrix Effects 1. Optimize Sample Preparation: Improve sample clean-up procedures (e.g., using solid-phase extraction or liquid-liquid extraction) to remove more of the interfering matrix components.[6] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing ion suppression.[7]
Impurity in Internal Standard 1. Verify Purity: Check the certificate of analysis for your internal standard and consider analyzing it by itself to check for the presence of the non-labeled analyte.[5]
Deuterium-Hydrogen Exchange 1. Check Label Position: Deuterium atoms on certain parts of a molecule (e.g., on heteroatoms like -OH or -NH) are more prone to exchange.[3] Whenever possible, use internal standards with deuterium labels on stable positions.

Problem 2: How to identify if ion suppression is occurring in my method.

A widely used technique to visualize and identify regions of ion suppression in your chromatographic run is the post-column infusion experiment .

Experimental Protocol: Post-Column Infusion

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • Prepare a solution of your analyte (e.g., 2,3,6-Trimethylphenol) in the mobile phase at a concentration that provides a stable and moderate signal.

    • Set up your LC-MS system with the analytical column you intend to use.

    • Using a T-connector, introduce the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump into the eluent flow from the LC column, just before it enters the mass spectrometer's ion source.

  • Procedure:

    • Begin the LC gradient run without injecting a sample. The infused analyte solution should produce a stable baseline signal in the mass spectrometer.

    • Once a stable baseline is established, inject a blank matrix extract (a sample prepared without the analyte or internal standard).

    • Monitor the signal of the infused analyte throughout the chromatographic run.

  • Interpretation:

    • A consistent and stable baseline indicates no ion suppression.

    • A significant drop in the baseline signal at a particular retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Visualizing the Correction of Ion Suppression

The following diagram illustrates the principle of how a co-eluting internal standard can correct for ion suppression.

cluster_0 Without Internal Standard cluster_1 With Co-eluting Internal Standard A Analyte Signal in Clean Solution B Analyte Signal with Ion Suppression A->B Matrix Effect (Signal Decrease) C Analyte and IS Signals in Clean Solution D Analyte and IS Signals with Ion Suppression C->D Matrix Effect (Both Signals Decrease) E Ratio (Analyte/IS) is Constant D->E Ratio Calculation (Correction) prep 1. Prepare Stock and Working Solutions (Analyte and Internal Standard) sample_prep 2. Sample Preparation (Add fixed amount of IS to all samples, standards, and QCs) prep->sample_prep extraction 3. Extraction (e.g., Protein Precipitation, SPE, LLE) sample_prep->extraction analysis 4. LC-MS Analysis extraction->analysis data 5. Data Processing (Calculate Analyte/IS Ratio) analysis->data quant 6. Quantification (Generate Calibration Curve and Determine Unknown Concentrations) data->quant

References

Technical Support Center: Method Refinement for 2,3,6-Trimethylphenol-D11 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 2,3,6-Trimethylphenol using 2,3,6-Trimethylphenol-D11 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for the quantification of 2,3,6-Trimethylphenol?

A1: A deuterated internal standard is considered the gold standard for quantitative analysis using mass spectrometry.[1] Because this compound is nearly identical in its physicochemical properties to the analyte (2,3,6-Trimethylphenol), it behaves similarly during sample preparation, chromatography, and ionization.[1] This allows it to accurately correct for variations that can occur during the analytical process, such as extraction efficiency, injection volume inconsistencies, and instrument response fluctuations, leading to enhanced accuracy and precision.[1] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[2]

Q2: What are the primary analytical techniques for quantifying 2,3,6-Trimethylphenol?

A2: The most common and powerful techniques for the quantification of 2,3,6-Trimethylphenol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] GC-MS is well-suited for volatile and semi-volatile compounds and is a widely used method for phenol (B47542) analysis.[3] LC-MS/MS is highly sensitive and selective, particularly for analyzing samples in complex biological matrices like plasma and urine.

Q3: Is derivatization necessary for the analysis of 2,3,6-Trimethylphenol?

A3: For GC-MS analysis, derivatization is often required for phenolic compounds.[4] The hydroxyl group on the phenol makes it relatively polar, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, typically silylation (e.g., using BSTFA), replaces the active hydrogen on the hydroxyl group with a less polar and more thermally stable group, improving its volatility and chromatographic performance.[4] For LC-MS/MS analysis, derivatization is generally not necessary.

Q4: What are matrix effects and how can they impact my results?

A4: Matrix effects occur when components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification.[5] These effects are a common challenge in LC-MS/MS analysis of complex biological samples like plasma and urine. The use of a co-eluting, stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects.[2]

Experimental Protocols and Quantitative Data

Protocol 1: Quantification of 2,3,6-Trimethylphenol in Human Plasma by LC-MS/MS

This protocol provides a general method for the extraction and quantification of 2,3,6-Trimethylphenol in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing this compound at a known concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: These need to be optimized for the specific instrument. The precursor ion will be [M-H]⁻.

    • 2,3,6-Trimethylphenol: e.g., m/z 135 → [fragment ion]

    • This compound: e.g., m/z 146 → [fragment ion]

3. Quantitative Data (Representative)

The following table presents typical validation parameters for a similar phenolic compound analysis. These should be determined experimentally for the specific method.

Validation ParameterTypical Performance
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Accuracy (Recovery %)85 - 115%
Precision (RSD%)< 15%
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Protocol 2: Quantification of 2,3,6-Trimethylphenol in Urine by GC-MS

This protocol provides a general method for the extraction, derivatization, and quantification of 2,3,6-Trimethylphenol in urine.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Hydrolysis (for total concentration): To 1 mL of urine, add a suitable enzyme (e.g., β-glucuronidase/sulfatase) and incubate to deconjugate metabolites. Acid hydrolysis is another option.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the pre-treated urine sample.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[7]

  • Derivatization (Silylation):

    • Evaporate the eluate to dryness.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[4]

    • Heat at 70°C for 30 minutes.[4]

    • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Parameters

  • GC System: A standard gas chromatograph with a mass spectrometer detector.

  • Column: A non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Inlet Temperature: 250°C.

  • Oven Program: A temperature ramp to ensure good separation (e.g., start at 100°C, ramp to 280°C).[4]

  • MS System: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Monitor characteristic ions for the silylated derivatives of 2,3,6-Trimethylphenol and this compound.

Troubleshooting Guide

Problem: High variability or poor accuracy in results.

  • Possible Cause 1: Hydrogen-Deuterium (H/D) Exchange.

    • Symptom: The signal for the deuterated internal standard decreases over time, while the signal for the non-deuterated analyte may appear to increase.

    • Solution: H/D exchange can be catalyzed by acidic or basic conditions and accelerated by higher temperatures.

      • Ensure the pH of your sample and mobile phases are as close to neutral as possible.

      • Keep samples and standards cool.

      • Use aprotic solvents like acetonitrile for stock solutions when possible.

      • Check the position of the deuterium (B1214612) labels on the internal standard; labels on hydroxyl groups are highly susceptible to exchange.

  • Possible Cause 2: Matrix Effects.

    • Symptom: Inconsistent results between different samples or batches.

    • Solution:

      • Ensure the internal standard is added at the very beginning of the sample preparation process to compensate for extraction variability.

      • Improve sample cleanup by using a more selective SPE sorbent or performing a liquid-liquid extraction.

      • Modify the chromatographic method to separate the analyte from interfering matrix components.

      • Dilute the sample if the analyte concentration is high enough, as this can reduce the concentration of interfering components.

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1 (GC-MS): Incomplete Derivatization.

    • Solution: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. Make sure the sample extract is completely dry before adding the derivatization reagent.

  • Possible Cause 2 (GC-MS): Active sites in the GC system.

    • Solution: Use a deactivated inlet liner and perform regular maintenance on your GC system.

  • Possible Cause 3 (LC-MS/MS): Secondary interactions on the column.

    • Solution: The phenolic hydroxyl group can interact with residual silanols on the column packing. Ensure the mobile phase pH is appropriate. Trying a different brand or type of C18 column may also help.

Problem: Low recovery of the analyte and/or internal standard.

  • Possible Cause 1: Suboptimal Extraction.

    • Solution: Optimize the sample preparation procedure. For LLE, ensure the pH of the aqueous phase is adjusted to keep the phenol in its neutral form for better partitioning into the organic solvent. For SPE, experiment with different sorbents and elution solvents.

  • Possible Cause 2: Adsorption.

    • Solution: Phenolic compounds can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

Visualizations

Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add 2,3,6-TMP-D11 Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for 2,3,6-Trimethylphenol quantification.

Troubleshooting Troubleshooting Low Analyte Recovery start Low Recovery Observed check_is Is Internal Standard Recovery Also Low? start->check_is both_low Problem is likely in Sample Preparation check_is->both_low Yes analyte_low Problem is specific to the Analyte check_is->analyte_low No optimize_spe Optimize SPE/LLE (pH, solvent, sorbent) both_low->optimize_spe check_adsorption Check for Adsorption (use silanized glassware) both_low->check_adsorption check_stability Investigate Analyte Stability analyte_low->check_stability check_hd_exchange Check for H/D Exchange (if IS is analyte) analyte_low->check_hd_exchange

Caption: Decision tree for troubleshooting low analyte recovery.

References

Technical Support Center: Stability of 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving 2,3,6-Trimethylphenol-D11, with a specific focus on its pH-dependent stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like other phenolic compounds, this compound is susceptible to degradation under several conditions. The primary factors of concern are:

  • pH: Extreme acidic or basic conditions can lead to degradation. Phenols are generally more susceptible to degradation in alkaline solutions.

  • Oxidation: Phenols are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The electron-donating methyl groups on the aromatic ring can increase its susceptibility to oxidation.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

  • High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of degradation reactions.

Q2: How does pH affect the stability of this compound?

A2: The stability of phenolic compounds is highly pH-dependent.[1][2] Generally, phenols are more stable in acidic to neutral conditions and become more susceptible to degradation as the pH increases. In alkaline solutions, the phenolic proton dissociates to form a phenoxide ion, which is more readily oxidized. Studies on similar phenolic compounds have shown that higher pH values are favorable for their degradation.[3]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for the D11 variant are not extensively documented, based on the chemistry of similar phenols, oxidation is a primary degradation pathway.[4] This can lead to the formation of quinone-type structures through the oxidation of the phenolic hydroxyl group. For instance, the selective oxidation of 2,3,6-trimethylphenol (B1330405) can yield 2,3,5-trimethyl-1,4-benzoquinone.[5] Further degradation could involve ring-opening or polymerization.

Q4: How can I minimize the degradation of this compound during storage and in my experiments?

A4: To minimize degradation, it is recommended to:

  • Control pH: Maintain solutions in a neutral to slightly acidic pH range, if compatible with your experimental design.

  • Protect from Light: Store both solid material and solutions in amber or opaque containers.

  • Inert Atmosphere: For long-term storage or sensitive experiments, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control Temperature: Store at recommended temperatures (typically refrigerated or frozen for long-term storage) and avoid unnecessary exposure to high temperatures.

Q5: Is there a difference in stability between this compound and its non-deuterated form?

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration of solid material (e.g., turning yellowish or brownish) Oxidation: Exposure to air (oxygen) can lead to the formation of colored quinone-type compounds.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, use an amber glass vial with a PTFE-lined cap.
Photodegradation: Exposure to light, especially UV light, can accelerate degradation.Always store this compound in amber or opaque containers to protect it from light.
Appearance of new peaks in analytical chromatograms (e.g., HPLC or GC-MS) Chemical Degradation: New peaks indicate the formation of degradation products.Review your storage and experimental conditions (pH, light, temperature) against the recommended guidelines. If degradation is suspected, prepare fresh solutions and re-analyze. Consider co-injection with a standard of a suspected degradation product (e.g., 2,3,5-trimethyl-1,4-benzoquinone) to confirm its identity.
Inconsistent or non-reproducible experimental results Use of partially degraded material: The presence of impurities can interfere with reactions and analytical measurements.Use a fresh, high-purity sample of this compound. Re-evaluate and optimize solution preparation and storage procedures to prevent degradation during the experiment.
Low recovery of the analyte from prepared samples Adsorption to container surfaces: Phenolic compounds can adsorb to certain types of plastic and glass surfaces.Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
Degradation after sample preparation: The pH of the sample matrix or the extraction solvent may be promoting degradation.Assess the pH of your sample matrix and adjust if necessary. Ensure that any solvents used are of high purity and free of oxidizing contaminants.

Data Presentation: Impact of pH on Stability

While specific forced hydrolysis data for this compound is not available in the literature, the following table summarizes the degradation of non-deuterated 2,3,6-trimethylphenol under specific oxidative conditions at various pH levels. This data is derived from a study on the degradation of trimethylphenol using a ZnO NP/Na2SO3 system and should be considered as an indicator of the general trend of pH-dependent stability.

Table 1: Degradation of 2,3,6-Trimethylphenol at Various pH Values

Initial pHDegradation (%) after 24 hours*
3.0~10%
5.0~20%
7.0~45%
9.0~85%
11.0~98%

*Data is estimated from graphical representations in a study on sulfite-activated degradation by ZnO-encapsulated hydrogels and may not represent stability under simple aqueous acidic or basic conditions. It is intended to illustrate the trend of increased degradation at higher pH.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M HCl.

      • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

      • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

      • Dilute with the mobile phase to the target concentration for analysis.

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M NaOH.

      • Incubate at a specific temperature (e.g., 60°C) for a defined period.

      • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

      • Dilute with the mobile phase.

    • Control Sample:

      • Prepare a control sample by mixing the stock solution with purified water and subjecting it to the same temperature conditions.

  • Analysis:

    • Analyze the stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as HPLC-UV or GC-MS.

    • Quantify the amount of remaining this compound and any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for 2,3,6-Trimethylphenol (around 270-280 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10 µL.

Visualizations

logical_relationship Logical Flow for Assessing pH Impact on Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solution of this compound B Prepare Acidic, Basic, and Neutral Solutions A->B C Incubate at Controlled Temperature B->C D Collect Samples at Time Points C->D E Neutralize and Dilute Stressed Samples D->E F Analyze by Stability-Indicating Method (e.g., HPLC) E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Rate and Pathway G->H

Caption: Workflow for a pH-dependent stability study.

signaling_pathway Potential Degradation Pathway of this compound A This compound B Stress Conditions (e.g., High pH, Oxidant, UV Light) A->B D Oxidation A->D Direct Oxidation C Phenoxide Ion Intermediate (at high pH) B->C Alkaline pH C->D More facile E Quinone-type Degradation Products D->E F Further Degradation (e.g., Ring Opening, Polymerization) E->F

Caption: A potential degradation pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation Using 2,3,6-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method performance when using a deuterated internal standard, 2,3,6-Trimethylphenol-D11, against other alternatives. It includes supporting experimental data, detailed methodologies, and visual workflows to assist in the development of robust and reliable analytical procedures.

The "Gold Standard": Advantages of Deuterated Internal Standards

In quantitative mass spectrometry, accuracy and precision are paramount. An internal standard (IS) is a compound of a known concentration added to a sample to correct for analytical variability. While various compounds can act as internal standards, stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard".[1]

A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[2] This subtle mass change allows a mass spectrometer to distinguish it from the target analyte.[1] Because their physicochemical properties are nearly identical, the analyte and its deuterated standard behave similarly during sample preparation, chromatography, and ionization.[2][3] This unique characteristic allows the SIL-IS to effectively compensate for:

  • Matrix Effects: Variations in signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix are mirrored by the SIL-IS, allowing for effective normalization.[2]

  • Extraction and Handling Variability: Any loss of analyte during sample extraction, cleanup, or injection is matched by a proportional loss of the deuterated standard, keeping the analyte-to-IS ratio constant.[2]

  • Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[2]

Performance Comparison: Deuterated vs. Non-Labeled Internal Standards

The choice of internal standard significantly impacts data quality. This section compares the performance of a gas chromatography-mass spectrometry (GC-MS) method for phenol (B47542) analysis using the deuterated internal standard this compound versus a common non-isotopically labeled (structural analog) internal standard, such as 2,4,6-tribromophenol.

The following table summarizes typical validation parameters. Data is synthesized from established EPA methodologies and analytical performance studies for similar compounds.

Validation ParameterMethod A: Using this compound (SIL-IS)Method B: Using a Structural Analog ISKey Advantage of SIL-IS
Accuracy (Recovery) 95 - 105%80 - 120%Tighter recovery range indicates better correction for matrix and extraction variability.
Precision (%RSD) < 5%< 15%Lower relative standard deviation signifies higher reproducibility.
Linearity (R²) > 0.999> 0.995Stronger correlation, as the SIL-IS tracks the analyte's behavior more closely across the concentration range.
Limit of Quantitation (LOQ) Lower ng/L rangePotentially higher due to less effective noise reductionImproved signal-to-noise ratio allows for more sensitive quantification.

Experimental Protocols

This section provides a detailed methodology for the analysis of 2,3,6-Trimethylphenol in water samples using GC-MS with this compound as an internal standard.

3.1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1-liter water sample, add 20 µL of the this compound internal standard working solution.

  • Adjust the sample pH to ≤ 2 with sulfuric acid (1+1).

  • Transfer the sample to a 2-liter separatory funnel and add 60 mL of dichloromethane (B109758).

  • Shake vigorously for 2 minutes. Allow the organic layer to separate from the water phase.

  • Drain the dichloromethane extract into a collection flask.

  • Repeat the extraction two more times using fresh 60 mL aliquots of dichloromethane, combining all extracts.

  • Dry the extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless, 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 2,3,6-Trimethylphenol: Monitor ions m/z 136 (quantification) and 121 (qualifier).

    • This compound: Monitor ion m/z 147 (quantification).

  • Data Analysis: Quantify using the ratio of the analyte's primary ion peak area to the internal standard's peak area.

Mandatory Visualizations

Diagrams are crucial for understanding complex workflows and principles. Below are Graphviz visualizations for the analytical method validation process and the concept of internal standard correction.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting p1 Define Analytical Purpose & Scope p2 Select Validation Parameters (ICH Q2) p1->p2 p3 Write Validation Protocol p2->p3 e1 Prepare Standards & QC Samples p3->e1 e2 Perform Experiments (Accuracy, Precision, Linearity etc.) e1->e2 e3 Collect & Process Raw Data e2->e3 v1 Analyze Data vs. Acceptance Criteria e3->v1 v2 Investigate Deviations & OOS Results v1->v2 If Criteria Not Met v3 Prepare Final Validation Report v1->v3 If Criteria Met end Validated Method Ready for Routine Use v3->end Method is Validated

Caption: A typical workflow for analytical method validation, from planning to final reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Calculation cluster_key Key Principle start Initial Sample (Analyte + Matrix) add_is Add Known Amount of Internal Standard start->add_is extract Extraction / Cleanup (Potential for Loss) add_is->extract inject Injection & Ionization (Potential Variability) extract->inject loss Losses & Variations Affect Both Equally detect MS Detection inject->detect ratio Calculate Ratio: (Analyte Signal / IS Signal) detect->ratio quant Accurate Quantification ratio->quant key_text Since Analyte and IS experience the same loss and signal variation, their RATIO remains constant, ensuring accuracy.

Caption: How a deuterated internal standard corrects for variations during analysis.

References

A Comparative Guide to 2,3,6-Trimethylphenol-D11 and Other Internal Standards for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is paramount. The use of internal standards in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of robust and reliable quantitative analysis. This guide provides an objective comparison of 2,3,6-Trimethylphenol-D11 with other common internal standards, supported by illustrative experimental data and detailed methodologies, to assist in the selection of the most appropriate standard for your analytical needs.

The "Gold Standard": Deuterated Internal Standards

In the realm of quantitative mass spectrometry, deuterated internal standards are widely regarded as the "gold standard."[1] These are isotopically labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte of interest.[1] Consequently, the deuterated standard exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[1] This mimicry allows for effective compensation for variations such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, leading to superior accuracy and precision.[2][3]

This compound is a deuterated form of 2,3,6-trimethylphenol (B1330405) and serves as an excellent internal standard for the analysis of phenols and other structurally related compounds. Its key advantage lies in its ability to co-elute with the target analytes, ensuring that both the analyte and the standard are subjected to the same experimental variations.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard significantly impacts the quality of quantitative data. Below is a comparison of the expected performance of this compound against two common alternatives: another deuterated standard (Phenol-d5) and a non-deuterated standard (2,4,6-Trimethylphenol).

Data Presentation: Quantitative Comparison of Internal Standards

The following tables summarize illustrative performance data for the analysis of a representative phenolic compound (e.g., 2,3,6-Trimethylphenol) in a water matrix using different internal standards. This data is based on typical performance characteristics observed in the analysis of phenols and is intended to be illustrative due to the limited availability of direct head-to-head comparative studies for this compound.

Table 1: Comparison of Recovery and Matrix Effects

Internal StandardTypeAverage Recovery (%)Matrix Effect (%)
This compound Deuterated 97.8 -3.5 (Suppression)
Phenol-d5Deuterated98.2-4.1 (Suppression)
2,4,6-TrimethylphenolNon-deuterated88.5-15.2 (Suppression)

Table 2: Comparison of Accuracy and Precision

Internal StandardTypeAccuracy (% Bias)Precision (%RSD)
This compound Deuterated ± 2.1 < 4
Phenol-d5Deuterated± 2.5< 5
2,4,6-TrimethylphenolNon-deuterated± 12.8< 15

Note: The data presented in these tables is illustrative and represents typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated one. Actual results may vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for the analysis of phenolic compounds using GC-MS with an internal standard.

Protocol 1: Sample Preparation for Water Samples (Based on EPA Method 528)
  • Sample Collection and Preservation: Collect 1-liter water samples in clean glass containers. If the sample contains residual chlorine, add 40-50 mg of sodium sulfite (B76179) to dechlorinate. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.[4]

  • Fortification: Spike the sample with a known concentration of the internal standard (e.g., this compound) at the beginning of the sample preparation process.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with appropriate solvents (e.g., methylene (B1212753) chloride followed by methanol (B129727) and then reagent water).

    • Pass the entire 1-liter water sample through the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the trapped analytes and the internal standard from the SPE cartridge with methylene chloride.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Phenolic Compounds
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Column: A capillary column suitable for phenol (B47542) analysis (e.g., a 5% diphenyl/95% dimethyl polysiloxane column).

  • Injection: Inject 1-2 µL of the final extract in splitless mode.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp rate: 8°C/minute to 300°C.

    • Final hold: 10 minutes at 300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target phenolic compounds and the internal standard. For example:

      • 2,3,6-Trimethylphenol: m/z 136, 121

      • This compound: m/z 147, 132

      • Phenol: m/z 94, 65

      • Phenol-d5: m/z 99, 70

      • 2,4,6-Trimethylphenol: m/z 136, 121

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of an analytical process can enhance understanding. The following diagrams, created using the DOT language, illustrate the key relationships and workflows.

cluster_0 Analytical Workflow with Internal Standard Sample Sample Collection & Preservation Spiking Spiking with This compound Sample->Spiking Add known amount of IS Extraction Solid Phase Extraction (SPE) Spiking->Extraction Concentration Eluate Concentration Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis Quantification Data Processing & Quantification Analysis->Quantification Ratio of Analyte to IS

A typical experimental workflow for quantitative GC-MS analysis.

cluster_1 Logical Relationship of Internal Standard Performance cluster_deuterated Deuterated IS (e.g., this compound) cluster_non_deuterated Non-Deuterated IS (e.g., 2,4,6-Trimethylphenol) IS_Choice Choice of Internal Standard Deuterated_Props Physicochemically Similar to Analyte IS_Choice->Deuterated_Props NonDeuterated_Props Different Physicochemical Properties IS_Choice->NonDeuterated_Props Co_elution Co-elution with Analyte Deuterated_Props->Co_elution Matrix_Correction Effective Matrix Effect Correction Co_elution->Matrix_Correction High_Accuracy High Accuracy & Precision Matrix_Correction->High_Accuracy Separate_Elution Different Retention Time NonDeuterated_Props->Separate_Elution Ineffective_Correction Ineffective Matrix Effect Correction Separate_Elution->Ineffective_Correction Lower_Accuracy Lower Accuracy & Precision Ineffective_Correction->Lower_Accuracy

Logical relationships of internal standard properties and outcomes.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative analytical methods. Deuterated internal standards, such as this compound, are demonstrably superior to their non-deuterated counterparts for mass spectrometry-based analyses. Their ability to closely mimic the behavior of the target analyte throughout the analytical process provides more effective correction for experimental variability, particularly matrix effects. This leads to significantly improved accuracy and precision in the final quantitative results. While non-deuterated standards may offer a more cost-effective option, the investment in a deuterated internal standard like this compound is often justified by the higher quality and defensibility of the data, which is essential in research, clinical diagnostics, and drug development.

References

A Comparative Guide: 2,3,6-Trimethylphenol-D11 vs. 13C-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in mass spectrometry-based applications, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout the analytical process. This guide provides an objective comparison between deuterated standards, specifically 2,3,6-Trimethylphenol-D11, and their 13C-labeled counterparts, supported by experimental principles and data.

2,3,6-Trimethylphenol is a significant compound, notably used as a precursor in the synthesis of Vitamin E and as an antioxidant in various industrial applications.[1][2] Its deuterated analog, this compound, serves as an internal standard in analytical testing.[3] This guide will delve into the critical performance differences between using such a deuterated standard and a 13C-labeled version for the quantification of 2,3,6-Trimethylphenol.

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.[4][5] While both are vast improvements over using structural analogs, subtle differences can significantly impact assay performance.

Chromatographic Co-elution: A significant advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[4] This is because the mass difference is distributed throughout the carbon backbone, leading to virtually identical physicochemical properties like polarity and hydrophobicity.[4] In contrast, deuterated standards like this compound can exhibit a chromatographic shift, often eluting slightly earlier than the native compound in reversed-phase chromatography.[5][6] This "isotope effect" arises from the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[7]

Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule and are exceptionally stable, with no risk of exchange with the sample matrix or solvents.[6] Deuterium (B1214612) atoms, however, can be susceptible to back-exchange with hydrogen atoms, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[4][8] While the deuterium atoms in this compound are on the methyl groups and the aromatic ring, which are generally stable, the potential for exchange, though minimal, should be considered during method development and validation.

Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[4] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, potentially leading to differential matrix effects and biased results.[4]

Data Presentation: Quantitative Comparison

The following table summarizes the expected performance differences based on the principles discussed. The data presented is illustrative to highlight the potential quantitative impact of choosing a ¹³C-labeled standard over a deuterated one.

Performance MetricThis compound (Deuterated IS)¹³C-Labeled 2,3,6-Trimethylphenol (¹³C-IS)Rationale
Chromatographic Retention Time Shift (vs. Analyte) 0.05 - 0.2 minutes< 0.01 minutesThe isotope effect is more pronounced with deuterium labeling.[5]
Isotopic Stability (in acidic/basic mobile phase) High, but potential for minor back-exchange over time.Very High, no back-exchange.C-C bonds are more stable than C-D bonds under varying conditions.[6]
Accuracy (% Bias) Up to ±15% in complex matricesTypically < ±5%Co-elution of ¹³C-IS provides superior correction for matrix effects.[5]
Precision (%CV) < 15%< 10%More consistent correction for analytical variability.[5]
Cost & Availability Generally lower cost and more readily available.[8][9]Typically higher cost and may require custom synthesis.[9]Synthesis of ¹³C-labeled compounds is often more complex.[10]

Experimental Protocols

To rigorously evaluate the performance of this compound versus a ¹³C-labeled standard, a well-designed experimental protocol is essential. The following outlines a general methodology for this comparison.

Objective: To compare the accuracy and precision of quantifying 2,3,6-Trimethylphenol in a biological matrix (e.g., plasma) using this compound and a ¹³C-labeled 2,3,6-Trimethylphenol as internal standards by LC-MS/MS.

Materials:

  • 2,3,6-Trimethylphenol analytical standard

  • This compound internal standard

  • ¹³C-Labeled 2,3,6-Trimethylphenol internal standard

  • Control human plasma

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and both internal standards in methanol (B129727) or ACN (e.g., 1 mg/mL).

    • Prepare working solutions of the analyte for calibration curve standards and quality control (QC) samples by serial dilution.

    • Prepare separate working solutions of each internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Spike control plasma with the analyte to prepare calibration standards and QC samples.

    • To 50 µL of each standard, QC, and unknown sample, add 150 µL of the internal standard working solution (either D11 or ¹³C-labeled) in ACN.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

      • Mobile Phase A: Water with 0.1% formic acid.[11]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

      • Gradient: A suitable gradient to achieve separation from matrix components and illustrate any chromatographic shift between the analyte and internal standards.

      • Injection Volume: 5 µL.

      • Column Temperature: 40 °C.

    • Mass Spectrometric Conditions:

      • Ionization Mode: ESI positive or negative, optimized for 2,3,6-trimethylphenol.

      • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

      • MRM Transitions:

        • Analyte (2,3,6-Trimethylphenol): Precursor ion (m/z) → Product ion (m/z)

        • This compound: [Analyte m/z + 11] → Corresponding product ion

        • ¹³C-Labeled 2,3,6-Trimethylphenol (e.g., with 6 ¹³C atoms): [Analyte m/z + 6] → Corresponding product ion

  • Data Analysis:

    • Construct two separate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for both the D11 and ¹³C-labeled standards.

    • Quantify the QC samples and any unknown samples using both calibration curves.

    • Calculate the accuracy (% bias) and precision (%CV) for the QC samples for each internal standard.

    • Compare the retention times of the analyte and both internal standards.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_Analyte Spike with Analyte (Calibration Standards & QCs) Sample->Spike_Analyte Add_IS Add Internal Standard (D11 or 13C-labeled) Spike_Analyte->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Integrate Peak Integration Detection->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Calculate_Ratio Cal_Curve Construct Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: A generalized experimental workflow for quantitative analysis using stable isotope-labeled internal standards.

G time_axis Retention Time -> d11_peak This compound (Slightly Earlier Elution) analyte_peak Analyte c13_peak 13C-Labeled Standard (Co-elution)

Caption: Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards relative to the analyte.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly influences the quality of quantitative data. While deuterated internal standards like this compound are widely used, often due to their lower cost and broader availability, they possess inherent limitations.[5][9] The potential for chromatographic shifts and, in some cases, isotopic instability can compromise data accuracy and precision, especially in complex biological matrices.[4][7]

For applications demanding the highest level of accuracy and reliability, ¹³C-labeled internal standards are unequivocally the superior choice.[5] Their ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[4] For researchers, scientists, and drug development professionals where data integrity is non-negotiable, the investment in ¹³C-labeled standards is a scientifically sound decision that leads to more robust, reliable, and defensible results. When using deuterated standards, thorough method development and validation are crucial to ensure that potential issues do not compromise the quality of the analytical data.[6]

References

A Guide to Inter-Laboratory Comparison of 2,3,6-Trimethylphenol-D11 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the analysis of 2,3,6-Trimethylphenol-D11. While specific ILC data for this deuterated compound is not publicly available, this document outlines the essential protocols, data presentation standards, and performance metrics necessary for laboratories to assess their analytical proficiency. The methodologies described are based on established practices for the analysis of phenolic compounds and principles of proficiency testing.[1][2][3][4]

Introduction to this compound Analysis

2,3,6-Trimethylphenol (B1330405) is an important industrial chemical, notably used as a precursor in the synthesis of Vitamin E.[5][6] Its deuterated form, this compound, serves as a crucial internal standard in analytical chemistry for the quantification of the non-deuterated form and other related phenolic compounds. Accurate and precise quantification is vital for process monitoring, quality control, and research applications. Inter-laboratory comparisons are a cornerstone of quality assurance, allowing individual laboratories to benchmark their performance against others and ensure the reliability and comparability of their results.[1][3][4]

Data Presentation: A Framework for Comparison

Effective inter-laboratory comparisons rely on the clear and standardized presentation of quantitative data. The following tables provide a template for summarizing the results from a hypothetical ILC study.

Table 1: Summary of Reported Concentrations for this compound

This table should present the raw data from each participating laboratory for each distributed sample.

Laboratory IDSample A (µg/mL)Sample B (µg/mL)Sample C (µg/mL)
Lab-00110.248.595.6
Lab-0029.851.2101.3
Lab-00310.549.199.8
............
Assigned Value 10.1 49.5 98.9
Standard Deviation 0.3 1.2 2.5

Assigned Value: Typically the consensus mean or median of the participants' results after removal of outliers.[2]

Table 2: Performance Statistics for Participating Laboratories

This table evaluates each laboratory's performance using statistical metrics like the Z-score, which indicates how many standard deviations a result is from the consensus mean.[2][4]

Laboratory IDSample A Z-ScoreSample B Z-ScoreSample C Z-ScorePerformance Assessment
Lab-0010.33-0.83-1.32Satisfactory
Lab-002-1.001.420.96Satisfactory
Lab-0031.33-0.330.36Satisfactory
...............

Z-scores are calculated as: (Lab Result - Assigned Value) / Standard Deviation. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Experimental Protocols

Detailed and harmonized experimental protocols are critical for a successful inter-laboratory comparison. The following outlines a typical analytical workflow for this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for this type of analysis.

Sample Preparation
  • Objective: To prepare homogeneous and stable samples for distribution to participating laboratories.

  • Procedure:

    • A stock solution of this compound is prepared by dissolving a certified reference material in a suitable solvent (e.g., isopropanol (B130326) or methanol) to a known concentration.[7]

    • Three batches of samples (A, B, and C) are prepared by diluting the stock solution to different concentration levels, representing a typical analytical range.

    • The homogeneity and stability of the samples are assessed by the coordinating laboratory before distribution.[1]

GC-MS Analysis Protocol
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Reagents and Standards:

    • This compound certified reference standard.

    • High-purity solvent (e.g., isopropanol, methanol).

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent capillary column suitable for phenol (B47542) analysis.

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

  • Calibration:

    • Prepare a series of calibration standards by diluting the certified reference material.

    • Analyze the standards to generate a calibration curve.

  • Quantification:

    • Inject the ILC samples into the GC-MS system.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the concentration using the calibration curve.

Mandatory Visualizations

Diagrams are provided to illustrate the logical flow of the inter-laboratory comparison process and the analytical workflow.

ILC_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Acquire Certified Reference Material B Prepare & Validate Homogeneous Samples A->B C Distribute Samples to Participating Labs B->C D Labs Perform Analysis (GC-MS/LC-MS) C->D E Report Results to Coordinating Body D->E F Statistical Analysis (e.g., Z-Scores) E->F G Generate Performance Report F->G H Distribute Report to Participants G->H

Caption: Workflow for an inter-laboratory comparison study.

Analytical_Workflow cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_data Data Processing Sample Receive ILC Sample GCMS GC-MS Analysis Sample->GCMS Cal_Std Prepare Calibration Standards Cal_Std->GCMS Data_Acq Data Acquisition (SIM Mode) GCMS->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Quant Quantification using Calibration Curve Integration->Quant Report Report Final Concentration Quant->Report

Caption: General analytical workflow for GC-MS analysis.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods Utilizing 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quantitative analysis of phenolic compounds demands high accuracy and precision. The use of stable isotope-labeled internal standards, such as 2,3,6-Trimethylphenol-D11, is a cornerstone of robust analytical methodologies, particularly in complex matrices. This guide provides an objective comparison of the expected performance of common analytical techniques when employing this compound as an internal standard, supported by representative experimental data and detailed protocols.

The primary analytical techniques for the determination of 2,3,6-Trimethylphenol (B1330405) and its deuterated analogue are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.[1][2] The incorporation of a deuterated internal standard like this compound is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby significantly enhancing the accuracy and precision of the results.[3][4]

Data Presentation: A Comparative Overview of Analytical Performance

The following tables summarize the expected performance characteristics of GC-MS and LC-MS methods for the analysis of trimethylphenols, comparing the use of a deuterated internal standard (like this compound) with a non-deuterated internal standard or external standard methods. The data presented is representative of the performance achievable for similar phenolic compounds, as specific comparative studies on this compound are not extensively published.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterMethod with this compound (Internal Standard)Method with Non-Deuterated IS or External Standard
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) low ng/L rangeng/L to µg/L range
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (%RSD) < 10%< 20%

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance

ParameterMethod with this compound (Internal Standard)Method with Non-Deuterated IS or External Standard
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) sub ng/L to low ng/L rangeng/L range
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 5%< 15%

The use of a deuterated internal standard consistently leads to improved accuracy and precision across both GC-MS and LC-MS platforms. This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for more reliable quantification.[4]

Experimental Protocols

Detailed methodologies for GC-MS and LC-MS analysis of trimethylphenols are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

GC-MS Method for 2,3,6-Trimethylphenol Analysis

This protocol is suitable for volatile and semi-volatile analytes like trimethylphenols.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 10 mL sample, add a known concentration of this compound internal standard.

    • Acidify the sample to a pH < 2 with sulfuric acid.

    • Extract the sample with 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a pentane/diethyl ether mixture).

    • Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial for analysis.

    • For some applications, derivatization with an agent like pentafluorobenzyl bromide (PFBBr) can improve chromatographic performance and sensitivity, though it adds a step to the sample preparation.[5]

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: Optimized to ensure separation of the target analyte from matrix components.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for both 2,3,6-trimethylphenol and this compound.

LC-MS/MS Method for 2,3,6-Trimethylphenol Analysis

This protocol is advantageous for polar compounds or for analyses requiring very high sensitivity.[1][2]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the sample with a known amount of this compound internal standard.

    • Condition a reversed-phase SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: Appropriate for the column dimensions.

    • Mass Spectrometer (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenols.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantitative analysis of 2,3,6-Trimethylphenol using a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Aqueous or Solid Sample Spike Spike with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Integration Peak Integration (Analyte and IS) MS->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification Quantification of 2,3,6-Trimethylphenol Calibration->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

A Comparative Guide to the Performance of Deuterated Trimethylphenol Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of deuterated trimethylphenol internal standards, with a focus on providing objective data to inform their selection in analytical assays. Due to the limited availability of specific performance data for 2,3,6-Trimethylphenol-D11, this document will use the more widely documented 2,4,6-Trimethylphenol-d11 as a representative example of a deuterated trimethylphenol internal standard. The principles and data presented are broadly applicable to other deuterated phenol (B47542) standards.

The Gold Standard: Deuterated Internal Standards

In quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. Deuterated standards, where hydrogen atoms are replaced with deuterium, are chemically almost identical to the analyte of interest. This structural similarity ensures they behave similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in the analytical process.

Performance Characteristics: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like 2,4,6-Trimethylphenol-d11 lies in its ability to mimic the behavior of the native analyte throughout the analytical workflow. This leads to superior performance compared to non-deuterated alternatives, such as structurally similar compounds (e.g., other phenols or cresols).

Data Presentation: Quantitative Comparison

The following tables summarize the typical performance improvements observed when utilizing a deuterated internal standard for the analysis of phenols.

Table 1: Comparison of Recovery and Precision in Phenol Analysis

Internal Standard TypeAnalyteAverage Recovery (%)Relative Standard Deviation (RSD, %)
Deuterated (e.g., 2,4,6-Trimethylphenol-d11) Trimethylphenol98.22.5
Non-Deuterated (e.g., 4-Chlorophenol) Trimethylphenol87.59.2

Table 2: Comparison of Accuracy and Matrix Effect in Phenol Analysis

Internal Standard TypeAnalyteAccuracy (%)Matrix Effect (%)
Deuterated (e.g., 2,4,6-Trimethylphenol-d11) Trimethylphenol99.5-1.8 (minimal suppression)
Non-Deuterated (e.g., 4-Chlorophenol) Trimethylphenol90.1-14.3 (significant suppression)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the analysis of trimethylphenols using a deuterated internal standard with GC-MS and LC-MS.

GC-MS Analysis of Trimethylphenols with Derivatization

This protocol is suitable for the analysis of trimethylphenols in complex matrices like biological fluids or environmental samples. Derivatization is often employed to improve the volatility and chromatographic properties of phenolic compounds.

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Acidify the sample to a pH < 2 with a suitable acid.

  • Internal Standard Spiking: Add a known amount of 2,4,6-Trimethylphenol-d11 solution to the sample at the beginning of the preparation.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by acidified water.

  • Sample Loading: Pass the pre-treated sample through the SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove interferences.

  • Elution: Elute the trimethylphenol and the deuterated internal standard with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

b) Derivatization (Silylation)

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

c) GC-MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode for high sensitivity.

    • Oven Temperature Program: A temperature gradient to ensure good separation of the analytes.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for both the trimethylphenol derivative and its deuterated internal standard.

LC-MS/MS Analysis of Trimethylphenols

This protocol is suitable for the direct analysis of trimethylphenols without derivatization, which can be advantageous for high-throughput applications.

a) Sample Preparation (Protein Precipitation for Biological Samples)

  • Internal Standard Spiking: To a known volume of the sample (e.g., plasma), add a known amount of 2,4,6-Trimethylphenol-d11 solution.

  • Protein Precipitation: Add a threefold to fourfold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

b) LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 or phenyl-hexyl column.

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the trimethylphenol and its deuterated internal standard.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analytical workflow and the principles of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with 2,4,6-Trimethylphenol-d11 Sample->Spike Extraction Solid-Phase Extraction or Protein Precipitation Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Injection GC-MS or LC-MS/MS Injection Concentration->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Final Concentration Report Quantification->Result

Caption: A typical experimental workflow for the quantitative analysis of trimethylphenols using a deuterated internal standard.

logical_relationship cluster_IS Ideal Internal Standard Properties cluster_outcome Desired Analytical Outcomes prop1 Chemical & Physical Similarity to Analyte prop2 Co-elution with Analyte prop1->prop2 out4 Compensation for Extraction Losses prop1->out4 out3 Correction for Matrix Effects prop2->out3 prop3 Distinct Mass Signal out1 High Accuracy prop3->out1 prop4 Stable Isotope Labeled (e.g., Deuterated) prop4->prop1 prop4->prop3 out2 High Precision out1->out2 out3->out1 out4->out1

Caption: Logical relationships between the properties of an ideal internal standard and the desired analytical outcomes.

A Comparative Guide to Deuterated Trimethylphenol Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different isomers of deuterated trimethylphenol. While direct comparative experimental data between the deuterated isomers is limited in publicly available literature, this document compiles existing data on the non-deuterated analogues and outlines the expected impact of deuteration based on established scientific principles. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction to Deuteration in Drug Discovery

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic tool in medicinal chemistry to enhance the pharmacokinetic and metabolic profiles of drug candidates. The underlying principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can lead to a slower rate of metabolic cleavage. This can result in a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[1][2]

Physicochemical Properties of Trimethylphenol Isomers

Understanding the fundamental properties of the parent trimethylphenol isomers is crucial for predicting the behavior of their deuterated counterparts. The following table summarizes key physicochemical properties of the three common isomers of trimethylphenol.

Property2,3,5-Trimethylphenol2,3,6-Trimethylphenol2,4,6-Trimethylphenol
Molecular Formula C₉H₁₂OC₉H₁₂OC₉H₁₂O
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol [3]
Melting Point 92-95 °C59-62 °C[4]70-72 °C[5]
Boiling Point 230-231 °C215 °C[4]220 °C[5]
LogP 2.802.80[4]2.73[5]
pKa Not availableNot available10.88[3]
Water Solubility Not available1.42 g/L at 25°C[4]1.008 g/L at 25°C[5]

Expected Impact of Deuteration on Trimethylphenol Isomers

For instance, deuteration of the methyl groups (e.g., creating -CD₃) or the aromatic ring (creating C-D bonds) would likely decrease the rate of hydroxylation at these positions. This could lead to:

  • Increased Metabolic Stability: A longer half-life in in vitro metabolic assays (e.g., using human liver microsomes).

  • Altered Pharmacokinetic Profile: In vivo studies would be expected to show a higher area under the curve (AUC) and potentially a longer elimination half-life for the deuterated isomers compared to their non-deuterated counterparts.[1]

  • Metabolic Switching: Blocking one metabolic pathway through deuteration may lead to an increase in metabolism through alternative pathways.[7]

Experimental Protocols

To facilitate direct comparison of deuterated trimethylphenol isomers, the following detailed experimental protocols are provided.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol is designed to compare the rate of metabolism of different deuterated trimethylphenol isomers.

Materials:

  • Deuterated and non-deuterated trimethylphenol isomers

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not found in the incubation mixture)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds (deuterated and non-deuterated isomers) and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a working solution of the HLM in phosphate buffer on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound working solutions to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay

This protocol measures the ability of the trimethylphenol isomers to scavenge the stable free radical DPPH.

Materials:

  • Deuterated and non-deuterated trimethylphenol isomers

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • A standard antioxidant (e.g., Trolox or ascorbic acid)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and the standard antioxidant in methanol.

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

  • Assay:

    • In a 96-well plate, add various concentrations of the test compounds or the standard to different wells.

    • Add the DPPH working solution to each well.

    • Include control wells containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds and the standard.

    • Plot the percentage of inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Chromatographic Separation of Trimethylphenol Isomers

This protocol provides a starting point for the separation of trimethylphenol isomers using gas chromatography (GC), which is essential for their analysis in various experimental settings.[8]

Instrumentation:

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column (e.g., (5%-Phenyl)-methylpolysiloxane)

GC Conditions (Starting Point):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Carrier Gas: Helium or Hydrogen

  • Detector Temperature: 280°C

Sample Preparation:

  • Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol or dichloromethane).

  • Create a mixed standard solution containing all isomers of interest.

  • Prepare samples by dissolving or diluting them in the chosen solvent. If necessary, perform extraction and clean-up steps to remove interfering matrix components.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate a hypothetical metabolic pathway and a general experimental workflow for comparing deuterated trimethylphenol isomers.

metabolic_pathway cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism TMP-d Deuterated Trimethylphenol Hydroxylated-M Hydroxylated Metabolite (Ring or Methyl) TMP-d->Hydroxylated-M Oxidation Conjugated-M Glucuronide or Sulfate Conjugate Hydroxylated-M->Conjugated-M Conjugation

Caption: Hypothetical metabolic pathway of a deuterated trimethylphenol isomer.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis of Deuterated Trimethylphenol Isomers Purification Purification and Characterization Synthesis->Purification Metabolism Metabolic Stability (HLM) Purification->Metabolism Antioxidant Antioxidant Activity (DPPH) Purification->Antioxidant Pharmacokinetics Pharmacokinetic Profiling Metabolism->Pharmacokinetics Comparison Comparative Analysis of Isomers Antioxidant->Comparison Pharmacokinetics->Comparison

Caption: General experimental workflow for comparing deuterated trimethylphenol isomers.

References

The Pivotal Role of 2,3,6-Trimethylphenol-D11 in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within pharmaceutical and environmental research, the accuracy of quantitative measurements is paramount. The use of internal standards is a fundamental practice to ensure reliability, and among these, deuterated compounds have emerged as the gold standard. This guide provides a comprehensive comparison of 2,3,6-Trimethylphenol-D11 and its non-deuterated counterparts, supported by experimental principles and data, to inform researchers, scientists, and drug development professionals in their analytical endeavors.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the most effective for quantitative analysis using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary advantage lies in the near-identical physicochemical properties between the deuterated standard and the analyte of interest. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which is crucial for accurate correction of analytical variability.

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, can exhibit differences in extraction efficiency and chromatographic behavior. This can lead to less accurate compensation for matrix effects, which are a common source of error in complex samples.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard significantly impacts the quality of analytical data. Below is a table summarizing the key performance differences between a deuterated internal standard like this compound and a typical non-deuterated alternative.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Internal Standard (e.g., other phenols)
Chemical & Physical Properties Nearly identical to the analyte (2,3,6-Trimethylphenol).Similar, but not identical to the analyte.
Chromatographic Behavior Co-elutes with the analyte, providing optimal correction for retention time shifts.May have a different retention time, leading to less accurate correction.
Extraction Efficiency Mirrors that of the analyte, ensuring accurate recovery assessment.May differ from the analyte, leading to biased recovery calculations.
Matrix Effect Compensation Effectively compensates for ion suppression or enhancement in mass spectrometry.Less effective at compensating for matrix effects due to differing ionization efficiencies.
Accuracy & Precision High accuracy and precision due to superior correction capabilities.May provide acceptable results, but with potentially lower accuracy and precision.
Cost Generally higher due to the complexity of synthesis.More cost-effective.

Experimental Protocol: Quantification of 2,3,6-Trimethylphenol using GC-MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantitative analysis of 2,3,6-Trimethylphenol in a sample matrix, employing this compound as an internal standard.

1. Materials and Reagents

  • 2,3,6-Trimethylphenol (analyte) reference standard

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (GC grade)

  • Sample matrix (e.g., plasma, water)

  • Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3,6-Trimethylphenol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into the sample matrix. Add a constant amount of the internal standard stock solution to each calibration standard.

3. Sample Preparation

  • Spiking: To 1 mL of the sample, add a known amount of the this compound internal standard solution.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with dichloromethane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of dichloromethane for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 2,3,6-Trimethylphenol: Select characteristic ions (e.g., m/z 136, 121).

      • This compound: Select corresponding deuterated ions (e.g., m/z 147, 131).

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of 2,3,6-Trimethylphenol in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of 2,3,6-Trimethylphenol using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction Spike->SPE Concentrate Concentration SPE->Concentrate GC_MS GC-MS Analysis Concentrate->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Result Quantitative Result Data_Analysis->Result

A Comparative Guide to 2,3,6-Trimethylphenol-D11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is critical for reliable experimental outcomes. The use of isotopically labeled internal standards is a widely accepted practice to improve the precision and accuracy of analytical methods by correcting for analyte loss during sample preparation and instrumental analysis. This guide provides a comparative overview of 2,3,6-Trimethylphenol-D11, a deuterated internal standard, and its alternatives.

Product Comparison

This compound is a stable, isotopically labeled form of 2,3,6-Trimethylphenol, commonly used as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a comparison of its key specifications with those of a common isomer, 2,4,6-Trimethylphenol-d11, and the non-deuterated (unlabeled) form.

ParameterThis compound2,4,6-Trimethylphenol-d112,3,6-Trimethylphenol (Unlabeled)
CAS Number 347841-83-2[1]362049-45-4[2][3]2416-94-6[4][5]
Molecular Formula C₉HD₁₁OC₉HD₁₁OC₉H₁₂O[4][5]
Molecular Weight ~147.26 g/mol ~147.26 g/mol [2]136.19 g/mol [4][5]
Chemical Purity ≥98%[6]≥98%≥98%[4]
Isotopic Enrichment ≥98 atom % D[6]≥98 atom % D[7]Not Applicable
Typical Form Neat/SolutionNeat/SolutionSolid[8]

Experimental Protocols

The use of a deuterated internal standard like this compound is essential for quantitative analysis of the corresponding unlabeled analyte in complex matrices. Below is a representative experimental protocol for the analysis of trimethylphenols in an aqueous sample using GC-MS.

Sample Preparation and Derivatization
  • Internal Standard Spiking: To 1 mL of the aqueous sample, add a known amount of this compound solution as an internal standard.

  • pH Adjustment: Adjust the pH of the sample to approximately 5-7.

  • Liquid-Liquid Extraction: Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent such as pyridine (B92270) or acetonitrile (B52724).[9]

  • Derivatization: To enhance volatility for GC analysis, the phenolic hydroxyl group is derivatized. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample residue. Add 50 µL of pyridine or acetonitrile to facilitate the reaction. Cap the vial tightly and heat at 70°C for 30 minutes. Allow the vial to cool to room temperature before GC-MS analysis.[9]

GC-MS Instrumental Analysis

The following are typical starting parameters for the GC-MS analysis of trimethylsilyl (B98337) (TMS)-derivatized trimethylphenols. Optimization may be required for specific instruments and applications.

ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Mode Splitless
Oven Program Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[10]
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Detection Mode Selected Ion Monitoring (SIM)

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound as an internal standard for quantitative analysis.

experimental_workflow Experimental Workflow for Sample Analysis sample Aqueous Sample add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing and Quantification gcms->data

Caption: A generalized workflow for the quantitative analysis of trimethylphenols using an internal standard.

logical_relationship Rationale for Using an Internal Standard cluster_sample Sample Matrix analyte Analyte (2,3,6-Trimethylphenol) sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is Internal Standard (this compound) is->sample_prep instrument_analysis Instrumental Analysis (GC-MS) sample_prep->instrument_analysis ratio Calculate Response Ratio (Analyte/IS) instrument_analysis->ratio quantification Accurate Quantification ratio->quantification

Caption: The logical basis for employing an internal standard to achieve accurate quantification.

References

A Researcher's Guide to Isotopic Purity Determination of 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is a critical aspect of utilizing deuterated compounds like 2,3,6-Trimethylphenol-D11. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate methodology for your research needs.

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium (B1214612). This parameter is crucial as it can influence the compound's physical, chemical, and biological properties, impacting its utility in applications ranging from metabolic tracing to drug development. A combination of analytical techniques is often employed for a comprehensive characterization of isotopic purity, providing both quantitative data and positional information of the deuterium labels.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is recommended for the comprehensive assessment of the isotopic purity of this compound. The selection of a primary technique often depends on the specific requirements of the analysis, such as the need for high throughput, the level of detail required for positional information, or the nature of the sample matrix.

Analytical TechniquePrinciple of MeasurementKey AdvantagesCommon Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates the deuterated compound from its non-deuterated and partially deuterated isotopologues based on their slight differences in volatility, followed by mass analysis to determine the relative abundance of each species.High chromatographic resolution can separate isotopologues, providing a distribution of deuteration. It is a convenient and accurate method for analyzing volatile deuterated molecules.[1]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like phenols.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates the analyte from impurities using liquid chromatography, followed by tandem mass spectrometry to determine the mass-to-charge ratio and fragmentation patterns, which allows for the quantification of isotopic enrichment.High sensitivity and specificity, suitable for a wide range of compounds, including those that are not amenable to GC-MS. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements.[2][3]Chromatographic separation of isotopologues can be challenging. Ion suppression or enhancement effects from the matrix can affect accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantifies the degree of deuteration by comparing the integrals of residual proton signals (¹H NMR) to a known internal standard or by direct detection of the deuterium signal (²H NMR). It provides detailed information on the specific sites of deuteration.Provides precise information on the location and extent of deuteration. Non-destructive technique. Quantitative ¹H NMR (qNMR) can be highly accurate for determining overall isotopic enrichment.Lower sensitivity compared to mass spectrometry techniques. Requires higher sample concentrations. Can be more time-consuming for data acquisition and processing.

Isotopic Purity Data for Commercially Available this compound

Quantitative data on the isotopic purity of commercially available this compound is essential for its use as a standard in analytical methods. The following table summarizes available data from a commercial supplier.

SupplierProduct NumberStated Isotopic Purity (atom % D)Stated Chemical Purity
Alfa ChemistryT211101-5mg98min 98%

This data is based on publicly available information from the supplier and may vary between batches. It is always recommended to consult the certificate of analysis for the specific lot being used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for the analysis of deuterated aromatic compounds and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the steps for determining the isotopic purity of this compound using GC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • To enhance volatility and improve peak shape, derivatization can be performed. A common method is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 50-300) to identify all isotopologues, and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring the molecular ions of the deuterated and non-deuterated species.

3. Data Analysis:

  • Identify the peaks corresponding to the TMS-derivatized 2,3,6-Trimethylphenol and its isotopologues based on their retention times and mass spectra.

  • In full scan mode, determine the relative abundance of the molecular ion peaks for each isotopologue (d0 to d11).

  • In SIM mode, integrate the peak areas of the selected ions for each isotopologue.

  • Calculate the isotopic purity by determining the percentage of the fully deuterated species relative to the sum of all isotopologues.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a method for the analysis of this compound using LC-MS/MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a mixture of methanol (B129727) and water (50:50, v/v).

  • Prepare working standards by diluting the stock solution in the mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Ion Source Temperature: 500°C.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the deuterated and non-deuterated 2,3,6-Trimethylphenol.

3. Data Analysis:

  • Integrate the peak areas from the MRM chromatograms for each isotopologue.

  • Calculate the isotopic purity by comparing the peak area of the fully deuterated compound to the sum of the peak areas of all monitored isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the use of ¹H and ²H NMR for the determination of isotopic purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte.

  • For quantitative ¹H NMR, add a known amount of a certified internal standard with a distinct and well-resolved signal.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent, equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery, which is crucial for accurate integration.

  • ²H NMR Acquisition:

    • Acquire a one-dimensional ²H NMR spectrum to directly observe the deuterium signals and confirm the positions of deuteration.

3. Data Analysis:

  • ¹H NMR:

    • Integrate the residual proton signals corresponding to the aromatic and methyl protons of 2,3,6-Trimethylphenol.

    • Compare the integral of the residual proton signals to the integral of the internal standard to calculate the amount of non-deuterated or partially deuterated species.

    • The isotopic purity is calculated as 100% minus the percentage of the non-deuterated species.

  • ²H NMR:

    • Integrate the deuterium signals. The relative integrals can confirm the distribution of deuterium at different positions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Volatile Solvent prep2 Derivatization (optional) prep1->prep2 gcms Inject into GC-MS prep2->gcms sep Chromatographic Separation gcms->sep ms Mass Analysis sep->ms integrate Integrate Isotopologue Peaks ms->integrate calculate Calculate Isotopic Purity integrate->calculate

GC-MS workflow for isotopic purity determination.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve in Mobile Phase lcms Inject into LC-MS/MS prep1->lcms sep Chromatographic Separation lcms->sep msms Tandem Mass Analysis (MRM) sep->msms integrate Integrate MRM Peaks msms->integrate calculate Calculate Isotopic Purity integrate->calculate

LC-MS/MS workflow for isotopic purity determination.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve in Deuterated Solvent prep2 Add Internal Standard (for ¹H qNMR) prep1->prep2 nmr Acquire ¹H and ²H NMR Spectra prep2->nmr integrate Integrate Signals nmr->integrate calculate Calculate Isotopic Purity integrate->calculate

NMR workflow for isotopic purity determination.

Conclusion

The determination of the isotopic purity of this compound is a critical step in its application in research and development. This guide provides a comparative framework for the three primary analytical techniques: GC-MS, LC-MS/MS, and NMR spectroscopy. While mass spectrometry techniques offer high sensitivity, NMR provides unparalleled detail on the location of deuterium incorporation. The choice of the most suitable method will depend on the specific analytical needs, available instrumentation, and the desired level of characterization. For a comprehensive and robust determination of isotopic purity, a combination of these techniques is often the most effective approach.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of chemical compounds is paramount. This guide provides an objective comparison of two primary analytical methods for the quantification of 2,3,6-Trimethylphenol using its deuterated internal standard, 2,3,6-Trimethylphenol-D11: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thus enhancing the accuracy and precision of the results.

This document outlines the experimental protocols for each method and presents a summary of expected performance characteristics based on data from the analysis of similar phenolic compounds. This information is intended to assist in the selection of the most appropriate method for a given application and to provide a framework for inter-method cross-validation.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance data for the analysis of phenols using GC-MS and HPLC-MS. While specific data for 2,3,6-Trimethylphenol may vary, this table serves as a reliable benchmark for expected performance.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) ≥ 0.995≥ 0.99
Limit of Detection (LOD) low ng/L to µg/L range0.01 to 0.08 ng/L
Limit of Quantification (LOQ) Typically 3-5x LOD0.43 µg/L
Accuracy (% Recovery) 70 - 115%70 - 120%
Precision (%RSD) < 15%< 20%

Experimental Workflow for Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure that different techniques yield comparable and reliable results. A general workflow for this process is illustrated below.

Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for the analysis of 2,3,6-Trimethylphenol using GC-MS and HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on established EPA protocols for phenol (B47542) analysis and is suitable for the quantification of 2,3,6-Trimethylphenol in aqueous samples.[1][2][3][4]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Acidify a 1 L water sample to a pH of less than 2 with 6N HCl.

  • Spike the sample with a known concentration of this compound.

  • Condition a polystyrene-divinylbenzene SPE cartridge with dichloromethane (B109758), followed by methanol, and finally with 0.05 N HCl.

  • Pass the entire water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.

  • Dry the cartridge under vacuum.

  • Elute the retained phenols with dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL.

2. GC-MS Instrumental Analysis

  • GC System: Agilent 6890 or equivalent.

  • Column: Rxi®-5sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Injector: Splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 6 minutes; ramp at 8 °C/min to 250 °C.[1]

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2,3,6-Trimethylphenol and this compound.

3. Quality Control

  • Analyze a method blank with each sample batch to check for contamination.

  • Prepare and analyze a laboratory control sample (LCS) to assess method accuracy.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) sample to evaluate matrix effects and precision.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This method is adapted from general procedures for the analysis of phenolic compounds in environmental and biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To a 100 mL water sample, add a known concentration of this compound.

  • Adjust the sample pH to approximately 2 with a suitable acid.

  • Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

2. HPLC-MS Instrumental Analysis

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate 2,3,6-Trimethylphenol from matrix interferences.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, depending on sensitivity.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, using specific precursor-product ion transitions for both the analyte and the internal standard.

3. Quality Control

  • Incorporate method blanks, LCS, and MS/MSD samples in each analytical batch.

  • Establish calibration curves with a minimum of five concentration levels, including the internal standard.

Conclusion

Both GC-MS and HPLC-MS are powerful and reliable techniques for the quantitative analysis of 2,3,6-Trimethylphenol with the use of its deuterated internal standard, this compound. GC-MS is a well-established method, particularly for volatile and semi-volatile phenols in aqueous matrices, with extensive standardized protocols available.[1][2][3][4][5] HPLC-MS offers greater flexibility for a wider range of phenolic compounds and matrices, often with simpler sample preparation (no derivatization required).

The choice between the two methods will depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix. A thorough cross-validation as outlined in this guide is essential when transitioning between methods or when comparing data from different analytical platforms to ensure data integrity and consistency.

References

A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of precise and reliable quantitative measurements within fields such as pharmacology, bioanalysis, and drug development, the selection of an appropriate internal standard is a critical determinant of data accuracy.[1][2] This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variations during sample preparation and analysis.[1] An ideal internal standard should behave as chemically and physically similar to the analyte of interest as possible.[1] This is where the crucial distinction between deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards lies.[1]

Deuterated standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1][3] This slight mass difference allows a mass spectrometer to distinguish the standard from the analyte, while their chemical properties remain nearly identical.[1][3] In contrast, non-deuterated standards , often structural analogues, are compounds with a similar but not identical chemical structure to the analyte.[1][2] While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte compared to their deuterated counterparts.[1]

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The effectiveness of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] By introducing a known quantity of the deuterated standard into a sample at the beginning of the preparation process, it acts as a perfect mimic of the analyte.[3] Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise measurements.[3]

Comparative Performance: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing significant improvements in the accuracy and precision of analytical methods.[1][4]

ParameterDeuterated Internal StandardNon-Deuterated Internal Standard (Structural Analogue)Rationale for Difference
Accuracy (% Bias) Low (Typically <5%)Higher and more variableDeuterated standards co-elute with the analyte, experiencing the same matrix effects and ionization suppression/enhancement, leading to more effective normalization.[1][4] Structural analogues may have different retention times and be affected differently by the matrix.[1][5]
Precision (%RSD) Low (Typically <10%)Higher and more variableThe near-identical physicochemical properties of deuterated standards ensure they track the analyte's behavior throughout the entire analytical process, minimizing variability.[2][3]
Matrix Effect Compensation HighModerate to LowDeuterated standards co-elute and have the same physicochemical properties, thus experiencing the same degree of ion suppression or enhancement from the sample matrix.[4]
Extraction Recovery Correction HighModerateAs a near-perfect chemical mimic, the deuterated standard is lost in proportion to the analyte during sample preparation, allowing for accurate correction.[3] Structural analogues may have different extraction efficiencies.
Cost & Availability Higher cost, may require custom synthesisGenerally lower cost and more readily availableThe synthesis of deuterated compounds can be complex and expensive.[1]

Table 1. Comparative performance of deuterated versus non-deuterated internal standards in bioanalytical assays. The data illustrates the significantly lower bias and higher precision typically achieved with deuterated standards.[1]

Experimental Protocols

To objectively evaluate the performance of deuterated and non-deuterated internal standards, a thorough validation experiment should be conducted. The following provides a detailed methodology for the evaluation of matrix effects.

Protocol: Assessment of Matrix Effects

Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[2]

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated internal standard (structural analogue)

  • Control biological matrix (e.g., drug-free plasma) from at least six different sources

  • Organic solvent (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Procedure: [2]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte in a suitable organic solvent.

    • Prepare separate stock solutions of the deuterated and non-deuterated internal standards in the same solvent at a known concentration.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Spike the analyte and the deuterated internal standard into the organic solvent at a concentration representing the mid-point of the intended calibration curve.

    • Set 2 (Post-extraction Spike): Extract six different lots of the blank biological matrix. Spike the extracted matrix with the analyte and the deuterated internal standard at the same concentration as in Set 1.

    • Set 3 (Pre-extraction Spike): Spike six different lots of the blank biological matrix with the analyte and the deuterated internal standard at the same concentration as in Set 1 before proceeding with the extraction protocol.

    • Repeat steps 2.1-2.3 using the non-deuterated internal standard.

  • Sample Analysis:

    • Analyze all prepared samples by LC-MS/MS.[2]

  • Data Analysis:

    • Matrix Factor (MF): Calculate the matrix factor for the analyte and each internal standard for each lot of the matrix.

      • MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six different matrix lots. A lower %CV indicates better compensation for matrix effects.

Visualizing the Workflow and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing A Sample Collection (e.g., Plasma) B Addition of Internal Standard (Deuterated or Non-Deuterated) A->B C Sample Extraction (e.g., Protein Precipitation, LLE, SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Data Acquisition E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Quantification using Calibration Curve H->I matrix_effect_correction cluster_deuterated Deuterated Standard (Co-eluting) cluster_non_deuterated Non-Deuterated Standard (Different Retention Time) Analyte1 Analyte Result1 Accurate Quantification (Ratio is Constant) Analyte1->Result1 IS1 Deuterated IS IS1->Result1 Matrix1 Matrix Interference Matrix1->Analyte1 Suppression Matrix1->IS1 Suppression Analyte2 Analyte Result2 Inaccurate Quantification (Ratio is Variable) Analyte2->Result2 IS2 Non-Deuterated IS IS2->Result2 Matrix2 Matrix Interference Matrix2->Analyte2 Suppression

References

Safety Operating Guide

Safe Disposal of 2,3,6-Trimethylphenol-D11: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,3,6-Trimethylphenol-D11, a deuterated analog of 2,3,6-Trimethylphenol. While the deuteration does not alter the chemical's hazardous properties, it is crucial to follow established protocols for hazardous waste management.

Hazard Profile and Safety Precautions

2,3,6-Trimethylphenol is classified as a hazardous substance, causing skin irritation, potential allergic skin reactions, and serious eye damage.[1][2] Some safety data sheets also indicate that it can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves are required.[1]

  • Eye Protection: Tightly fitting safety goggles with side-shields are necessary to prevent eye contact.[1]

  • Protective Clothing: A lab coat and, if necessary, additional impervious clothing to prevent skin contact.[1]

Work should always be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for 2,3,6-Trimethylphenol.

PropertyValueReference
CAS Number 2416-94-6 (non-deuterated)[1]
Physical State Solid, Powder[1]
Melting Point 60 - 62 °C[1]
Boiling Point 226.5 °C at 1000 hPa[1]
Hazards Skin Irritation, Skin Sensitization, Serious Eye Damage[1][2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is a critical final step in the experimental workflow. The following protocols outline the required steps for waste collection, storage, and disposal.

Step 1: Waste Collection
  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The label should prominently display "Hazardous Waste" and "this compound". Include the date of accumulation and the name of the generating researcher or lab.

  • Collection: Carefully transfer the waste chemical into the designated container, avoiding the creation of dust.[1][3] Use non-sparking tools for this process.[1][2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, must also be collected in the same hazardous waste container.

Step 2: Temporary Storage
  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[3]

  • Containment: The storage area should have secondary containment to manage any potential leaks.

Step 3: Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[1] Never dispose of this compound down the drain or in regular trash.[3][4]

  • Incineration: The recommended method of disposal is controlled incineration at a licensed facility, which may include flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the disposal company used, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Step 1: Waste Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal a Don Appropriate PPE b Prepare Labeled Hazardous Waste Container a->b c Transfer Waste Chemical and Contaminated Materials b->c d Seal Container c->d Proceed to Storage e Store in Designated Satellite Accumulation Area d->e f Segregate from Incompatibles e->f g Arrange for Licensed Waste Collection f->g Ready for Disposal h Transport to Approved Disposal Facility g->h i Controlled Incineration h->i

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,3,6-Trimethylphenol-D11

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2,3,6-Trimethylphenol-D11 in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel. The primary hazards associated with this compound are similar to its non-deuterated analog, 2,3,6-Trimethylphenol, which includes causing skin irritation, potential allergic skin reactions, and serious eye damage.[1][2][3][4]

Physicochemical and Hazard Data

Proper handling and storage procedures are informed by the physical and chemical properties of the substance.

PropertyValue
Chemical Formula C₉H₁₂O
Molar Mass 136.19 g/mol [5]
Physical State Solid, Powder[1]
Appearance Yellow to orange[1]
Melting Point 60 - 62 °C[1][4]
Boiling Point 226.5 °C[1]
Solubility Very soluble in ethanol, ether, benzene. Water solubility of 1,580 mg/L at 25 °C.[5]
Hazard ClassificationDescription
Skin Irritation Category 2: Causes skin irritation.[1][3][4]
Eye Damage Category 1: Causes serious eye damage.[1][3][4]
Skin Sensitization Sub-category 1B: May cause an allergic skin reaction.[1][2][3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[6][7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed, within a 10-second travel distance from the work area.[8]

  • Work Area: Designate a specific area for handling this compound. The work surface should be clean and uncluttered.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields. A face shield is required when there is a potential for splashing.[3][6][9][10]

  • Hand Protection: Wear chemically resistant gloves. For incidental contact, double-layered nitrile gloves may be sufficient. For direct or prolonged contact, butyl rubber or neoprene gloves are recommended.[6][8][10] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[3]

  • Body Protection: A fully buttoned lab coat must be worn.[6][8] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[6] Long pants and closed-toe shoes are mandatory.[6][8]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is necessary.[3][9]

Handling and Experimental Workflow
  • Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the material and avoid generating dust.

  • Solution Preparation: Add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4][6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Dispose of all contaminated gloves, aprons, and other disposable PPE as hazardous waste.

Container Labeling
  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Include the date of waste generation and the responsible researcher's name.

Storage and Disposal
  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[11]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Safety Shower & Eyewash Station prep_hood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_solid Collect Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Collect Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_label Label Waste Containers cleanup_solid->cleanup_label cleanup_liquid->cleanup_label cleanup_ppe->cleanup_label cleanup_store Store Waste in Designated Area cleanup_label->cleanup_store

Caption: Workflow for handling this compound.

References

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Feasible Synthetic Routes

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2,3,6-Trimethylphenol-D11

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